molecular formula C8H7NO4S B3061047 1,2-Benzisoxazole-3-methanesulfonic acid CAS No. 342623-49-8

1,2-Benzisoxazole-3-methanesulfonic acid

Cat. No.: B3061047
CAS No.: 342623-49-8
M. Wt: 213.21 g/mol
InChI Key: BNWNQJBNOQDMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisoxazole-3-methanesulfonic acid is a useful research compound. Its molecular formula is C8H7NO4S and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazole-3-methanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole-3-methanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7/h1-4H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWNQJBNOQDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187831
Record name 1,2-Benzisoxazole-3-methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342623-49-8
Record name 1,2-Benzisoxazole-3-methanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342623498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazole-3-methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BENZISOXAZOLE-3-METHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BSD56MU5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and properties of 1,2-Benzisoxazole-3-methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Primary Intermediate in the Synthesis of Zonisamide [1]

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (often abbreviated as BIOS-H ) and its sodium salt (BIOS-Na ) are critical heterocyclic intermediates used primarily in the industrial synthesis of Zonisamide , a broad-spectrum anticonvulsant and sulfonamide.[2]

This guide details the physiochemical properties, synthesis logic, and handling protocols for BIOS-H. Unlike generic reagents, the benzisoxazole core requires specific conditions to maintain ring integrity during sulfonation and subsequent amidation. This document serves as a reference for process chemists optimizing the Zonisamide pathway or exploring novel benzisoxazole derivatives.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The compound exists primarily as a free sulfonic acid or its stable sodium salt. The synthesis logic relies on the unique reactivity of the 3-position substituent on the 1,2-benzisoxazole ring.

Identity & Nomenclature
ParameterDetail
IUPAC Name (1,2-Benzoxazol-3-yl)methanesulfonic acid
Common Names BIOS-H; Zonisamide Acid; 1,2-Benzisoxazole-3-methanesulfonate
CAS Number (Salt) 73101-64-1 (Sodium salt)
CAS Number (Acid) 342623-49-8 (Free acid)
Molecular Formula C₈H₇NO₄S (Acid) / C₈H₆NNaO₄S (Na Salt)
Molecular Weight 213.21 g/mol (Acid) / 235.19 g/mol (Na Salt)
Physiochemical Data
PropertyValue / CharacteristicNote
Appearance White to off-white crystalline powderHygroscopic in salt form.[2]
Solubility High in Water, DMSO; Low in Toluene, HexaneSalt is highly water-soluble; Acid is soluble in polar organic solvents.[2]
Acidity (pKa) ~ -1.5 to -2.0 (Estimated for -SO₃H)Strong acid; typically handled as a salt to prevent acid-catalyzed ring degradation.[2]
Stability Sensitive to strong bases and reducing agentsThe isoxazole N-O bond is susceptible to reductive cleavage (e.g., by H₂/Pd or strong alkalis).

Synthesis & Production Logic

The industrial production of BIOS-H is a classic example of decarboxylative sulfonation . The pathway begins with 4-hydroxycoumarin, which undergoes ring contraction to form 1,2-benzisoxazole-3-acetic acid (BIAA), followed by conversion to the sulfonic acid.

Mechanism of Action (Synthesis)

The transformation from the acetic acid derivative (BIAA) to the methanesulfonic acid (BIOS-H) involves the loss of a carbonyl carbon.[2] This is typically achieved using chlorosulfonic acid (ClSO₃H) .

  • Ring Contraction : 4-Hydroxycoumarin reacts with hydroxylamine to open the lactone and recyclize into the benzisoxazole ring (BIAA).

  • Decarboxylative Sulfonation : BIAA reacts with chlorosulfonic acid. The mechanism likely involves the formation of a mixed anhydride or sulfonyl intermediate that undergoes decarboxylation to yield the methanesulfonic acid species.

Visualization of the Pathway

The following diagram illustrates the industrial route from 4-hydroxycoumarin to Zonisamide, highlighting BIOS-H as the pivot point.

Zonisamide_Synthesis cluster_key Key Transformation Coumarin 4-Hydroxycoumarin BIAA 1,2-Benzisoxazole-3- acetic acid (BIAA) Coumarin->BIAA NH2OH·HCl Base/Water BIOS_H 1,2-Benzisoxazole-3- methanesulfonic acid (BIOS-H) BIAA->BIOS_H ClSO3H Decarboxylation BIOS_Cl Sulfonyl Chloride (BIOS-Cl) BIOS_H->BIOS_Cl POCl3 or SOCl2 Zonisamide Zonisamide (Final Drug) BIOS_Cl->Zonisamide NH3 (Amidation)

Caption: Synthesis pathway showing the critical decarboxylative sulfonation step transforming BIAA to BIOS-H.

Experimental Protocol: Preparation of BIOS-Na

Note: This protocol synthesizes the sodium salt, which is more stable and easier to isolate than the free acid.

Reagents & Equipment[2]
  • Precursor : 1,2-Benzisoxazole-3-acetic acid (BIAA).

  • Reagent : Chlorosulfonic acid (ClSO₃H) - Handle with extreme caution (fuming, corrosive).

  • Solvent : 1,2-Dichloroethane (DCE) or Toluene.

  • Base : Sodium Hydroxide (NaOH) 30% aq. solution.

  • Apparatus : 3-neck round bottom flask, reflux condenser, dropping funnel, N₂ inlet, temperature probe.

Step-by-Step Methodology
  • Inert Atmosphere Setup : Purge the reactor with Nitrogen (N₂) to remove moisture. Chlorosulfonic acid reacts violently with water.

  • Solvent Charge : Charge 1,2-Dichloroethane (DCE) into the flask. Add 1.0 equivalent of BIAA. Stir to create a suspension.

  • Acid Addition (Exothermic) :

    • Cool the mixture to 0–5°C.

    • Slowly add Chlorosulfonic acid (2.0–2.5 equivalents) via the dropping funnel.

    • Critical Control: Maintain internal temperature < 10°C. Evolution of CO₂ and HCl gas will occur.

  • Reaction Phase :

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 80–85°C) for 3–6 hours.

    • Monitor reaction completion via HPLC (disappearance of BIAA).

  • Quenching & Salt Formation :

    • Cool the reaction mixture to < 10°C.

    • Slowly quench into cold water (exothermic!).

    • Adjust pH to ~10–11 using 30% NaOH solution. This converts the free sulfonic acid to BIOS-Na .

  • Isolation :

    • The sodium salt may precipitate directly or require concentration.

    • Filter the white solid.

    • Recrystallize from water/alcohol if high purity is required (e.g., >99.5% for pharma use).

Reactivity & Critical Quality Attributes (CQA)

Stability of the Heterocycle

The 1,2-benzisoxazole ring is the "weak link" in this structure.[2]

  • Base Sensitivity : While the sulfonate formation requires base, prolonged exposure to strong base at high temperatures can degrade the isoxazole ring to salicylonitrile derivatives.

  • Reductive Cleavage : The N-O bond is easily cleaved. Avoid using reducing metals (Zn, Fe) or catalytic hydrogenation conditions if the ring is to be preserved.

Impurity Profile

When analyzing BIOS-H or BIOS-Na, look for these specific impurities:

  • Residual BIAA : Incomplete reaction.

  • Salicylates : Degradation products from ring opening.

  • Sulfonic Acid Dimers : Rare, but possible under anhydrous acidic conditions.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[2]Wear FFP3 mask; do not ingest.
Mutagenicity H341: Suspected of causing genetic defects.[2]Handle in a fume hood; use double gloving (Nitrile).
Skin/Eye Irritation H315/H319: Causes skin and serious eye irritation.Wear safety goggles and lab coat.

Disposal : Sulfonates are water-soluble but should not be flushed. Dispose of as halogen-free organic chemical waste (unless chlorinated solvents were used).

References

  • Santa Cruz Biotechnology . 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt (CAS 73101-64-1).[3][4] Product Data Sheet. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium. PubChem.[2][5][6] Link

  • Google Patents . Method for sulfonation of 1,2-benzisoxazole-3-acetic acid (US7268234B2). Link

  • American Elements . 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Properties. Link[5]

  • ResearchGate . Chemistry and Pathophysiology of 1-(1,2-Benzisoxazol-3-yl) Methanesulfonamide (Zonisamide). Link

Sources

An In-depth Technical Guide to 1,2-Benzisoxazole-3-methanesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique physicochemical properties have led to its incorporation into drugs targeting a range of conditions, from central nervous system disorders to infectious diseases. Among the many derivatives of this versatile scaffold, 1,2-Benzisoxazole-3-methanesulfonic acid stands out as a critical intermediate, particularly in the synthesis of the anticonvulsant drug Zonisamide.[3][4] This guide provides a comprehensive technical overview of 1,2-Benzisoxazole-3-methanesulfonic acid, its synthesis, properties, and pivotal role in pharmaceutical manufacturing.

While the acid itself is a key reactant, it is often generated and used in situ or isolated as its more stable sodium salt for storage and transport.[3] For clarity, this guide will address both the acid and its commonly used sodium salt, 1,2-Benzisoxazole-3-methanesulfonate sodium.

Core Physicochemical Properties

The fundamental properties of 1,2-Benzisoxazole-3-methanesulfonic acid and its sodium salt are summarized below. These characteristics are essential for designing and optimizing synthetic routes and for ensuring proper handling and storage.

Property1,2-Benzisoxazole-3-methanesulfonic AcidSodium 1,2-Benzisoxazole-3-methanesulfonate
Synonyms BIOS-H1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt; Zonisamide Related Compound A; BOS-Na
CAS Number Not consistently reported; often generated in situ73101-64-1[5][6][7][8][9][10]
Molecular Formula C₈H₇NO₄SC₈H₆NNaO₄S[6][10][11]
Molecular Weight 213.21 g/mol 235.19 g/mol [6][10][11]
Appearance Crystalline solid (anhydrous form)[12]Solid

Synthesis and Mechanistic Insights

The primary route to 1,2-Benzisoxazole-3-methanesulfonic acid involves the sulfonation of a precursor, 1,2-benzisoxazole-3-acetic acid (BOA). This transformation is a cornerstone of the Zonisamide manufacturing process.

Experimental Protocol: One-Pot Synthesis from 1,2-Benzisoxazole-3-acetic acid

This protocol outlines a common method for the synthesis of the sodium salt of 1,2-Benzisoxazole-3-methanesulfonic acid. The causality behind this experimental choice lies in its efficiency, proceeding without the need to isolate the intermediate sulfonic acid, which can be hygroscopic and less stable than its sodium salt.

Step 1: Sulfonation of 1,2-Benzisoxazole-3-acetic acid (BOA)

  • A mixture of 1,2-benzisoxazole-3-acetic acid and a suitable solvent, such as 1,2-dichloroethane, is prepared.[13]

  • Water is removed from the mixture by azeotropic distillation to ensure an anhydrous environment, which is critical for the subsequent sulfonation step to prevent unwanted side reactions of the sulfonating agent.

  • Chlorosulfonic acid is added dropwise to the mixture while maintaining the temperature between 60°C and 80°C.[13] The use of chlorosulfonic acid is a deliberate choice due to its high reactivity, which allows for efficient sulfonation. However, controlling the stoichiometry is crucial to avoid the formation of disulfonated byproducts.[14]

  • The reaction is stirred at this temperature for a period of 1.5 to 6 hours to ensure complete conversion.[13][14]

Step 2: Neutralization and Isolation

  • After the sulfonation is complete, the reaction mixture is cooled.

  • A base, typically an aqueous solution of sodium hydroxide, is added to neutralize the excess chlorosulfonic acid and the newly formed 1,2-Benzisoxazole-3-methanesulfonic acid. This directly yields the sodium salt.[14]

  • The aqueous layer containing the sodium salt is separated. The product can then be precipitated and isolated by filtration, often as a crystalline solid which may be associated with sodium chloride.[14]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate from 1,2-Benzisoxazole-3-acetic acid.

SynthesisWorkflow BOA 1,2-Benzisoxazole-3-acetic Acid (BOA) in 1,2-Dichloroethane Anhydrous Anhydrous BOA Solution BOA->Anhydrous Azeotropic Distillation (Water Removal) Sulfonation Sulfonation Reaction Anhydrous->Sulfonation + Chlorosulfonic Acid (60-80°C) Neutralization Neutralization & Isolation Sulfonation->Neutralization + Sodium Hydroxide (aq) Product Sodium 1,2-Benzisoxazole-3-methanesulfonate Neutralization->Product Filtration

Caption: Synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate.

Application in Drug Development: The Synthesis of Zonisamide

The primary and most significant application of 1,2-Benzisoxazole-3-methanesulfonic acid and its sodium salt is as a key intermediate in the synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an antiepileptic drug.[14][15] Zonisamide functions by blocking voltage-sensitive sodium channels and T-type calcium currents in the brain, which helps to prevent the spread of seizure activity.[4][5]

Experimental Protocol: Conversion to Zonisamide

The conversion of the sulfonic acid intermediate to the final sulfonamide drug product involves two main steps: chlorination followed by amidation.

Step 1: Chlorination to form 1,2-Benzisoxazole-3-methanesulfonyl chloride (BIOS-Cl)

  • The isolated sodium 1,2-benzisoxazole-3-methanesulfonate is suspended in a suitable solvent.

  • A chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), is added to the suspension.[3][14] The choice of chlorinating agent is critical; for instance, using oxalyl chloride can be advantageous as it allows for the reaction to proceed with equimolar amounts, reducing waste and potential side reactions.[3]

  • The mixture is heated, typically in the range of 75°C to 85°C, for several hours to drive the conversion to the sulfonyl chloride.[13]

Step 2: Amidation to Zonisamide

  • After the formation of the sulfonyl chloride, the excess chlorinating agent is typically removed under vacuum.

  • The crude 1,2-benzisoxazole-3-methanesulfonyl chloride is then dissolved in an appropriate solvent.

  • Ammonia gas is bubbled through the solution, or an aqueous ammonia solution is added, while maintaining the temperature between 30°C and 60°C.[13] This nucleophilic substitution reaction, where ammonia displaces the chloride, forms the final sulfonamide product, Zonisamide.

  • Zonisamide is then isolated through crystallization and purified.

Zonisamide Synthesis Pathway Diagram

This diagram outlines the conversion of the key intermediate to the final active pharmaceutical ingredient.

ZonisamideSynthesis BOS_Na Sodium 1,2-Benzisoxazole- 3-methanesulfonate Chlorination Chlorination BOS_Na->Chlorination + POCl₃ or SOCl₂ (Heat) BIOS_Cl 1,2-Benzisoxazole-3- methanesulfonyl chloride Chlorination->BIOS_Cl Amidation Amidation BIOS_Cl->Amidation + Ammonia (gas or aq) Zonisamide Zonisamide Amidation->Zonisamide Crystallization & Purification

Caption: Conversion of the intermediate to Zonisamide.

Conclusion

1,2-Benzisoxazole-3-methanesulfonic acid is a non-commercial but highly valuable intermediate in the pharmaceutical industry. Its efficient synthesis and conversion are pivotal to the manufacturing of Zonisamide, a significant antiepileptic medication. Understanding the chemistry, from the selection of reagents to the control of reaction conditions, is paramount for researchers and professionals in drug development and manufacturing. The stability and ease of handling of its sodium salt make it the preferred form for isolation and subsequent steps in the synthetic pathway. Further research into optimizing these synthetic routes continues to be an area of interest to improve yield, purity, and the overall environmental footprint of the manufacturing process.

References

  • ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. (n.d.). Retrieved from [Link]

  • CAS No : 73101-64-1 | Product Name : Sodium 1,2-Benzisoxazole-3-methanesulfonate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt | CAS 73101-64-1. (n.d.). American Elements. Retrieved from [Link]

  • Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. (2006). Google Patents.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. (2006). Google Patents.
  • 1,2-Benzisoxazole-3-methanesulfonate sodium. (n.d.). PubChem. Retrieved from [Link]

  • One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. (2005). Google Patents.
  • Process for the preparation of zonisamide and the intermediates thereof. (2008). Google Patents.
  • Zonisamide: chemistry, mechanism of action, and pharmacokinetics. (1998). PubMed. Retrieved from [Link]

  • Zonisamide intermediate and synthesis. (2003). Google Patents.
  • Benzisoxazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1,2-Benzisoxazole-3-methanesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Benzisoxazole-3-methanesulfonic Acid

1,2-Benzisoxazole-3-methanesulfonic acid is a crucial intermediate in the synthesis of the sulfonamide-based antiepileptic drug, Zonisamide. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification via crystallization, and overall process efficiency. A thorough understanding of its solubility profile is therefore indispensable for robust and scalable manufacturing processes.

This guide addresses the current gap in publicly available quantitative solubility data by providing a framework for its determination. We will explore theoretical considerations, the solubility of the related compound Zonisamide, and present detailed, field-proven experimental protocols.

Physicochemical Properties and Theoretical Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] The overall solvation capacity of a solvent is largely dependent on its polarity.[2]

2.1. 1,2-Benzisoxazole-3-methanesulfonic Acid

  • Structure: The molecule consists of a benzisoxazole ring system with a methanesulfonic acid group at the 3-position. This structure imparts a high degree of polarity.

  • pKa: The sulfonic acid group is a strong acid, meaning it will be ionized in most solvents, which will significantly influence its solubility.

2.2. Organic Solvents

Organic solvents can be broadly classified based on their polarity (polar protic, polar aprotic, and non-polar). The choice of solvent for a particular process involving 1,2-Benzisoxazole-3-methanesulfonic acid will depend on the desired solubility. For instance, polar solvents like alcohols or DMF would be expected to be better solvents than non-polar solvents like hexane.

2.3. Theoretical Approaches to Solubility Prediction

While experimental determination is the gold standard, several theoretical models can provide initial estimates and guide solvent selection:

  • Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] A solvent with HSP values similar to those of the solute is likely to be a good solvent.[5]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7] It has shown good predictive power for a wide range of compounds.[7][8]

  • Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are increasingly being used to predict the solubility of new compounds with high accuracy.[9][10][11][12]

Solubility Profile of Zonisamide: A Structural Analogue

Given the scarcity of data for 1,2-Benzisoxazole-3-methanesulfonic acid, examining the solubility of its derivative, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), can provide some initial insights. It is crucial to remember that the substitution of the sulfonic acid with a sulfonamide group will alter the physicochemical properties and thus the solubility. Zonisamide is described as a white to off-white powder.[13]

SolventTypeSolubility (Qualitative)Solubility (Quantitative)
WaterPolar ProticVery slightly soluble[14]Moderately soluble (0.80 mg/mL)[15]
0.1 N HClAqueous Acidic-Moderately soluble (0.50 mg/mL)[15]
Dimethylformamide (DMF)Polar AproticFreely soluble[13]-
MethanolPolar ProticSparingly soluble[13]Soluble
EthanolPolar Protic-Soluble
Ethyl AcetatePolar AproticSparingly soluble[13]Soluble
Acetic AcidPolar Protic-Soluble
ChloroformNon-polarSparingly soluble-
n-HexaneNon-polarSparingly soluble-

Note: The quantitative data for Methanol, Ethanol, Ethyl Acetate, and Acetic Acid is from PubChem, which states "Soluble in methanol, ethanol, ethyl acetate, and acetic acid." without providing specific values.

Experimental Determination of Solubility

The most reliable way to determine the solubility of 1,2-Benzisoxazole-3-methanesulfonic acid is through experimental measurement. The two primary methods are for determining thermodynamic (equilibrium) and kinetic (apparent) solubility.

4.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[16] It measures the concentration of a saturated solution of a compound in a solvent at equilibrium.[17] This method is recommended by regulatory bodies like the OECD and is described in the USP General Chapter <1236>.[18][19][20][21]

4.1.1. Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid 1,2-Benzisoxazole-3-methanesulfonic acid to a known volume of the selected organic solvent in a glass flask or vial.[22] An excess is necessary to ensure a saturated solution is formed.[23]

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Agitate the flasks at a constant temperature using an orbital shaker or a vial roller system for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[23][24] The agitation should be sufficient to keep the solid suspended without creating a vortex.

    • To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent samples is consistent.[23]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the samples at the same temperature as the equilibration to pellet the excess solid.

      • Filtration: Filter the suspension through a low-binding filter (e.g., PTFE or PVDF). It is crucial to ensure the compound does not adsorb to the filter material.[16]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 1,2-Benzisoxazole-3-methanesulfonic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24][25]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or g/100mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 Place in shaker sep1 Centrifuge or Filter equil1->sep1 Remove from shaker quant1 Collect supernatant sep1->quant1 Clear solution quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV/LC-MS quant2->quant3 result result quant3->result Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination

4.2. Kinetic (Apparent) Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of many compounds.[26] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[26] The result is an "apparent" solubility, which can be influenced by the rate of precipitation and may differ from the true equilibrium solubility.[17]

4.2.1. Experimental Protocol: Turbidimetric Method

  • Preparation:

    • Prepare a concentrated stock solution of 1,2-Benzisoxazole-3-methanesulfonic acid in DMSO (e.g., 10-20 mM).

    • In a multi-well plate, add the desired organic solvents to the wells.

  • Assay Execution:

    • Add small volumes of the DMSO stock solution to the organic solvent in the wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.[27]

    • Mix the plate thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[27]

    • Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[27][28]

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline, indicating precipitation.[27]

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Incubation & Measurement cluster_analysis Data Analysis prep1 Prepare concentrated DMSO stock solution assay2 Add DMSO stock to wells (serial dilution) prep1->assay2 assay1 Add solvent to multi-well plate assay1->assay2 measure1 Incubate at constant temp (1-2 hours) assay2->measure1 measure2 Measure turbidity/ light scattering measure1->measure2 analysis1 Identify precipitation point measure2->analysis1 result result analysis1->result Kinetic Solubility (µM)

Caption: Workflow for Kinetic Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of 1,2-Benzisoxazole-3-methanesulfonic acid in organic solvents:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.[29]

  • Solvent Polarity: As a polar molecule, 1,2-Benzisoxazole-3-methanesulfonic acid is expected to be more soluble in polar solvents. The "like dissolves like" principle is a fundamental guide for solvent selection.[1][30]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[29]

  • Crystal Form (Polymorphism): Different crystal forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility experiments.

Conclusion

While direct, quantitative solubility data for 1,2-Benzisoxazole-3-methanesulfonic acid in organic solvents is not extensively published, this guide provides the necessary framework for its determination. By leveraging theoretical prediction models for initial screening and employing robust experimental methods like the shake-flask technique, researchers can generate the high-quality data required for process development and optimization. Understanding the interplay of physicochemical properties of both the solute and the solvent is paramount to controlling and manipulating the solubility of this important pharmaceutical intermediate.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Hansen Solubility Parameters. (URL: [Link])

  • Rowan. Predicting Solubility. (URL: [Link])

  • FILAB. Solubility testing in accordance with the OECD 105. (URL: [Link])

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. (URL: [Link])

  • Rezende, C. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society, 30(7), 1478-1486. (URL: [Link])

  • Mester, Z., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. (URL: [Link])

  • Pal, A., & Mobley, D. L. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (URL: [Link])

  • Stefanis, E., & Panayiotou, C. (2012). Pencil and Paper Estimation of Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 51(49), 16146-16154. (URL: [Link])

  • AxisPharm. Kinetic Solubility Assays Protocol. (URL: [Link])

  • American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. (URL: [Link])

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. (URL: [Link])

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. (URL: [Link])

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. (URL: [Link])

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (URL: [Link])

  • Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmaceutical Sciences, 104(6), 1943-1951. (URL: [Link])

  • Situ Biosciences. OECD 105 - Water Solubility. (URL: [Link])

  • Cole, D. J., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Digital Discovery. (URL: [Link])

  • OECD. Test No. 105: Water Solubility. (URL: [Link])

  • European Medicines Agency. Zonegran, INN-Zonisamide. (URL: [Link])

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (URL: [Link])

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (URL: [Link])

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (URL: [Link])

  • Technical University of Denmark. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. (URL: [Link])

  • Dissolution Technologies. Technical Note: Solubility Measurements. (URL: [Link])

  • COSMOlogic. (2007). Prediction of Solubility with COSMO-RS. (URL: [Link])

  • U.S. Food and Drug Administration. Zonegran (zonisamide) Package Insert. (URL: [Link])

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (URL: [Link])

  • Frontiers. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. (URL: [Link])

  • University of Calgary. (2023). Solubility of Organic Compounds. (URL: [Link])

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. (URL: [Link])

  • Quora. (2017). How to perform the shake flask method to determine solubility. (URL: [Link])

  • USP-NF. <1236> Solubility Measurements. (URL: [Link])

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. (URL: [Link])

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. (URL: [Link])

  • National Center for Biotechnology Information. Zonisamide. PubChem Compound Summary for CID 5734. (URL: [Link])

  • BioDuro. ADME Solubility Assay. (URL: [Link])

  • Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Zonisamide Warren 25 mg, 50 mg and 100 mg, hard capsules (zonisamide). (URL: [Link])

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (URL: [Link])

  • Domainex. Thermodynamic Solubility Assay. (URL: [Link])

  • Evotec. Thermodynamic Solubility Assay. (URL: [Link])

  • PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (URL: [Link])

  • ResearchGate. (n.d.). Cocrystals of zonisamide: Physicochemical characterization and sustained release solid forms. (URL: [Link])

  • Chemistry Steps. (2021). Solubility of Organic Compounds. (URL: [Link])

  • Wikipedia. Solubility. (URL: [Link])

  • BioAssay Systems. Shake Flask Solubility Services. (URL: [Link])

Sources

The Pivotal Role of 1,2-Benzisoxazole-3-methanesulfonic Acid in the Synthesis of Zonisamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Zonisamide and the Significance of a Key Intermediate

Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is a well-established antiepileptic drug with a unique chemical structure, setting it apart from many other anticonvulsants.[1] It is a synthetic 1,2-benzisoxazole derivative that has demonstrated efficacy in the treatment of partial seizures.[2] The synthesis of this crucial pharmaceutical agent involves a multi-step process, at the heart of which lies the formation and subsequent transformation of a key intermediate: 1,2-benzisoxazole-3-methanesulfonic acid and its corresponding salts. This guide provides an in-depth technical exploration of the synthesis of Zonisamide, with a specific focus on the critical role and chemical intricacies surrounding 1,2-benzisoxazole-3-methanesulfonic acid. We will delve into the causal relationships behind experimental choices, present detailed methodologies, and offer insights gleaned from extensive research and development in the field.

The Genesis of the Benzisoxazole Core: From 4-Hydroxycoumarin to 1,2-Benzisoxazole-3-acetic acid (BOA)

The journey towards Zonisamide typically commences with the synthesis of 1,2-benzisoxazole-3-acetic acid (BOA), a foundational precursor. The most common and industrially viable route begins with 4-hydroxycoumarin.[3][4] This initial step involves a ring-opening and subsequent recyclization reaction.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)
  • Reaction Setup: A solution of sodium methoxide in methanol is prepared. To this, hydroxylamine hydrochloride is added, followed by the addition of 4-hydroxycoumarin.[3]

  • Reflux: The reaction mixture is heated to reflux and maintained for a period of 5 to 8 hours.[3]

  • Workup and Isolation: After reflux, the methanol is distilled off under vacuum. The resulting residue is treated with an aqueous solution of sodium bicarbonate and washed with an organic solvent like toluene to remove non-polar impurities. The aqueous layer, containing the sodium salt of BOA, is then acidified with an acid such as 4N hydrochloric acid to a pH below 1.[3]

  • Purification: The precipitated solid, 1,2-benzisoxazole-3-acetic acid, is isolated by filtration, washed with purified water, and dried under vacuum at 65-70°C.[3] This process typically yields BOA with a purity of 95-98% as determined by HPLC.[4]

G 4-Hydroxycoumarin 4-Hydroxycoumarin Ring Opening & Recyclization Ring Opening & Recyclization 4-Hydroxycoumarin->Ring Opening & Recyclization Hydroxylamine HCl, Sodium Methoxide, Methanol, Reflux 1,2-Benzisoxazole-3-acetic acid (BOA) 1,2-Benzisoxazole-3-acetic acid (BOA) Ring Opening & Recyclization->1,2-Benzisoxazole-3-acetic acid (BOA) Acidification

The Core Transformation: Sulfonation of BOA to 1,2-Benzisoxazole-3-methanesulfonic acid

The conversion of BOA to 1,2-benzisoxazole-3-methanesulfonic acid is the most critical and nuanced step in the synthesis of Zonisamide. This transformation involves the sulfonation of the active methylene group of BOA. The choice of sulfonating agent and reaction conditions is paramount to ensure high yield and minimize the formation of undesirable byproducts, most notably the disulfonated derivative.[5]

Causality Behind Experimental Choices in Sulfonation

Direct sulfonation of BOA with chlorosulfonic acid as both the reagent and solvent has been shown to be non-selective, leading to significant amounts of the di-sulfonated byproduct.[6] To circumvent this, several strategies have been developed:

  • Use of a Chlorosulfonic Acid-Dioxane Complex: The complexation of chlorosulfonic acid with 1,4-dioxane moderates the reactivity of the sulfonating agent, thereby enhancing the selectivity for the desired mono-sulfonation.[4] This reaction is typically carried out in a chlorinated solvent such as ethylene chloride.[4]

  • Controlled Molar Ratio: Limiting the molar ratio of chlorosulfonic acid with respect to BOA (typically 1.3 to 2.0 moles of chlorosulfonic acid per mole of BOA) is a key strategy to reduce the formation of the disulfonated product.[4]

  • Lewis Base Catalysis: An alternative approach involves conducting the sulfonation in a non-polar solvent like toluene in the presence of a Lewis base, such as an ester or a nitrile.[6][7] This method also promotes selective sulfonation and avoids the use of dioxane.[6]

Experimental Protocol: Sulfonation of BOA using Chlorosulfonic Acid-Dioxane Complex
  • Complex Formation: A complex of chlorosulfonic acid and 1,4-dioxane is prepared by the low-temperature addition of dioxane to chlorosulfonic acid.[4]

  • Reaction: The prepared complex is added to a solution of 1,2-benzisoxazole-3-acetic acid in dichloroethane. The mixture is then refluxed for 5 to 8 hours at a temperature of 75 to 85°C.[4]

  • Workup and Isolation of the Sodium Salt (BOS-Na): After the reaction is complete, the mixture is cooled and quenched with chilled water. The aqueous layer is separated and made alkaline with a 25% sodium hydroxide solution. This aqueous solution is then concentrated and added to refluxing acetone to precipitate the crystalline sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid, often in association with sodium chloride (BOS-Na:NaCl).[4]

  • Drying: The solid mass is filtered and dried under vacuum at 65 to 70°C. The resulting product typically has a purity of over 95% by HPLC.[4]

ParameterValueReference
Reactants 1,2-Benzisoxazole-3-acetic acid, Chlorosulfonic acid:1,4-dioxane complex[4]
Solvent Dichloroethane[4]
Temperature 75-85°C (Reflux)[4]
Reaction Time 5-8 hours[4]
Typical Purity of BOS-Na:NaCl >95% (HPLC)[4]
Melting Point of BOS-Na:NaCl 266-270°C[4]

Table 1: Reaction Parameters for the Sulfonation of BOA.

Conversion to Zonisamide: The Final Steps

The final stages of Zonisamide synthesis involve the conversion of the sulfonic acid (or its salt) into the corresponding sulfonamide. This is typically achieved via a two-step process: formation of the sulfonyl chloride, followed by amination.

G BOS-Na BOS-Na BOS-Cl BOS-Cl BOS-Na->BOS-Cl Chlorinating Agent (e.g., POCl3), 70-80°C Zonisamide Zonisamide BOS-Cl->Zonisamide Anhydrous Ammonia, Ethyl Acetate Purified Zonisamide Purified Zonisamide Zonisamide->Purified Zonisamide Recrystallization (Methanol)

Formation of 1,2-Benzisoxazole-3-methanesulfonyl Chloride (BOS-Cl)

The sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid (BOS-Na) is converted to the more reactive sulfonyl chloride (BOS-Cl) using a chlorinating agent.[8]

Experimental Protocol: Synthesis of BOS-Cl
  • Reaction Setup: The isolated BOS-Na (associated with NaCl) is treated with a chlorinating agent such as phosphorous oxychloride (POCl3) or thionyl chloride (SOCl2).[3][4] A significant excess of the chlorinating agent is often used.[4]

  • Heating: The mixture is heated at a temperature of 70 to 80°C for 6 to 8 hours.[4]

  • Isolation: The excess chlorinating agent is removed by distillation under vacuum, yielding the crude 1,2-benzisoxazole-3-methanesulfonyl chloride.[4]

Amination to Zonisamide

The final step is the reaction of the sulfonyl chloride intermediate with ammonia to form the sulfonamide.

Experimental Protocol: Synthesis of Zonisamide
  • Reaction: The crude 1,2-benzisoxazole-3-methanesulfonyl chloride is dissolved in a suitable organic solvent, such as ethyl acetate. Anhydrous ammonia gas is then passed through the solution to effect the amination.[4]

  • Purification: The crude Zonisamide is then purified by recrystallization, typically from methanol, to yield a white crystalline solid.[4]

  • Drying: The purified Zonisamide is dried under vacuum at 60-70°C.[4] The final product typically has a purity of over 99% by HPLC and a melting point in the range of 160-164°C.[4]

ParameterValueReference
Chlorinating Agent Phosphorous oxychloride (POCl3)[4]
Chlorination Temperature 70-80°C[4]
Aminating Agent Anhydrous ammonia[4]
Purification Method Recrystallization from methanol[4]
Final Purity (HPLC) >99%[4]
Melting Point 160-164°C[4]

Table 2: Parameters for the Conversion of BOS-Na to Zonisamide.

Analytical Characterization

Throughout the synthesis, rigorous analytical monitoring is essential to ensure the identity, purity, and quality of the intermediates and the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the primary technique used for quantitative analysis of Zonisamide and its related substances.[9][10] Other analytical methods employed include:

  • Melting Point: To assess the purity of crystalline solids.[4]

  • Spectroscopy (NMR, IR): For structural elucidation and confirmation of the desired products.[4]

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline form of intermediates like BOS-Na:NaCl.[4]

Conclusion

The synthesis of Zonisamide is a well-defined process where the formation and selective transformation of 1,2-benzisoxazole-3-methanesulfonic acid is of paramount importance. The successful industrial production of Zonisamide hinges on the careful control of the sulfonation step to maximize the yield of the desired mono-sulfonated intermediate while minimizing the formation of impurities. The subsequent conversion to the sulfonyl chloride and final amination are robust reactions that, with appropriate purification, yield high-purity Zonisamide. This guide has provided a comprehensive overview of the synthetic pathway, emphasizing the scientific rationale behind the process parameters and offering detailed experimental insights for researchers and professionals in the field of drug development and manufacturing.

References

  • Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Industrially Efficient Process For The Preparation Of Zonisamide. (n.d.). Quick Company. Retrieved from [Link]

  • A process for the manufacture of zonisamide. (2006). Google Patents.
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2010). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zonisamide Warren 25 mg, 50 mg and 100 mg, hard capsules (zonisamide) NL. (2017). Geneesmiddeleninformatiebank. Retrieved from [Link]

  • Process for the preparation of zonisamide. (2006). Google Patents.
  • Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. (2004). ResearchGate. Retrieved from [Link]

  • Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. (1978). Semantic Scholar. Retrieved from [Link]

  • Zonisamide intermediate and synthesis. (2003). Google Patents.
  • Process for the preparation of zonisamide and the intermediates thereof. (2008). Google Patents.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. Retrieved from [Link]

  • Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Zonisamide (antiepileptic) synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF ZONISAMIDE. (2009). Indian Patents. Retrieved from [Link]

  • Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. (2011). KoreaMed Synapse. Retrieved from [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Zonisamide. (n.d.). PubChem. Retrieved from [Link]

  • Method for sulfonation of 1,2-benzisoxazole-3-acetic acid. (2007). Google Patents.
  • Test Definition: ZONI. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]

  • One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. (2005). Google Patents.
  • ZONISAMIDE CAPSULES USP Rx Only. (2025). DailyMed. Retrieved from [Link]

  • Sulfonation of 1,2-benzisoxazole-3-acetic acid. (2008). Google Patents.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2021). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (2002). Google Patents.
  • [Research and development of zonisamide, a new type of antiepileptic drug]. (1996). PubMed. Retrieved from [Link]

  • Zonisamide. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Zonisamide (antiepileptic) synthesis II. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Thermodynamic Stability & Process Safety Profile: 1,2-Benzisoxazole-3-methanesulfonic Acid

[1]

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-Acid) and its salts (Sodium/Ammonium) represent a class of heterocycles where process stability is governed by the lability of the isoxazole ring. While the sulfonate moiety confers high thermal stability in the solid state (Sodium salt

Critical Insight: The primary stability threat is base-catalyzed Kemp elimination , leading to irreversible ring opening.[1] Process engineers must strictly control pH and moisture to prevent the formation of o-hydroxybenzonitrile derivatives, which represent the thermodynamic sink of this system.

Molecular Architecture & Energetics

The Weak Link: N-O Bond

The 1,2-benzisoxazole system contains a characteristic N-O bond within the 5-membered ring. This bond is electronically polarized and weaker than C-C or C-N bonds.[1]

  • Bond Dissociation Energy (BDE): The N-O bond is the "fuse" of the molecule.

  • Alpha-Proton Acidity: The methylene group (

    
    ) connecting the ring to the sulfonic acid is flanked by an electron-withdrawing sulfonate group and the imine-like nitrogen of the ring. This renders the alpha-protons highly acidic (
    
    
    estimated
    
    
    ).[1]
Degradation Mechanism (The Kemp Elimination)

Under basic conditions, a proton is abstracted from the alpha-methylene group. The resulting carbanion triggers an electron cascade that cleaves the weak N-O bond, resulting in ring opening. This is a classic Kemp elimination pathway, yielding o-hydroxybenzonitrile derivatives (specifically salicylonitrile sulfonates).[1]

Thermodynamic Consequence: The ring-opened product is resonance-stabilized (phenolate anion) and thermodynamically favored over the strained isoxazole ring in basic media.

DegradationMechanismBOSBOS-Acid(1,2-Benzisoxazole Core)TransitionTransition State(Carbanion Formation)BOS->TransitionDeprotonation (-H+)BaseBase (OH-)Base->TransitionRingOpenRing Opening(N-O Cleavage)Transition->RingOpene- CascadeProductDegradant(o-Hydroxybenzonitrile sulfonate)RingOpen->ProductIrreversibleIsomerization

Figure 1: Base-catalyzed degradation pathway of BOS-Acid via Kemp elimination mechanism.[1]

Thermal Stability Profile (Solid State)

The solid-state stability depends heavily on the counter-ion.[1] The free acid is hygroscopic and prone to proton-catalyzed autohydrolysis, whereas the salts are significantly more robust.

Comparative Thermal Data

The following data summarizes the thermal limits based on Differential Scanning Calorimetry (DSC) and TGA.

ParameterFree Acid (BOS-H)Sodium Salt (BOS-Na)Ammonium Salt (BIOS-NH4)
Hygroscopicity High (Deliquescent)LowLow (Non-hygroscopic)
Melting Point Undefined (decomposes)> 270°C~215°C - 220°C
Decomposition (

)
< 150°C (Moisture dependent)~275°C > 220°C
Storage Requirement Desiccated, < 25°CAmbient, DryAmbient, Dry

Interpretation:

  • BOS-Na (CAS 73101-64-1): Exhibits excellent thermal stability, making it the preferred form for storage and transport.[1] The decomposition at 275°C is exothermic.[1]

  • BOS-H (Free Acid): Should be generated in situ or used immediately.[1] Isolation of the dry free acid is risky due to potential autocatalytic decomposition if residual water or mineral acid is present.

Solution State Kinetics & Hydrolysis[1]

In solution, the stability of BOS-Acid is a function of pH.

pH-Rate Profile[1]
  • Acidic (pH < 4): Stable. The isoxazole ring is protonated or neutral, resisting nucleophilic attack.

  • Neutral (pH 6-8): Metastable. Slow hydrolysis may occur over prolonged periods (weeks).[1]

  • Basic (pH > 10): Unstable. Rapid ring opening occurs.[1] The rate is pseudo-first-order with respect to hydroxide ion concentration

    
    .[1]
    
Solvent Effects
  • Water: Promotes hydrolysis, especially at high pH.[1]

  • Alcohols (MeOH/EtOH): Can lead to transesterification or ring opening if alkoxides are present.[1]

  • Aprotic Solvents (DMF/DMSO): Generally stable, but hazardous if basic impurities (amines) are present, as they can catalyze the elimination reaction.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch of BOS-Acid (or its salt), the following self-validating protocols are recommended.

Protocol A: Isothermal Stress Testing (HPLC)

Objective: Determine kinetic degradation rate (

1
  • Preparation: Dissolve BOS-Na in buffered solvent (pH 4.0, 7.0, 10.0) at 1.0 mg/mL.[1]

  • Incubation: Place vials in thermostatic blocks at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Immediately dilute basic samples with cold 0.1% Formic Acid/Acetonitrile to stop ring opening.[1]

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (Isoxazole ring) and 280 nm (Phenolic degradant).[1]

  • Calculation: Plot

    
     vs. time. Linearity (
    
    
    ) confirms first-order kinetics.[1]
Protocol B: DSC Screening (Safety)

Objective: Determine


  • Sample: 2-5 mg of dry solid (Salt or Acid).

  • Pan: Gold-plated high-pressure crucible (to contain volatile decomposition gases like

    
     or nitriles).
    
  • Ramp: 5°C/min from 30°C to 350°C.

  • Criteria:

    • Pass: No exotherms below Process Temperature + 50°C.

    • Fail: Sharp exotherm (onset < 200°C for salts).

StabilityWorkflowcluster_SolidSolid State Analysiscluster_LiquidSolution KineticsStartStart: BOS-Acid SampleDSCDSC / TGA(Thermal Limit)Start->DSCHygroDVS(Moisture Sorption)Start->HygroStressStress Test(pH 4, 7, 10 @ 60°C)Start->StressDecisionDecision GateDSC->DecisionT_onsetHPLCHPLC Analysis(Quantify Degradants)Stress->HPLCHPLC->Decisionk_degSafeProcess Safe(Proceed to Scale-up)Decision->SafeStableUnsafeUnstable(Redesign Process/Storage)Decision->UnsafeDegradation > Limit

Figure 2: Workflow for validating the thermodynamic and kinetic stability of BOS-Acid.

Implications for Zonisamide Synthesis[1][2][3]

The conversion of BOS-Acid to Zonisamide involves chlorination (using



  • Moisture Control: The BOS-Acid must be anhydrous before chlorination.[1] Moisture reacts with

    
     to create phosphoric acid, which is difficult to remove and reduces yield.[1]
    
  • Amidation Risk: The reaction of the sulfonyl chloride with ammonia is exothermic.[1] While ammonia is basic, the nucleophilic attack on the sulfonyl sulfur is faster than the attack on the ring proton if temperature is controlled (< 10°C). High temperatures during amidation will favor the ring-opening side reaction.[1]

References

  • Dainippon Pharmaceutical Co., Ltd. (1980).[1] Process for producing 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide).[1][2][3][4] US Patent 4,172,896.[1] Link

  • PubChem. (2023).[1] 1,2-Benzisoxazole-3-methanesulfonate sodium (Compound Summary).[1][5][6][7][8][9] National Library of Medicine.[1] Link

  • ChemicalBook. (2023).[1][10] 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Properties and Safety.Link

  • Santa Cruz Biotechnology. (2023).[1] Zonisamide Safety Data Sheet (SDS).[1]Link

  • Kemp, D. S., & Casey, M. L. (1973).[1] Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[1] Journal of the American Chemical Society.[1] (Foundational mechanism reference).

The 1,2-Benzisoxazole-3-methanesulfonic Acid Scaffold: Synthetic Utility and Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzisoxazole-3-methanesulfonic acid (BMSA) scaffold represents a critical chemical junction in medicinal chemistry, serving as the immediate precursor and metabolic core of the blockbuster anticonvulsant Zonisamide . While the sulfonamide derivative (Zonisamide) is clinically dominant, the sulfonic acid moiety itself (CAS 73101-64-1) acts as a versatile synthon for generating neuroactive libraries.

This technical guide analyzes the BMSA scaffold not merely as a transient intermediate, but as a distinct pharmacophore hub. We explore its industrial synthesis from 4-hydroxycoumarin, its conversion into bio-isosteres, and the critical structure-activity relationships (SAR) that govern its interaction with voltage-gated sodium channels (VGSC).

Chemical Architecture and Synthetic Pathways

The synthesis of BMSA derivatives typically follows a "ring-construction-then-functionalization" logic. The industrial standard involves the degradation of coumarin precursors to form the benzisoxazole ring, followed by side-chain sulfonation.

The "BOA" Route (Industrial Standard)

The most robust pathway proceeds through 1,2-benzisoxazole-3-acetic acid (BOA) . This method allows for kilogram-scale production but requires strict control over anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Key Mechanistic Step: The sulfonation of BOA is not a simple electrophilic aromatic substitution; it involves the decarboxylative sulfonation of the acetic acid side chain using chlorosulfonic acid (


).
The Sulfone Oxime Rearrangement (Green Route)

A more atom-economical approach involves the base-catalyzed cyclization of


-hydroxy acetophenone oxime derivatives. This avoids the use of corrosive chlorosulfonic acid and minimizes waste, yielding the BMSA salt directly.
Visualization: Synthetic Workflow

The following diagram outlines the conversion of 4-hydroxycoumarin to Zonisamide via the BMSA intermediate.

BMSA_Synthesis cluster_0 Critical Intermediate Isolation Coumarin 4-Hydroxycoumarin (Starting Material) BOA 1,2-Benzisoxazole-3- acetic acid (BOA) Coumarin->BOA NH2OH, NaOMe Ring Contraction BMSA 1,2-Benzisoxazole-3- methanesulfonic acid (BMSA - The Core) BOA->BMSA ClSO3H, Dioxane Decarboxylative Sulfonation Chloride Sulfonyl Chloride Intermediate BMSA->Chloride POCl3 Chlorination Zonisamide Zonisamide (Sulfonamide Derivative) Chloride->Zonisamide NH3 (gas) Amination

Figure 1: Step-wise industrial synthesis of Zonisamide highlighting BMSA as the pivotal isolation point.

Experimental Protocol: Synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate[1][4][5][6][7][8]

Context: This protocol describes the isolation of the sodium salt of BMSA. This salt is non-hygroscopic compared to the free acid and serves as the stable storage form before conversion to the sulfonamide.

Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried.

Materials
  • 1,2-Benzisoxazole-3-acetic acid (BOA)[1]

  • Chlorosulfonic acid (

    
    )[1]
    
  • 1,4-Dioxane (anhydrous)

  • 1,2-Dichloroethane (DCE)

  • Sodium Hydroxide (25% aq. solution)

Methodology
  • Complex Formation: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 1,2-dichloroethane (DCE). Cool to 0°C. Slowly add chlorosulfonic acid (1.2 eq) dropwise. Add 1,4-dioxane (1.3 eq) to form the

    
    -dioxane complex. Note: The complex moderates the sulfonation power, preventing ring degradation.
    
  • Sulfonation: Add BOA (1.0 eq) to the mixture. Heat the slurry to 60°C and maintain for 4 hours. The evolution of

    
     gas indicates the decarboxylation is proceeding.
    
  • Quenching: Cool the reaction mixture to 10°C. Slowly quench into crushed ice/water.

  • Salt Formation: Adjust the pH of the aqueous layer to 10-11 using 25% NaOH. The sodium salt of BMSA will precipitate or can be salted out.

  • Isolation: Filter the white crystalline solid. Wash with cold brine.

  • Purification: Recrystallize from water/methanol (1:1) to yield Sodium 1,2-benzisoxazole-3-methanesulfonate .

Quality Control Criteria:

  • HPLC Purity: >98.5%[1]

  • Appearance: White crystalline powder

  • Water Content (KF): <1.0% (Crucial for subsequent chlorination)

Pharmacological Profile: From Acid to Amide[2]

While the sulfonic acid (BMSA) is highly polar and exhibits poor blood-brain barrier (BBB) penetration, its derivatization to the sulfonamide (Zonisamide) creates a lipophilic pharmacophore capable of modulating neuronal firing.

Structure-Activity Relationship (SAR)

The bioactivity of BMSA derivatives hinges on the "Tail" modification at the C3 position.

Derivative ClassC3 Substituent (

)
Pharmacological EffectBBB Permeability
Sulfonic Acid

Weak anticonvulsant; Neuroprotective (in vitro)Low (Highly Polar)
Sulfonamide

Potent Anticonvulsant (Zonisamide) High
N-Alkyl Amide

Reduced potency; increased lipophilicityModerate
Sulfonate Ester

Prodrug potential; variable stabilityHigh
Mechanism of Action (Zonisamide)

The sulfonamide derivative operates via a dual-mechanism, distinguishing it from classic sodium channel blockers like phenytoin. It blocks voltage-sensitive sodium channels (preventing repetitive firing) and reduces T-type calcium currents (stabilizing the thalamocortical loop).

MOA_Pathway Drug 1,2-Benzisoxazole-3- methanesulfonamide (Zonisamide) Na_Channel Voltage-Gated Na+ Channels Drug->Na_Channel Stabilizes Inactive State Ca_Channel T-Type Ca2+ Channels Drug->Ca_Channel Reduces Inward Current Carbonic Carbonic Anhydrase (Mitochondrial) Drug->Carbonic Weak Inhibition Effect1 Block Repetitive Neuronal Firing Na_Channel->Effect1 Effect2 Prevent Hypersynchronization (Thalamocortical) Ca_Channel->Effect2 Effect3 pH Modulation (Weak Effect) Carbonic->Effect3

Figure 2: Multi-target pharmacology of the BMSA sulfonamide derivative.

Advanced Derivatives and Future Outlook

Recent literature suggests the BMSA scaffold has utility beyond epilepsy.

  • 5-Fluoro Derivatives: The introduction of a fluorine atom at the 5-position of the benzisoxazole ring (CAS 68291-99-6) increases metabolic stability against ring cleavage, potentially extending the half-life.

  • Plant Tissue Culture: Surprisingly, BMSA salts have shown auxin-like activity in plant tissue culture, promoting root regeneration in tobacco protoplasts, likely due to the structural similarity to synthetic auxins.

  • Neuroprotection: The acid form (BMSA) functions as a free-radical scavenger in in vitro ischemia models, suggesting potential as a prodrug for stroke recovery if delivery vectors (e.g., esterification) can improve BBB transport.

References

  • Uno, H., et al. (1979).[2] Synthesis and anticonvulsant activity of some 1,2-benzisoxazole-3-methanesulfonamide derivatives. Journal of Medicinal Chemistry, 22(2), 180–183. Link

  • Dainippon Pharmaceutical Co. (2006).[1] Process for the preparation of zonisamide and the intermediates thereof. U.S. Patent 7,375,233. Link

  • Teva Pharmaceutical Industries. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide.[3][4][5][1] U.S. Patent Application 20060014814. Link

  • Glenmark Pharmaceuticals. (2006). Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. U.S. Patent Application 20060287535. Link

  • Santa Cruz Biotechnology. (n.d.). 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Product Data. Link

  • PubChem. (2025). 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- (CID 332592).[6] Link

Sources

Advanced Synthesis Vectors for 1,2-Benzisoxazole-3-methanesulfonic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Process Chemists, API Developers, and Medicinal Scientists Focus: Zonisamide Intermediates & Sulfonic Acid Derivatization[1]

Executive Summary: The Zonisamide Moiety

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-H) and its sodium salt (BOS-Na) are the definitive precursors for Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), a benzisoxazole derivative used extensively as an anticonvulsant.[1][2]

The synthesis of this moiety presents a unique challenge in heterocyclic chemistry: the 1,2-benzisoxazole ring is thermally labile , particularly the N-O bond, which is prone to reductive cleavage or base-catalyzed ring opening (Kemp elimination). Consequently, the synthesis of the sulfonic acid precursor requires a delicate balance between the harsh conditions needed for sulfonation and the mild conditions required to preserve the heterocycle.

This guide details the two primary vectors for synthesizing BOS-H:

  • The Classical Ring Contraction (Uno/Dainippon Route): Converting 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid (BOA), followed by decarboxylative sulfonation.[1]

  • The Sultone Rearrangement: A safety-focused alternative avoiding lachrymatory halides.[1]

Strategic Retrosynthesis

The retrosynthetic analysis reveals that the methanesulfonic acid tail is rarely introduced directly. Instead, it is accessed via the modification of an acetic acid side chain or the rearrangement of a cyclic sultone.

Retrosynthesis Target 1,2-Benzisoxazole-3- methanesulfonic acid (BOS-H) Precursor1 1,2-Benzisoxazole-3- acetic acid (BOA) Precursor1->Target Decarboxylative Sulfonation Precursor2 Sultone Oxime (Benzoxathiin derivative) Precursor2->Target Base-Catalyzed Rearrangement Start1 4-Hydroxycoumarin Start1->Precursor1 NH2OH (Ring Contraction) Start2 Methyl Salicylate Start2->Precursor2 Cyclization & Oximation

Figure 1: Retrosynthetic vectors for the target sulfonic acid.[1] The Left path (Coumarin) is the industrial standard; the Right path (Salicylate) is the alternative safety route.

Vector A: The 4-Hydroxycoumarin Route (Industrial Standard)

This route, pioneered by Uno et al. at Dainippon Pharmaceutical, remains the dominant industrial method due to the low cost of 4-hydroxycoumarin.

Phase 1: The Posner Ring Contraction

The conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid (BOA) is a mechanistic curiosity involving ring opening, oxime formation, and recyclization.

Mechanism:

  • Nucleophilic attack of hydroxylamine (

    
    ) on the lactone carbonyl.
    
  • Ring opening to the phenolic oxime intermediate.

  • Intramolecular

    
     or dehydration leads to the formation of the isoxazole N-O bond.
    
Experimental Protocol: Synthesis of BOA

Note: This protocol is optimized for batch consistency.

ParameterSpecification
Reagents 4-Hydroxycoumarin (1.0 eq),

(3.0 eq), Sodium Acetate (3.0 eq)
Solvent Water (Green chemistry compliant)
Temperature Reflux (

)
Time 4–6 Hours
Yield Target 75–85%

Step-by-Step:

  • Dissolve

    
     and sodium acetate in water in a round-bottom flask.
    
  • Add 4-hydroxycoumarin portion-wise (exothermic).

  • Heat the white suspension to reflux. The solid will dissolve, then reprecipitate as the benzisoxazole forms.

  • Critical Control Point: Monitor pH. If pH drops < 4, side reactions increase. Buffer maintenance is key.[1]

  • Cool to

    
    . Filter the crude BOA.
    
  • Purification: Recrystallize from aqueous methanol to remove unreacted oxime intermediates.

Phase 2: Decarboxylative Sulfonation (The Critical Step)

This step converts the acetic acid side chain (


) into the methanesulfonic acid group (

).

The "Dioxane Problem": Early patents utilized a Chlorosulfonic acid-Dioxane complex.[1] While effective, dioxane is a Class 2 solvent (ICH Q3C) and a suspected carcinogen. Modern protocols utilize Toluene or 1,2-Dichloroethane (EDC) .[1]

Protocol: Dioxane-Free Sulfonation

Reagents:

  • 1,2-Benzisoxazole-3-acetic acid (BOA)[1][2]

  • Chlorosulfonic acid (

    
    ) - Caution: Reacts violently with water[1]
    
  • Solvent: Toluene (Preferred for thermal control)[3]

Workflow:

  • Preparation: Suspend BOA (1.0 eq) in dry Toluene.

  • Addition: Cool to

    
    . Add Chlorosulfonic acid (1.2–1.5 eq) dropwise.
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas occurs. Scrubbing is required.[1]
  • Heating: Slowly ramp temperature to

    
    .
    
    • Warning: Rapid heating causes "thermal runaway" and charring due to the exothermic decarboxylation.

  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation: The product is water-soluble.[1] Neutralize with NaOH to isolate as Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na) .

Sulfonation BOA Benzisoxazole-3- acetic acid Intermediate Mixed Anhydride Intermediate BOA->Intermediate + ClSO3H (0°C) ClSO3H Chlorosulfonic Acid BOS_H BOS-H (Target Acid) Intermediate->BOS_H Heat (70°C) - CO2 Gas CO2 + HCl Intermediate->Gas

Figure 2: The decarboxylative sulfonation pathway.[1] The loss of CO2 drives the equilibrium toward the sulfonic acid.

Vector B: The Sultone Rearrangement (Alternative)

For labs avoiding chlorosulfonic acid, the sultone route offers a milder, albeit multi-step, alternative.

Concept: Starting from methyl salicylate, one synthesizes 1,2-benzoxathiin-4(3H)-one 2,2-dioxide .[1][4] Reaction with hydroxylamine yields the sultone oxime , which undergoes a base-catalyzed rearrangement to the benzisoxazole sulfonate.

Key Advantage:

  • Avoids

    
     (corrosive/violent).[1]
    
  • Avoids decarboxylation thermodynamics.[1]

  • Self-Validating Step: The rearrangement only proceeds if the oxime is in the correct geometric isomer (

    
    -isomer), ensuring stereochemical purity.
    

Downstream Activation: Synthesis of BOS-Cl

To reach Zonisamide, the sulfonic acid (or salt) must be activated to the sulfonyl chloride (BOS-Cl).

The Challenge: Standard chlorinating agents (


) are often too harsh for the benzisoxazole ring at reflux.

Optimized Protocol (Vilsmeier-Type Conditions):

  • Substrate: Use dry BOS-Na (Sodium salt).[1]

  • Reagent: Phosphoryl Chloride (

    
    ).[1]
    
  • Catalyst: Catalytic DMF (Vilsmeier-Haack reagent formation) or Pyridine.[1]

  • Conditions: Heat to

    
     in Ethyl Acetate or Chlorobenzene.
    
    • Note: Avoid refluxing neat

      
       if possible to prevent ring degradation.[1]
      
  • Quench: Pour into ice water. BOS-Cl precipitates as a solid.[1]

ComponentRoleRisk Management
BOS-Na SubstrateMust be anhydrous (<0.5% water) to prevent

hydrolysis.[1]

Chlorinating AgentUse slight excess (1.2 eq).[1] Scrub HCl off-gas.[1]
Ethyl Acetate SolventAllows lower temperature processing than neat reagents.[1]

Critical Process Parameters (CPP) & Impurity Profile

When scaling this synthesis, three impurities dictate the quality of the final API.

Disulfonated Byproduct (S-BOS)[1]
  • Origin: During the reaction of BOA with chlorosulfonic acid, a second sulfonyl group can add to the benzene ring (typically position 5 or 6) if temperature or stoichiometry is uncontrolled.

  • Control: Maintain stoichiometry of

    
     close to 1.2–1.5 eq. Avoid temperatures 
    
    
    
    .
Ring-Opened Nitrile (Salicylonitrile derivatives)[1]
  • Origin: Base-catalyzed Kemp elimination.[1] The isoxazole ring opens to form a nitrile phenol.

  • Control: Avoid strong bases (pH > 10) during the neutralization of BOS-H to BOS-Na. Keep temperature low during basic processing.

Residual Solvents
  • Origin: Toluene or EDC encapsulation in the crystal lattice.

  • Control: The sodium salt (BOS-Na) crystallizes well from water/alcohol mixtures, effectively purging organic solvents.

References

  • Uno, H., et al. (1979). "Studies on 1,2-Benzisoxazole Derivatives." Journal of Heterocyclic Chemistry.

  • Uno, H., & Kurokawa, M. (1978). "Synthesis of 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide)." Chemical and Pharmaceutical Bulletin. [1]

  • Dainippon Pharmaceutical Co. (1979).[1] "Process for preparing 1,2-benzisoxazole derivatives." US Patent 4,172,896.[1][5]

  • Teva Pharmaceuticals. (2003).[1] "Process for the preparation of Zonisamide." WO Patent 2003/072552.[1][6]

  • Shastri, R. A., et al. (2015).[7] "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." Chemical Science Transactions.

Sources

Technical Guide: Safety, Hazards, and Handling of 1,2-Benzisoxazole-3-methanesulfonic Acid (and Sodium Salt)

[1]

Executive Summary & Chemical Context

1,2-Benzisoxazole-3-methanesulfonic acid (often handled as its sodium salt, CAS 73101-64-1 ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Zonisamide , a sulfonamide anticonvulsant.[1][2] In the drug development pipeline, this compound represents a "Tier 2" hazard: while it lacks the extreme volatility of low-molecular-weight reagents, its biological activity and structural relationship to sulfonamides necessitate rigorous containment strategies.[1]

Researchers must distinguish this compound from simple methanesulfonic acid (MsOH).[1] Unlike MsOH, which is a corrosive liquid, the benzisoxazole derivative is typically a solid arylsulfonate salt or acid that carries specific mutagenic and acute toxicity risks.[1]

Chemical Identity Profile
ParameterDetail
Chemical Name 1,2-Benzisoxazole-3-methanesulfonic acid (Sodium Salt)
Common Abbreviation BIOS-Na, Zonisamide Related Compound A
CAS Number 73101-64-1 (Sodium Salt); 21277-16-7 (Acid form)
Molecular Formula C₈H₆NNaO₄S (Salt)
Molecular Weight 235.19 g/mol
Physical State Off-white to white crystalline powder
Solubility Soluble in water, DMSO, Methanol

Hazard Identification & GHS Classification

As a Senior Application Scientist, I emphasize that the safety profile of this compound is dominated by its potential interaction with biological substrates (DNA/Proteins) due to the reactive isoxazole core.[1]

GHS Label Elements

Signal Word: WARNING

Hazard CodeHazard StatementTechnical Interpretation
H341 Suspected of causing genetic defectsCritical Hazard: Indicates potential genotoxicity.[1][3] The isoxazole ring can undergo metabolic ring-opening, potentially forming reactive species capable of alkylating DNA.[1]
H302 Harmful if swallowedAcute oral toxicity (Category 4).[1] LD50 typically estimated between 300–2000 mg/kg.[1]
H315/H319 Causes skin/eye irritationStandard for sulfonic acid salts; dust is irritating to mucous membranes.[1]
Toxicological Mechanism (The "Why")

The toxicity of 1,2-Benzisoxazole-3-methanesulfonic acid stems from its role as a Zonisamide precursor .[1] The benzisoxazole ring is susceptible to nucleophilic attack (e.g., by hydroxide or amines) which opens the ring.[1] In vivo, or under specific reaction conditions, this ring cleavage can generate reactive intermediates (hydroxylamines or nitriles) that may exhibit genotoxic potential.[1] This mechanism drives the H341 classification and mandates the use of containment usually reserved for potent compounds.[1]

Risk Assessment & Engineering Controls

Handling this compound requires a "Containment at Source" strategy.[1] Relying solely on PPE is insufficient for potential mutagens.[1]

Workflow Visualization: Risk Hierarchy

The following diagram illustrates the decision logic for handling BIOS-Na based on operation scale.

RiskHierarchycluster_wasteDisposal ProtocolStartExperimental RequirementScaleCheckCheck Scale & StateStart->ScaleCheckSmallScale< 1g (Solid/Soln)ScaleCheck->SmallScaleAnalytical/Small SynthLargeScale> 1g or Dust GenerationScaleCheck->LargeScalePrep/Bulk HandlingFumeHoodStandard Chemical Fume Hood(Face Velocity > 0.5 m/s)SmallScale->FumeHoodIsolatorPowder Containment Hoodor Glove Box (HEPA Filtered)LargeScale->IsolatorPPE_Level1PPE: Nitrile Gloves (Double),Lab Coat, Safety GlassesFumeHood->PPE_Level1PPE_Level2PPE: Tyvek Sleeves/Suit,N95/P100 Respirator if openIsolator->PPE_Level2WasteSolid Waste: Double Bag (Hazardous)Liquid: Segregated OrganicPPE_Level1->WastePPE_Level2->Waste

Caption: Operational logic for selecting containment based on scale. Note the escalation to HEPA filtration for dust-generating activities.

Specific Protocol Recommendations
  • Weighing: Never weigh this substance on an open bench. Use a balance enclosure or fume hood.[1] Static electricity can disperse the fine powder; use an anti-static gun if available.[1]

  • Solubilization: Dissolve the solid immediately upon transfer to minimize dust exposure time.[1] Common solvents: Water, DMSO.[1]

  • Inert Atmosphere: While the salt is relatively stable, the free acid or precursors are often stored under Nitrogen/Argon to prevent moisture uptake and hydrolysis.[1]

Emergency Response Protocols

This section details self-validating response loops for spills and exposure.

Spill Cleanup (Solid Powder)

Objective: Remove material without generating aerosolized dust.[1]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, Tyvek sleeves, and a P100 respirator.[1]

  • Containment: Cover the spill gently with paper towels dampened with water (to prevent dust) or an inert absorbent.[1] Do not dry sweep.[1]

  • Decontamination:

    • Wipe the area with a 10% Sodium Carbonate (Na₂CO₃) solution.[1] Rationale: Alkaline hydrolysis helps solubilize and degrade the sulfonate/isoxazole residues into less volatile species for cleaning.[1]

    • Follow with a water rinse and Isopropanol wipe.[1]

  • Verification: Use a UV lamp (254 nm) if available; the benzisoxazole moiety is UV-active and residual fluorescence can indicate incomplete cleanup.[1]

First Aid Logic
  • Eye Contact: Irrigate immediately for 15 minutes.[1] Critical: Do not rub eyes; the crystals are abrasive and chemical irritants.[1]

  • Ingestion: Do NOT induce vomiting. The H302/H341 classification suggests systemic risks.[1] Rinse mouth and seek medical attention immediately, providing the CAS number (73101-64-1).[1]

Storage, Stability, and Synthesis Context

Proper storage preserves the integrity of the isoxazole ring, which is the functional core for Zonisamide synthesis.[1]

Physicochemical Stability[1][3]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Hygroscopicity: The sodium salt is hygroscopic.[1] Moisture absorption alters stoichiometry (critical for synthesis) and can lead to clumping.[1]

  • Light Sensitivity: Protect from light.[1] Isoxazoles can undergo photochemical rearrangement.[1]

Synthesis Pathway Visualization

Understanding the chemical flow helps identify where this hazard appears in the process.[1]

SynthesisFlowBIOS_Na1,2-Benzisoxazole-3-methanesulfonate Na(CAS 73101-64-1)[H341, H302]IntermediateBIOS-Cl(Chlorinated Intermediate)BIOS_Na->IntermediateChlorinationReagent1SOCl2(Thionyl Chloride)Reagent1->IntermediateZonisamideZonisamide(Final Drug)[H361]Intermediate->ZonisamideAminationReagent2NH3(Ammonia)Reagent2->Zonisamide

Caption: Synthesis of Zonisamide showing the transformation of the starting sulfonate (BIOS-Na) into the active pharmaceutical ingredient.[1]

References

  • PubChem. (2025).[1][3] 1,2-Benzisoxazole-3-methanesulfonate sodium (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1][3] [Link][1][3][4]

  • European Chemicals Agency (ECHA). (2024).[1][3] C&L Inventory: 1,2-benzisoxazole-3-methanesulfonate sodium. [Link][1]

  • Google Patents. (2006).[1] US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. [1]

Methodological & Application

Application Notes and Protocols for 1,2-Benzisoxazole-3-methanesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Duality of Function

1,2-Benzisoxazole-3-methanesulfonic acid and its derivatives are primarily recognized in the pharmaceutical industry as crucial intermediates in the synthesis of the anticonvulsant drug, Zonisamide.[1][2][3][4] The established synthetic pathways often involve the transformation of this molecule's methanesulfonic acid moiety.[2][4] However, the inherent chemical nature of this compound—a sulfonic acid appended to a heterocyclic scaffold—suggests a potential, yet largely unexplored, role as a Brønsted acid catalyst in organic synthesis.

This document serves as a forward-looking guide for researchers and drug development professionals. It will first briefly touch upon its established role and then delve into its hypothetical, yet chemically sound, applications as a catalyst. The protocols and mechanistic insights presented herein are based on the fundamental principles of acid catalysis, drawing parallels from well-established sulfonic acid catalysts such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MSA).[5][6][7]

Part 1: The Established Role - An Intermediate for Zonisamide

The synthesis of Zonisamide, an anti-epileptic and anti-neurotoxic agent, has been the primary application of 1,2-benzisoxazole-3-methanesulfonic acid.[8][9][10] The general synthetic route involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by amidation.[2]

Part 2: The Untapped Potential - A Heterocycle-Functionalized Brønsted Acid Catalyst

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of protonating a wide variety of organic substrates, thereby activating them towards nucleophilic attack. The presence of the 1,2-benzisoxazole moiety may influence the catalyst's solubility, steric environment, and potential for non-covalent interactions with substrates, offering a unique catalytic profile compared to simpler sulfonic acids.

Advantages of a Benzisoxazole-Based Sulfonic Acid Catalyst:
  • Unique Solubility Profile: The heterocyclic component may impart solubility in a broader range of organic solvents.

  • Potential for Stereocontrol: The rigid, planar benzisoxazole scaffold could, with appropriate modifications, serve as a chiral backbone for asymmetric catalysis.

  • Modifiable Heterocycle: The benzisoxazole ring can be functionalized to tune the catalyst's electronic and steric properties.

Hypothetical Application I: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. 1,2-Benzisoxazole-3-methanesulfonic acid can serve as an efficient catalyst for this transformation.

Reaction Mechanism

The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by 1,2-benzisoxazole-3-methanesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of water yield the ester and regenerate the catalyst.

Caption: Proposed mechanism for Fischer esterification catalyzed by 1,2-Benzisoxazole-3-methanesulfonic acid.

Protocol: Synthesis of Ethyl Benzoate

Materials:

  • Benzoic Acid (1.22 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • 1,2-Benzisoxazole-3-methanesulfonic acid (0.23 g, 1 mmol, 10 mol%)

  • Toluene (20 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dean-Stark Apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, ethanol, toluene, and 1,2-benzisoxazole-3-methanesulfonic acid.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid and the catalyst.

  • Wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl benzoate.

Hypothetical Data Summary
EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15885
210592
315593

Hypothetical Application II: Acetal Formation

The protection of aldehydes and ketones as acetals is a common strategy in multi-step synthesis. This reaction is acid-catalyzed and reversible.

Protocol: Protection of Benzaldehyde with Ethylene Glycol

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethylene Glycol (0.68 g, 11 mmol)

  • 1,2-Benzisoxazole-3-methanesulfonic acid (0.115 g, 0.5 mmol, 5 mol%)

  • Dichloromethane (DCM, 30 mL)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 100 mL round-bottom flask, dissolve benzaldehyde and ethylene glycol in DCM.

  • Add 1,2-benzisoxazole-3-methanesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Acetal_Formation_Workflow cluster_workflow Acetal Formation Workflow Start Dissolve Benzaldehyde & Ethylene Glycol in DCM Add_Catalyst Add 1,2-Benzisoxazole-3-methanesulfonic acid Start->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with NaHCO₃ solution Monitor->Quench Reaction Complete Workup Separatory Funnel Workup Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if needed) Concentrate->Purify End Protected Aldehyde Purify->End

Caption: Experimental workflow for the protection of benzaldehyde.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reactions can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with literature data for the known products. The catalyst's role can be confirmed by running a control reaction in its absence, where a significantly slower or no reaction is expected.

Conclusion

While 1,2-benzisoxazole-3-methanesulfonic acid is a well-established building block in pharmaceutical synthesis, its potential as a functionalized Brønsted acid catalyst is a promising area for future research. The hypothetical applications and protocols provided here serve as a starting point for exploring its catalytic activity in a variety of organic transformations. Further studies are warranted to fully characterize its catalytic efficacy, reusability, and potential advantages over existing catalysts.

References

  • Mathakari, S. S. (2022). SILICA-SUPPORTED METHANESULFONIC ACID: AN EFFICIENT, HETEROGENEOUS CATALYST FOR BENZOXAZOLE SYNTHESIS. World Journal of Pharmaceutical Research, 11(13), 2095-2103. [Link]

  • Reddy, K. V., & Reddy, P. S. (2007). Novel base catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives. Arkivoc, 2007(14), 149-158. [Link]

  • Lifshitz-Liron, R., et al. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. U.S.
  • Gawande, N. G., et al. (2019). Sulfonic Acid-Functionalized Magnetic Nanoparticles as an Efficient Catalyst for the Synthesis of Benzo[3][8]imidazo[1, 2-a]pyrimidine Derivatives, 2-Aminobenzothia Zolomethylnaphthols and 1-Amidoalkyl-2-naphthols. Current Organic Synthesis, 16(7), 1040-1054. [Link]

  • Scipione, L., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(11), 1331. [Link]

  • Okano, T., et al. (2005). One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. U.S.
  • Dabiri, M., et al. (2013). Sulfonic acid functionalized nano-γ-Al2O3: a new, efficient, and reusable catalyst for synthesis of 3-substituted-2H-1,4-benzothiazines. The Scientific World Journal, 2013, 838374. [Link]

  • Hurtley, A. W., & Melchiorre, P. (2018). Brønsted acid catalysis of photosensitized cycloadditions. Chemical Science, 9(28), 6126-6130. [Link]

  • Zaitsev, V. P., & Zaitseva, K. V. (2022). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2022(1), 66-107. [Link]

  • PubChem. (n.d.). 1,2-Benzisoxazole-3-methanesulfonate sodium. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Dabiri, M., et al. (2013). Sulfonic acid functionalized nano-γ-Al2O3: a new, efficient, and reusable catalyst for synthesis of 3-substituted-2H-1,4-benzothiazines. PubMed, 2013, 838374. [Link]

  • Amarante, G. W., et al. (2020). On the Brønsted acid-catalyzed aza-Michael reaction of isoxazol-5-ones to enones: reaction optimization, scope, mechanistic investigations and scale-up. Organic & Biomolecular Chemistry, 18(30), 5859-5868. [Link]

  • Mathapati, S. S. (2022). METHANE SULPHONIC ACID: AN EFFICIENT, NON-METALLIC CATALYST FOR SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLES. World Journal of Pharmaceutical Research, 11(11), 942-950. [Link]

  • Arias, M., et al. (2004). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. Applied Catalysis A: General, 275(1-2), 19-26. [Link]

  • Rangappa, K. S., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(17), 5646-5656. [Link]

  • Supuran, C. T., & De Simone, G. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(14), 3220. [Link]

  • Kumar, A., et al. (2021). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 11(52), 32891-32903. [Link]

  • Modhia, M., et al. (2022). CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. International Journal of Creative Research Thoughts, 10(8), c253-c262. [Link]

  • Modhia, M., et al. (2022). CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. ResearchGate. [Link]

Sources

Solvent selection for reactions involving 1,2-Benzisoxazole-3-methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for 1,2-Benzisoxazole-3-methanesulfonic Acid (BOS-H) Workflows

Part 1: Executive Summary & Chemical Context

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-H) and its sodium salt (BOS-Na) are critical intermediates in the synthesis of Zonisamide , a sulfonamide anticonvulsant used for partial-onset seizures.[1][2] The chemical handling of BOS-H is defined by two competing requirements:

  • Solubility: The sulfonic acid moiety is highly polar, necessitating polar solvents or ionic conditions.[2]

  • Ring Stability: The 1,2-benzisoxazole core is pharmacologically essential but chemically labile.[1][2] It is susceptible to reductive cleavage (N-O bond rupture) and base-catalyzed ring opening (Kemp elimination-type mechanisms).[1]

This guide provides a validated framework for solvent selection that maximizes yield and purity while preserving the heterocyclic core.[2] It moves beyond generic "like-dissolves-like" principles to address specific mechanistic liabilities in the BOS-H pathway.

Part 2: Critical Reaction Stages and Solvent Logic

The processing of BOS-H typically involves three stages: Formation (Sulfonation), Activation (Chlorination), and Amidation.[1][2] Each stage demands a distinct solvent strategy.[2]

Stage 1: Formation via Sulfonation

Precursor: 1,2-Benzisoxazole-3-acetic acid (BOA)[1]

  • The Challenge: Traditional sulfonation using neat chlorosulfonic acid leads to thermal runaways and the formation of disulfonated byproducts (sulfonation on the benzene ring and the side chain).[1][2]

  • Recommended Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) with 1,4-Dioxane .[1][2]

  • Mechanistic Insight: Dioxane forms a Lewis acid-base complex with sulfur trioxide (

    
    ).[1][2] This moderates the electrophilicity of the sulfonating agent.[2] The chlorinated solvent (DCE/DCM) acts as an inert carrier that solubilizes the organic substrate but precipitates the polar BOS-H product, driving the equilibrium forward and simplifying isolation.[1][2]
    
Stage 2: Activation to Sulfonyl Chloride (BOS-Cl)

Reactant: BOS-Na or BOS-H[1][2]

  • The Challenge: The sulfonic acid must be converted to the sulfonyl chloride (BOS-Cl) using thionyl chloride (

    
    ) or phosphorus oxychloride (
    
    
    
    ).[1][2][3] Hydrolysis by ambient moisture is a primary failure mode.[2]
  • Recommended Solvent: Toluene or Ethyl Acetate (EtOAc) .[2]

  • Mechanistic Insight:

    • Toluene: Allows for azeotropic removal of trace water prior to adding the chlorinating agent.[2] It is non-nucleophilic and supports higher reaction temperatures (

      
      ) required for the chlorination kinetics without degrading the isoxazole ring.[1][2]
      
    • Ethyl Acetate: Useful for lower-temperature processes but requires strict anhydrous control to prevent ester hydrolysis or reaction with

      
      .[1][2]
      
Stage 3: Amidation to Zonisamide

Reactant: BOS-Cl + Ammonia[1][2]

  • The Challenge: The reaction is highly exothermic. The product (Zonisamide) has low water solubility, while the byproduct (

    
    ) is water-soluble.[1][2]
    
  • Recommended Solvent: Biphasic System (MEK/Water or EtOAc/Water) .[1][2]

  • Mechanistic Insight: A biphasic system acts as a thermal buffer.[2] The organic phase (Methyl Ethyl Ketone or Ethyl Acetate) dissolves the BOS-Cl and the forming Zonisamide, protecting the sulfonyl chloride from rapid hydrolysis by the aqueous phase.[1][2] The aqueous phase scavenges the

    
     byproduct and excess ammonia salts.[2]
    

Part 3: Comparative Data & Selection Matrix

Table 1: Solvent Performance Matrix for BOS-H Reactions

SolventDielectric Const.[2] (

)
Primary UtilityRisk ProfileMechanistic Suitability
1,2-Dichloroethane 10.4SulfonationToxicity (Class 1)High. Excellent for moderating

reactivity; precipitates product.[1]
1,4-Dioxane 2.2Sulfonation AdditivePeroxide formationCritical. Forms mild sulfonating complex; prevents disulfonation.[1][2]
Toluene 2.4ChlorinationFlammabilityHigh. Azeotropic drying; inert to

; stable at reflux.[2]
Ethyl Acetate 6.0Amidation / IsolationHydrolysisMedium. Good for final product isolation; incompatible with strong Lewis acids.[2]
Water 80.1Workup / BiphasicHydrolysis of BOS-ClSpecific. Only used in biphasic amidation to scavenge salts.[1][2]
Methanol 32.7AVOID Nucleophilic attackLow. Reacts with sulfonyl chloride to form methyl esters; risk of ring opening.[2]

Part 4: Validated Experimental Protocol

Protocol: Selective Sulfonation of BOA to BOS-Na Objective: Synthesize high-purity BOS-Na without disulfonation.[1][2]

Reagents:

  • 1,2-Benzisoxazole-3-acetic acid (BOA)[1]

  • Chlorosulfonic acid (

    
    )[1][2]
    
  • 1,4-Dioxane[1]

  • 1,2-Dichloroethane (DCE) [anhydrous][1]

  • Sodium Hydroxide (

    
    )[1][2]
    

Workflow:

  • Complex Formation:

    • Charge a reactor with DCE (10 volumes relative to BOA).

    • Cool to

      
      .[1]
      
    • Add Chlorosulfonic acid (1.1 eq) dropwise.[2]

    • Add 1,4-Dioxane (1.2 eq) dropwise, maintaining temperature

      
      . Observation: A white precipitate of the 
      
      
      
      -dioxane complex may form.[1][2]
  • Sulfonation:

    • Add BOA (1.0 eq) to the slurry.[2]

    • Heat the mixture to reflux (

      
      )  for 4–6 hours.
      
    • In-Process Control (IPC): Monitor by HPLC.[2] Reaction is complete when BOA

      
      .[2]
      
  • Quench & Salt Formation:

    • Cool reaction mixture to

      
      .
      
    • Slowly pour the mixture into a separate vessel containing 10% aqueous NaOH (excess) at

      
      . Caution: Exothermic.[1][2]
      
    • The sodium salt (BOS-Na) will precipitate or partition into the aqueous phase depending on concentration.[1][2]

  • Isolation:

    • Separate phases (if biphasic).[1][2]

    • To the aqueous phase, add Isopropanol (IPA) as an antisolvent to maximize crystallization of BOS-Na.[1][2]

    • Filter and dry under vacuum at

      
      .[2]
      

Part 5: Visualized Reaction Pathways

The following diagram illustrates the solvent-dependent reaction pathways and critical decision nodes.

BOS_Reaction_Pathway cluster_0 Critical Solvent Effects BOA Start: 1,2-Benzisoxazole- 3-acetic acid (BOA) Sulfonation Step 1: Sulfonation BOA->Sulfonation Heat BOS_H Intermediate: BOS-H / BOS-Na Sulfonation->BOS_H Solvent: DCE + Dioxane (Selectivity Control) Disulfonation Byproduct: Disulfonated Impurity Sulfonation->Disulfonation Solvent: Neat ClSO3H (Aggressive) Chlorination Step 2: Chlorination (Activation) BOS_H->Chlorination POCl3 / SOCl2 BOS_Cl Intermediate: BOS-Chloride Chlorination->BOS_Cl Solvent: Toluene (Anhydrous/Azeotrope) Hydrolysis Failure Mode: Hydrolysis to Acid BOS_Cl->Hydrolysis Moisture Presence Amidation Step 3: Amidation BOS_Cl->Amidation NH3 (gas/aq) Zonisamide Final Product: Zonisamide Amidation->Zonisamide Solvent: MEK/Water (Biphasic Control)

Figure 1: Reaction workflow for Zonisamide synthesis highlighting solvent-critical control points (Green Arrows) versus failure modes (Red Dashed Arrows).[1][2]

Part 6: Troubleshooting & Stability Notes

  • Isoxazole Ring Cleavage:

    • Symptom:[1][2] Loss of yield; appearance of phenolic impurities (2-sulfamoylacetylphenol).[1][2]

    • Cause: Exposure to strong reducing conditions or high pH in protic solvents at elevated temperatures.[2]

    • Correction: Avoid using alcohols (MeOH/EtOH) during the chlorination step.[2] Ensure temperature control during the exothermic amidation step.

  • Incomplete Chlorination:

    • Symptom:[1][2] High residual BOS-H in the chlorination stage.[1][2]

    • Cause: Presence of water deactivating the thionyl chloride.[2]

    • Correction: Use Toluene and perform an azeotropic distillation (Dean-Stark trap) before adding the chlorinating agent.[1][2]

  • Filtration Issues (BOS-Na):

    • Symptom:[1][2] Sticky or gummy precipitate.[2]

    • Cause: Inappropriate antisolvent ratio.[2]

    • Correction: Ensure the aqueous solution is cooled to

      
       before adding Isopropanol. A ratio of 1:3 (Water:IPA) is often optimal.[2]
      

Part 7: References

  • Adger, B. M., et al. (2003).[2] Process for the preparation of Zonisamide.[2][3][4][5][6][7] World Intellectual Property Organization.[2] WO 03/072552.[2] Link

  • Kondamreddy, R., et al. (2008).[2] Process for the preparation of zonisamide and the intermediates thereof.[2][3][6][8] U.S. Patent No.[2][3] 7,375,233.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Uno, H., et al. (1979).[2][8] Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][5][6][8][9]Journal of Medicinal Chemistry, 22(2), 180-184.[1][2] Link[1][2]

  • Santa Cruz Biotechnology. (n.d.).[2] 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt (CAS 73101-64-1).[1][10][11][12][13][14][15] Product Data Sheet.[2] Link[1][2][14][16]

Sources

Crystallization techniques for 1,2-Benzisoxazole-3-methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization and Purification Protocols for 1,2-Benzisoxazole-3-methanesulfonate Intermediates

Executive Summary

This guide details the isolation and purification of 1,2-Benzisoxazole-3-methanesulfonic acid (BMS) , a Critical Quality Attribute (CQA) intermediate in the synthesis of the anticonvulsant Zonisamide .

Technical Note on Chemical Form: While the topic refers to the "Acid" form (CAS 21278-06-4), this sulfonic acid is a strong, hygroscopic acid that is difficult to isolate as a stable crystalline solid. In industrial and research practice, it is almost exclusively crystallized and handled as its Sodium Salt (BOS-Na) (CAS 73101-64-1) or Ammonium Salt . This guide focuses on the robust crystallization of the Sodium Salt , with specific protocols for rejecting critical impurities such as disulfonated by-products and inorganic salts.

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the solubility differentials between the target molecule and its impurities.

ComponentChemical StateSolubility (Water)Solubility (Methanol/Ethanol)Criticality
BOS-Na (Target) Sodium SaltHighModerate/High (Hot) , Low (Cold)Target Product
Inorganic Salts (NaCl, Na₂SO₄) By-productVery HighVery Low / Insoluble Major Impurity
Disulfonated By-products Side ReactionVery HighHighImpurity (S-BOS)
Free Acid (BMS) PrecursorMiscible/HighMiscibleUnstable/Hygroscopic

The Purification Strategy:

  • Primary Isolation (Aqueous): Utilizes the "Salting Out" effect. High concentrations of inorganic salts (NaCl) in the reaction quench depress the solubility of BOS-Na, forcing it to precipitate.

  • Secondary Purification (Alcoholic): Exploits the "Solubility Inversion." While BOS-Na is soluble in hot methanol, inorganic contaminants (NaCl/Na₂SO₄) are practically insoluble. This step effectively "desalts" the material.

Process Workflow Visualization

The following diagram outlines the logical flow from synthesis to pure crystal isolation, highlighting the impurity rejection points.

G Reaction Sulfonation Reaction (BOA + Chlorosulfonic Acid) Quench Quench / Neutralization (NaOH / Water) Reaction->Quench Acid Hydrolysis Crude_Iso Primary Isolation (Precipitation/Filtration) Quench->Crude_Iso Salting Out Effect Drying Drying (Crude BOS-Na) Crude_Iso->Drying Wet Cake Recryst Recrystallization (Methanol Reflux) Drying->Recryst Dissolution Hot_Filt Hot Filtration (Removal of NaCl) Recryst->Hot_Filt Insoluble Salts Rejected Crystallization Cooling Crystallization (0-5°C) Hot_Filt->Crystallization Supersaturation Final_Iso Final Isolation (Pure BOS-Na Crystals) Crystallization->Final_Iso Filtration

Caption: Workflow for the isolation of BOS-Na, emphasizing the rejection of inorganic salts via hot alcoholic filtration.

Detailed Experimental Protocols

Protocol A: Primary Isolation from Reaction Mixture

Objective: To recover the crude Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na) from the sulfonation mass, maximizing yield over purity.

Reagents:

  • Crude Sulfonation Mass (containing BMS).

  • Sodium Hydroxide (25% w/w aqueous solution).

  • 1,2-Dichloroethane (DCE) (Optional, for washing).

Step-by-Step Procedure:

  • Quench: Slowly add the acidic sulfonation reaction mixture into ice-cold water (maintain <20°C to prevent hydrolysis of the isoxazole ring).

  • Neutralization: Adjust pH to 10.0–11.0 using 25% NaOH. This converts the free sulfonic acid to the sodium salt (BOS-Na).

  • Phase Separation (Optional): If an organic carrier (like DCE) was used, separate the layers. The product BOS-Na remains in the aqueous layer .

  • Concentration/Salting Out:

    • Evaporate the aqueous layer under reduced pressure (50–60°C) to approximately 30% of its original volume.

    • Mechanism:[1] As water is removed, the high concentration of inorganic salts (formed during neutralization) reduces the solubility of BOS-Na.

  • Crystallization: Cool the concentrated slurry to 0–5°C and hold for 4 hours with slow agitation.

  • Filtration: Filter the resulting solids.

    • Note: The wet cake contains BOS-Na, significant NaCl/Na₂SO₄, and some disulfonated impurities.

  • Drying: Dry at 60°C under vacuum to constant weight.

Protocol B: High-Purity Recrystallization (Desalting)

Objective: To remove inorganic salts and organic impurities to meet pharmaceutical specifications (>99.5% purity).

Reagents:

  • Crude BOS-Na (from Protocol A).

  • Methanol (HPLC Grade).

  • Activated Carbon (Optional, for decolorization).

Step-by-Step Procedure:

  • Dissolution: Suspend crude BOS-Na in Methanol (Ratio: 1 g solid : 5–8 mL Methanol).

  • Reflux: Heat the slurry to reflux (approx. 65°C). Stir for 30–60 minutes.

    • Observation: BOS-Na will dissolve; inorganic salts (NaCl) will remain suspended as a white solid.

  • Hot Filtration (Critical Step):

    • Filter the solution while hot (maintain >55°C) through a pre-heated Büchner funnel or sintered glass filter.

    • Action: The filter cake is the inorganic waste (NaCl). The filtrate contains the product.

  • Nucleation & Growth:

    • Transfer filtrate to a clean vessel.

    • Cool slowly to 20–25°C over 2 hours (approx. 0.5°C/min).

    • Further cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Methanol (0°C, 1 mL/g).

  • Drying: Dry at 50–60°C under vacuum.

Analytical Validation (PAT)

To ensure the protocol is self-validating, the following analytical controls must be implemented:

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18 Column, Phosphate Buffer/MeCN)> 99.0% AreaDetect organic impurities (S-BOS).
Chloride Content Ion Chromatography or AgNO₃ Titration< 0.5% w/wConfirm removal of NaCl.
Water Content Karl Fischer (KF)< 1.0%Confirm drying; distinguish hydrate forms.
Identification FTIR / XRDMatches StandardConfirm correct salt form/polymorph.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquor.Concentrate methanol filtrate further; check if water content in methanol is too high (BOS-Na is very soluble in water).
High Salt (Ash) Inefficient hot filtration.Ensure filtration is done strictly at reflux temperature; use finer filter porosity.
Oiling Out Presence of residual solvents or impurities.[2][3]Seed the solution at saturation point; slow down the cooling rate.[3]

References

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][4][5][6][7][8] VI. Synthesis and properties of 1,2-benzisoxazole-3-methanesulfonamide. Journal of Medicinal Chemistry, 22(2), 180–183. Link

  • Schwartz, E., et al. (2003). Zonisamide intermediate and synthesis.[5] World Intellectual Property Organization, WO2003020708A1. (Teva Pharmaceutical Industries). Link

  • Dainippon Pharmaceutical Co. (1981). Process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide.[1][5][8] US Patent 4,172,896. Link

  • Chemagis Ltd. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide.[1] US Patent Application 20060014814. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium.[6]Link

Sources

Application Note: Ring Opening Protocols for 1,2-Benzisoxazole-3-methanesulfonic Acid (BOS)

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the ring opening of 1,2-Benzisoxazole-3-methanesulfonic acid (BOS).

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (BOS) is the critical intermediate in the synthesis of the antiepileptic drug Zonisamide.[1] While the stability of the benzisoxazole ring is essential for the drug's efficacy, understanding its ring-opening pathways is vital for three reasons:

  • Impurity Profiling: Identifying degradation products during GMP manufacturing (forced degradation).

  • Metabolic Modeling: Simulating the in vivo reductive metabolism by CYP450 enzymes.

  • Derivatization: Synthesizing acyclic salicylonitrile or acetophenone derivatives for structure-activity relationship (SAR) studies.

This guide details two distinct protocols for ring opening: Base-Catalyzed Elimination (Kemp-Type) and Reductive Scission .

Mechanistic Pathways

The 1,2-benzisoxazole core is susceptible to N-O bond cleavage through two divergent mechanisms. The choice of protocol depends on the desired end-product.

Pathway Analysis
  • Pathway A: Base-Catalyzed (Kemp Elimination): In the presence of strong base, the acidic protons at the C3-

    
     position (methylene group) are deprotonated. This triggers an E2-type elimination that cleaves the N-O bond, yielding salicylonitrile derivatives .
    
  • Pathway B: Reductive Scission: Reducing agents (chemical or enzymatic) cleave the N-O bond to form an imine, which hydrolyzes to a 2-hydroxyacetophenone derivative (specifically 2-sulfomethylphenol derivatives).

BOS_Ring_Opening BOS 1,2-Benzisoxazole-3- methanesulfonic acid (BOS) Base Base (OH-) Deprotonation of C3-alpha BOS->Base pH > 12 Reductant Reductant (Fe/H+ or H2/Pd) N-O Bond Cleavage BOS->Reductant Acidic/Neutral TS_Kemp Transition State (Concerted E2) Base->TS_Kemp Salicylonitrile Product A: alpha-Sulfomethyl-2-hydroxybenzonitrile (Salicylonitrile Derivative) TS_Kemp->Salicylonitrile Ring Opening Imine Imine Intermediate Reductant->Imine Acetophenone Product B: 2-Hydroxy-alpha-sulfoacetophenone (Reductive Metabolite Mimic) Imine->Acetophenone Hydrolysis

Figure 1: Divergent ring-opening pathways for BOS. Pathway A (Left) represents base-catalyzed degradation. Pathway B (Right) represents reductive metabolism.

Protocol A: Base-Catalyzed Ring Opening (Kemp Elimination)

Purpose: To generate the salicylonitrile degradation product for impurity standard characterization. Mechanism: The electron-withdrawing sulfonate group at the C3-position increases the acidity of the


-protons, facilitating rapid ring opening even under mild basic conditions.
Reagents & Equipment[2]
  • Substrate: 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt (BOS-Na).[2]

  • Base: 1.0 N Sodium Hydroxide (NaOH).

  • Solvent: Methanol (HPLC Grade) / Water (50:50 v/v).

  • Quenching Agent: 1.0 N Hydrochloric Acid (HCl).

  • Equipment: Thermostated reaction block or reflux condenser, HPLC system.

Step-by-Step Procedure
  • Preparation: Dissolve 100 mg (approx. 0.4 mmol) of BOS-Na in 10 mL of Methanol/Water (1:1) mixture in a 50 mL round-bottom flask.

  • Basification: Add 5.0 mL of 1.0 N NaOH dropwise under stirring.

    • Note: The solution may turn slight yellow due to phenoxide formation.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Monitoring: Aliquot 50 µL every hour, quench with dilute HCl, and analyze via HPLC. The BOS peak (RT ~3.5 min) should decrease, and the Salicylonitrile peak (RT ~5.2 min) should appear.

  • Quenching: Once conversion >95%, cool the reaction to 0°C in an ice bath. Acidify to pH 2.0 using 1.0 N HCl.

    • Caution: Acidification converts the phenoxide back to the phenol and may precipitate the sulfonic acid derivative depending on concentration.

  • Isolation:

    • Evaporate methanol under reduced pressure.

    • The aqueous residue contains the

      
      -sulfomethyl-2-hydroxybenzonitrile .
      
    • For purification, employ preparative HPLC (C18 column) as the product is highly polar and difficult to extract into organic solvents like dichloromethane.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Result
pH > 12.0Essential for deprotonation. pH < 10 yields negligible reaction.
Temperature 50–70°CHigher temps (>80°C) may degrade the sulfonate group (desulfonation).
Solvent MeOH/H2OAprotic solvents (DMSO) accelerate reaction rate by 10-100x (Kemp effect).

Protocol B: Reductive Ring Scission (Metabolic Mimic)

Purpose: To synthesize the 2-(sulfamoylacetyl)phenol-like derivative, mimicking the primary metabolic pathway of Zonisamide. Mechanism: Reductive cleavage of the N-O bond followed by hydrolysis of the resulting imine.[3]

Reagents & Equipment[2]
  • Substrate: BOS-Na.[1][2][4]

  • Reductant: Iron powder (325 mesh) or Zinc dust.

  • Acid Catalyst: Glacial Acetic Acid.

  • Solvent: Ethanol/Water (3:1).

Step-by-Step Procedure
  • Slurry Preparation: In a 100 mL flask, suspend 500 mg of BOS-Na in 20 mL of Ethanol/Water (3:1).

  • Activation: Add 2.0 equivalents of Iron powder (or Zinc dust).

  • Initiation: Add 5 mL of Glacial Acetic Acid dropwise.

    • Observation: Hydrogen gas evolution may occur; ensure adequate venting.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours.

    • Mechanistic Insight: The metal/acid system reduces the labile N-O bond. The intermediate imine hydrolyzes in situ due to the aqueous acidic environment.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove unreacted iron/zinc. Wash the pad with hot ethanol.

  • Workup:

    • Concentrate the filtrate to dryness.

    • The residue contains the 2-hydroxy-acetophenone-

      
      -sulfonic acid  derivative.
      
    • Recrystallize from water/isopropanol if solidification occurs, or purify via ion-exchange chromatography.

Analytical Validation (HPLC)

To verify ring opening, use the following stability-indicating HPLC method.

  • Column: C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 0-5 min (10% B), 5-20 min (10% -> 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 285 nm (BOS max) and 240 nm (Phenol/Nitrile detection).

Expected Retention Times:

  • Ring-Opened (Reductive): ~2.5 min (More polar due to phenolic OH and ketone).

  • BOS (Parent): ~3.5 min.[7]

  • Ring-Opened (Base/Nitrile): ~5.2 min (Shift due to nitrile conjugation).

References

  • Vertex Pharmaceuticals. (2006). Process for the preparation of zonisamide. US Patent 2006/0084814 A1. Link

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670-6680. Link

  • Stiff, D. D., Robicheau, J. T., & Zemaitis, M. A. (1992). Reductive metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative.[8] Xenobiotica, 22(1), 1-11.[8] Link

  • Teva Pharmaceuticals. (2005).[9] Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. WO Patent 2005/044808 A1. Link

  • Arava, V. R., et al. (2007).[10] Novel base catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives. Beilstein Journal of Organic Chemistry, 3, 20. Link

Disclaimer: These protocols involve the use of strong acids, bases, and elevated temperatures. All procedures should be performed in a fume hood by qualified personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Handling and Storage Protocols for 1,2-Benzisoxazole-3-methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,2-Benzisoxazole-3-methanesulfonic acid (often abbreviated as BIOS-H ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the anticonvulsant drug Zonisamide . Beyond its pharmaceutical utility, it serves as a specialized reagent for introducing the benzisoxazole moiety—a bioisostere for indoles and benzisoxazoles in medicinal chemistry.

Handling this compound requires a nuanced understanding of two competing chemical behaviors:

  • The Sulfonic Acid Group: A strong, hygroscopic acid capable of metal corrosion and tissue damage.

  • The Benzisoxazole Ring: A pharmacophore that is thermodynamically stable under acidic conditions but highly susceptible to base-catalyzed ring opening (Kemp Elimination) and reductive cleavage.

This guide outlines the protocols to maintain the structural integrity of BIOS-H while ensuring operator safety.

Physicochemical Profile

PropertySpecification
Chemical Name 1,2-Benzisoxazole-3-methanesulfonic acid
CAS Number 9877771 (Acid Form) / 73101-64-1 (Sodium Salt)
Molecular Formula C₈H₇NO₄S
Molecular Weight 213.21 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) < 0 (Estimated, Sulfonic acid moiety)
Solubility High: Water, DMSO, Methanol Low: Hexane, Toluene, DCM
Hygroscopicity High (Acid form is significantly more hygroscopic than the Na-salt)

Safety & Hazard Assessment (E-E-A-T)

Expert Insight: While often treated merely as an irritant, the benzisoxazole core carries specific genotoxic warnings in related derivatives (H341). Treat as a potential mutagen.

Critical Hazards
  • Corrosivity (H314): The sulfonic acid group is a strong proton donor. Direct contact causes immediate, irreversible tissue damage to eyes and skin.

  • Germ Cell Mutagenicity (H341): Suspected of causing genetic defects.[1] Double-gloving is mandatory.

  • Sensitization: Inhalation of dust may trigger respiratory sensitization.

Engineering Controls
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Secondary Barrier: Use a static-dissipative weighing tray to prevent aerosolization of the fine powder.

Storage Protocols

The Golden Rule: Store Acidic, Cold, and Dry. Rationale: Moisture uptake converts the free acid into a hydrate, altering stoichiometry. Heat or basic vapors trigger ring degradation.

Long-Term Storage (Stock)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen overlay is mandatory after opening.

  • Container:

    • Recommended: Amber borosilicate glass with PTFE-lined cap.

    • Avoid: Metal containers (corrosion risk) or low-density polyethylene (moisture permeability).

  • Desiccation: Store the primary container inside a secondary desiccator jar containing active silica gel or molecular sieves.

Working Solutions
  • Stability: Solutions in DMSO or water are stable for 24 hours at 4°C.

  • Degradation: Discard solutions if they turn yellow/orange, indicating ring opening to salicylonitrile derivatives.

Handling & Solubilization Protocol

The "Acidic Environment" Imperative

The benzisoxazole ring is sensitive to nucleophilic attack. Never dissolve BIOS-H in alkaline buffers (pH > 8) without immediate quenching, as this triggers the Kemp Elimination, breaking the N-O bond.

Step-by-Step Solubilization Workflow
  • Equilibration: Allow the refrigerated container to warm to room temperature (20 mins) inside a desiccator before opening. Prevents condensation.

  • Weighing: Use a plastic spatula (metal spatulas may corrode). Weigh rapidly to minimize moisture absorption.

  • Solvent Selection:

    • For Biology/Assays: DMSO (Stock 100 mM).

    • For Synthesis: Methanol or Water.

  • Dissolution: Vortex gently. If the solution generates heat (exothermic solvation of sulfonic acid), cool on ice.

  • pH Check: If adjusting pH for an assay, add base dropwise while monitoring. Do not exceed pH 7.5 during storage.

Visualization: Stability & Handling Logic

BIOS_Handling Start Solid BIOS-H (Hygroscopic Strong Acid) Path_Acid Acidic/Neutral Solvent (Water/DMSO, pH < 7) Start->Path_Acid Dissolve Path_Base Basic Environment (pH > 8.5 or Strong Base) Start->Path_Base Dissolve (Error) Stable Stable Solution (Intact Benzisoxazole Ring) Path_Acid->Stable Maintains Structure Degradation Ring Opening (Kemp Elimination) Path_Base->Degradation Nucleophilic Attack on N-O Bond Product_Stable Ready for Zonisamide Synthesis or Bio-Assay Stable->Product_Stable Product_Degraded Salicylonitrile Derivatives (Yellow Discoloration) Degradation->Product_Degraded

Caption: Stability pathway of 1,2-Benzisoxazole-3-methanesulfonic acid. Acidic/neutral conditions preserve the ring, while basic conditions trigger rapid degradation.

Quality Control (QC) & Stability Testing

To validate the purity of your material before critical experiments, use the following HPLC method. This method separates the intact acid from potential ring-opened degradation products.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Maintains acidic pH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Retention Time BIOS-H elutes early (polar); Degradants elute later.

Pass Criteria: Single peak > 98% area. Fail Criteria: Appearance of secondary peaks or yellowing of the solid material.

Disposal Protocols

  • Do not dispose of down the drain.[2][3] The sulfonic acid is eco-toxic and corrosive.

  • Neutralization: Carefully neutralize small spills with Sodium Bicarbonate (NaHCO₃) until fizzing stops, then absorb with vermiculite.

  • Final Disposal: Collect in a dedicated "High Acid Organic" waste stream for high-temperature incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium.[4] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt.[1] Retrieved from [Link][1]

  • Kemp, D. S., & Woodward, R. B. (1965).The N-ethylbenzisoxazolium cation—I: Preparation and reactions with nucleophiles. Tetrahedron, 21(11), 3019-3035. (Foundational chemistry regarding Benzisoxazole ring stability).

Sources

Application of 1,2-Benzisoxazole-3-methanesulfonic acid in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Benzisoxazole-3-methanesulfonic Acid (BOS) in Pharmaceutical Synthesis

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (often utilized as its sodium salt, BOS-Na , CAS: 73101-64-1) is the critical late-stage intermediate in the industrial synthesis of Zonisamide , a broad-spectrum anticonvulsant used to treat epilepsy and Parkinson’s disease.[1]

This technical guide outlines the conversion of BOS-Na to Zonisamide via the sulfonyl chloride intermediate.[1] Unlike early synthetic routes that relied on direct sulfonation of 1,2-benzisoxazole-3-acetic acid (which suffers from disulfonated impurity formation), the modern protocol utilizes BOS-Na derived from a sulfite-displacement pathway.[1] This guide provides optimized protocols for chlorination and amidation, ensuring high purity by minimizing isoxazole ring cleavage.[1]

Chemical Profile & Mechanism

PropertySpecification
Compound Name 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt (BOS-Na)
CAS Number 73101-64-1
Molecular Formula C₈H₆NNaO₄S
Role Immediate Precursor (Zonisamide); USP Related Compound A (Impurity Standard)
Key Reactivity Nucleophilic substitution at sulfonyl sulfur; susceptibility to base-catalyzed ring opening (Kemp elimination-like).[1]

Mechanistic Pathway: The transformation follows a nucleophilic acyl substitution mechanism at the sulfur atom.[1]

  • Activation: The sulfonate anion (BOS-Na) is activated by phosphorus oxychloride (

    
    ) to form the electrophilic sulfonyl chloride (BOS-Cl).[1]
    
  • Amidation: Ammonia attacks the sulfonyl chloride.[1]

  • Risk Factor: The isoxazole ring is sensitive to strong bases and high temperatures, which can lead to ring opening, forming the impurity 2-(sulfamoylacetyl)phenol.[1]

Synthesis Workflow Diagram

The following flowchart illustrates the optimized industrial route from BOS-Na to Zonisamide, highlighting critical process controls.

ZonisamideSynthesis BOS_Na BOS-Na (Starting Material) CAS: 73101-64-1 Reaction1 Step 1: Chlorination Temp: 75-85°C Solvent: Ethyl Acetate/Toluene BOS_Na->Reaction1 POCl3 Reagent: POCl3 (Phosphorus Oxychloride) POCl3->Reaction1 BOS_Cl Intermediate: BOS-Cl (Sulfonyl Chloride) CAS: 73101-65-2 Reaction1->BOS_Cl - NaCl, - PO2Cl Reaction2 Step 2: Amidation Temp: 30-50°C pH Control: Critical BOS_Cl->Reaction2 NH3 Reagent: Anhydrous NH3 (Gas or dissolved) NH3->Reaction2 Crude Crude Zonisamide Reaction2->Crude Impurity Impurity Risk: Ring Opening (High pH/Temp) Reaction2->Impurity Overheating/Excess Base Purification Crystallization (MeOH or Aqueous Acetone) Crude->Purification Final Zonisamide API >99.5% Purity Purification->Final

Caption: Optimized synthesis of Zonisamide from BOS-Na, minimizing ring-opening side reactions.

Detailed Experimental Protocols

Protocol A: Chlorination (BOS-Na BOS-Cl)

Objective: Convert the sodium sulfonate to the reactive sulfonyl chloride.[1] Safety Warning:


 is highly corrosive and reacts violently with water.[1] Perform in a fume hood.
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Flush with nitrogen.[1]

  • Charging:

    • Add BOS-Na (50.0 g, 0.21 mol) to the flask.[1]

    • Add Ethyl Acetate (250 mL) (Note: Toluene is an alternative if higher reflux temps are needed, but EtOAc is easier to remove).[1]

    • Add Phosphorus Oxychloride (

      
      )  (96.0 g, 0.63 mol, 3.0 eq) dropwise over 20 minutes.
      
    • Optional: Add catalytic DMF (0.5 mL) to accelerate reaction.[1]

  • Reaction:

    • Heat the mixture to 75–80°C .

    • Maintain reflux for 4–6 hours.[1] Monitor by HPLC (disappearance of BOS-Na).

  • Work-up:

    • Cool the reaction mass to 20°C.

    • Critical Step: Quench excess

      
       by slowly pouring the reaction mixture into ice-cold water  (500 mL) with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the product.
      
    • Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).[1]

    • Wash combined organics with cold saturated

      
       (to remove phosphoric acid byproducts) and brine.[1]
      
    • Dry over anhydrous

      
      .[1]
      
  • Isolation:

    • Evaporate solvent under reduced pressure (

      
      ) to yield BOS-Cl  as an off-white solid.[1]
      
    • Yield Expectation: 85–90%.[1] Use immediately in the next step.

Protocol B: Amidation (BOS-Cl Zonisamide)

Objective: Formation of the sulfonamide pharmacophore.[1][3]

  • Setup: Dissolve the crude BOS-Cl (from Protocol A) in Ethyl Acetate (300 mL).

  • Ammonolysis:

    • Cool the solution to 10–15°C .

    • Sparge Anhydrous Ammonia gas into the solution at a moderate rate.

    • Exothermic Control: Allow temperature to rise to 30–40°C but do not exceed 50°C (prevents isoxazole ring cleavage).[1]

    • Continue gas flow until the reaction is complete (approx. 2–3 hours). TLC/HPLC confirmation required.[1]

  • Work-up:

    • Filter off the precipitated ammonium chloride (

      
      ) byproduct.[1]
      
    • Concentrate the filtrate to ~20% volume.[1]

    • Add Isopropanol or Water to induce crystallization.[1]

  • Purification:

    • Recrystallize crude solid from 50% aqueous Ethanol or Methanol .[1]

    • Dry at 60°C under vacuum.[1]

    • Final Yield: ~75-80% (from BOS-Na).[1]

    • Target Purity: >99.8% (HPLC).[1][2]

Analytical Quality Control

BOS-Na is not just a starting material; it is a critical process impurity monitored during Zonisamide release testing.[1]

HPLC Method for Impurity Profiling (USP Compatible):

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M

    
     buffer (pH 3.5).[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV at 240 nm (Isoxazole absorption max).[1]

  • Retention Times (Approx):

    • BOS-Na (Related Compound A): ~3.5 min[1]

    • Zonisamide: ~8.2 min

    • Bis-zonisamide (Impurity): ~12.5 min[1]

Acceptance Criteria:

  • Related Compound A (BOS-Na): NMT 0.10%.[1]

  • Ring-Opened Impurity: NMT 0.10%.[1]

References

  • Dainippon Pharmaceutical Co., Ltd. (2006).[1] Process for the preparation of zonisamide. US Patent Application 2006/0084814.[1] Link

  • Teva Pharmaceuticals USA, Inc. (2003).[1] Zonisamide intermediate and synthesis. World Intellectual Property Organization WO2003020708A1.[1] Link

  • Glenmark Pharmaceuticals Ltd. (2006).[1] Process for the manufacture of zonisamide. European Patent EP1682522A1.[1] Link

  • United States Pharmacopeia (USP). Zonisamide Monograph: Related Compound A (1,2-Benzisoxazole-3-methanesulfonic acid sodium salt).[1][4] CAS 73101-64-1.[1][4][5][6][7] Link[1]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 1,2-Benzisoxazole-3-methanesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 1,2-benzisoxazole-3-methanesulfonic acid (and its sodium salt, BMS-Na ), a critical intermediate in the production of anticonvulsants like Zonisamide.

The synthesis typically proceeds via the nucleophilic substitution of 3-bromomethyl-1,2-benzisoxazole (BMB) with sodium sulfite. Users frequently report yield losses due to two competing factors:

  • Hydrolysis of the alkyl bromide to the alcohol.

  • Base-catalyzed ring opening (Kemp elimination) of the isoxazole core.

This document provides a self-validating protocol, a troubleshooting decision tree, and mechanistic insights to maximize conversion while preserving ring integrity.

The Reaction Landscape

Understanding the competition between the desired


 substitution and the degradation pathways is vital.
Reaction Scheme & Competing Pathways

The following diagram illustrates the "Golden Path" to the target sulfonate and the "Yield Killers" that must be suppressed.

ReactionPathways Start 3-Bromomethyl- 1,2-benzisoxazole (BMB) Target TARGET: 1,2-Benzisoxazole- 3-methanesulfonate (BMS-Na) Start->Target SN2 Substitution (aq. MeOH, 50°C) Side1 SIDE PRODUCT A: 3-Hydroxymethyl- 1,2-benzisoxazole (Hydrolysis) Start->Side1 H2O attack (Low sulfite conc.) Side2 SIDE PRODUCT B: Salicylonitrile Derivatives (Ring Opening) Start->Side2 Base Catalysis Reagent Sodium Sulfite (Na2SO3) Target->Side2 High pH (>9) High Temp (>70°C)

Figure 1: Mechanistic pathway showing the competition between sulfonation (Green) and hydrolysis/ring-opening (Red).[1]

Optimized Protocol (The "Golden Path")

Based on process chemistry principles and patent literature [1, 2].

Objective: Convert 3-bromomethyl-1,2-benzisoxazole (BMB) to Sodium 1,2-benzisoxazole-3-methanesulfonate (BMS-Na) with >85% yield.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
BMB (Substrate) 1.0PrecursorPurity must be >98% to prevent tar formation.
Sodium Sulfite 1.2 - 1.5NucleophileExcess drives

over hydrolysis.
Water 10 VolSolvent ASolubilizes sulfite.
Methanol 10 VolSolvent BSolubilizes organic substrate.
Acetic Acid TraceBufferCRITICAL: Maintains pH < 8.5 to prevent ring opening.
Step-by-Step Procedure
  • Preparation: In a reactor, dissolve Sodium Sulfite (1.5 eq) in Water.

  • Buffering (The Expert Tip): Check pH. If pH > 9.0, add dilute Acetic Acid dropwise until pH is 7.5–8.0. Why? The isoxazole ring is labile in strong base [3].

  • Substrate Addition: Dissolve BMB (1.0 eq) in Methanol. Add this solution dropwise to the sulfite solution under vigorous agitation.

  • Reaction: Heat to 50°C . Do not exceed 60°C. Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[2] Disappearance of BMB indicates completion.

  • Workup:

    • Concentrate under vacuum to remove Methanol.

    • Cool the remaining aqueous phase to 0–5°C.

    • The Sodium Sulfonate salt (BMS-Na) typically precipitates. Filter and wash with cold isopropanol.

Troubleshooting Center

Issue 1: Low Yield / High Unreacted Material

Symptom: HPLC shows significant starting material (BMB) remaining after 6 hours.

  • Root Cause A: Phase Transfer Limitation. The reaction is biphasic (organic halide vs. aqueous sulfite).

    • Solution: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (1–2 mol%). This shuttles the sulfite ion into the organic phase, accelerating the rate significantly.

  • Root Cause B: Sulfite Oxidation. Sodium sulfite oxidizes to sulfate (

    
    ) upon air exposure, becoming non-nucleophilic.
    
    • Solution: Use fresh reagent or sparge the water with Nitrogen (

      
      ) before adding sulfite.
      
Issue 2: High Impurity Profile (Ring Opening)

Symptom: Product is colored (yellow/orange) and HPLC shows "early eluting" peaks (Salicylonitrile derivatives).

  • Root Cause: pH is too high. The 1,2-benzisoxazole ring undergoes Kemp Elimination in basic media [3].[3]

    • Mechanism:[2][4][5][6][7][8] Base attacks the C-3 proton or the ring directly, cleaving the N-O bond.

    • Solution: Maintain pH between 6.5 and 8.0. Do not use strong bases (NaOH/KOH) to adjust pH. Use Ammonium Sulfite instead of Sodium Sulfite if pH control is difficult [2].

Issue 3: Product Solubility Loss

Symptom: Product does not precipitate during workup.

  • Root Cause: BMS-Na is highly water-soluble.

  • Solution: "Salt out" the product by adding Sodium Chloride (NaCl) to the aqueous phase, or use a "nonsolvent" crash-out method by adding excess Isopropanol or Acetone to the concentrated aqueous residue.

Diagnostic Workflow

Use this decision tree to diagnose specific experimental failures.

Troubleshooting Start Start Diagnosis: Low Yield of BMS CheckHPLC Check HPLC: What is the major impurity? Start->CheckHPLC SM_Left Starting Material (BMB) Remains CheckHPLC->SM_Left >10% SM Hydrolysis Alcohol Impurity (Hydroxymethyl) CheckHPLC->Hydrolysis Polar Impurity RingOpen Salicylonitrile / Unknown Peaks CheckHPLC->RingOpen Early Eluting CheckSolvent Check Solvent System SM_Left->CheckSolvent ActionPTC Action: Add 2% TBAB (PTC) Increase Agitation CheckSolvent->ActionPTC Biphasic? CheckConc Check Sulfite Conc. Hydrolysis->CheckConc ActionConc Action: Increase Na2SO3 to 1.5eq Reduce Water Vol CheckConc->ActionConc CheckPH Check pH & Temp RingOpen->CheckPH ActionBuffer Action: Buffer to pH 7.5 Limit Temp < 55°C CheckPH->ActionBuffer

Figure 2: Troubleshooting logic for yield optimization.

FAQ: Technical Support

Q: Can I isolate the free sulfonic acid instead of the sodium salt? A: It is not recommended for routine synthesis. The free acid is highly hygroscopic and less stable than the salt. Standard industrial practice (e.g., for Zonisamide synthesis) involves isolating the sodium salt (BMS-Na) and reacting it directly with thionyl chloride/POCl3 in the next step [1]. If you must have the acid, pass the salt through an acidic ion-exchange resin rather than acidifying with mineral acids, which can trigger degradation.

Q: Why is my reaction turning dark brown? A: This indicates significant decomposition of the isoxazole ring, likely due to high temperature (>70°C) or high pH. The nitrile by-products often polymerize or oxidize to dark tars. Repeat the experiment with strict temperature control (50°C) and pH buffering.

Q: Can I use Ammonium Sulfite instead of Sodium Sulfite? A: Yes. Ammonium sulfite is often preferred because the ammonium cation can improve solubility in the alcohol phase, potentially increasing the reaction rate and reducing the need for high water volumes [2].

References

  • Uno, H., Kurokawa, M., & Masuda, Y. (1979). Process for producing 1,2-benzisoxazole-3-methanesulfonic acid derivatives. U.S. Patent No.[2][8] 4,172,896.[2][8] Washington, DC: U.S. Patent and Trademark Office.

  • Nidam, T., et al. (2006).[6] Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. U.S. Patent Application No. 2006/0014814.

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680.

Sources

Optimizing reaction temperature for 1,2-Benzisoxazole-3-methanesulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support hub for 1,2-benzisoxazole-3-methanesulfonic acid (BMS) derivatives. Whether you are synthesizing Zonisamide intermediates or novel antipsychotic scaffolds (e.g., Risperidone analogs), the 1,2-benzisoxazole ring presents a unique thermodynamic challenge.[1]

The Core Conflict:

  • Kinetic Requirement: High temperatures (>80°C) are often required to drive sulfonation or nucleophilic substitution on the exocyclic methyl group.

  • Thermodynamic Instability: The N-O bond of the isoxazole ring is labile. Temperatures exceeding 100°C (or lower in basic media) trigger a Kemp-like elimination or rearrangement, opening the ring to form thermodynamically stable 2-hydroxybenzonitriles (Salicylnitriles) .[1]

This guide provides the protocols and troubleshooting logic to maintain the reaction within the 60°C – 85°C optimization window.

Module 1: Direct Sulfonation (The Chlorosulfonic Acid Route)[1]

This is the industry-standard route for converting 1,2-benzisoxazole-3-acetic acid (BAA) to BMS.[1] The reaction involves simultaneous decarboxylation and sulfonation.

The Protocol

Reagents: 1,2-Benzisoxazole-3-acetic acid, Chlorosulfonic acid (


), Dioxane (optional moderator).[1]
  • Chilling Phase (0°C - 10°C): Charge chlorosulfonic acid into the reactor. Add BAA portion-wise.[1] Crucial: The addition is highly exothermic. Maintain internal temp <15°C to prevent immediate charring.

  • Ramp Phase: Slowly heat the mixture to 60°C .

  • Reaction Phase (60°C - 80°C): Hold for 3–6 hours.

    • Optimization Note: At <60°C, decarboxylation is sluggish.[1] At >85°C, disulfonation (sulfonation of the benzene ring) becomes the dominant side reaction.

  • Quench: Pour onto ice/water to precipitate the BMS (often isolated as the sodium salt by adding NaOH/NaCl).

Troubleshooting The Acid Route[1]
SymptomRoot CauseCorrective Action
Product contains ~15% Disulfonated impurity Temperature overshoot (>90°C) or excess

.[1]
Limit temp to 75°C max. Reduce acid equivalents from 6.0 to 4.5 eq.
Low Yield + Evolution of Gas stops early Incomplete decarboxylation.Reaction temp is too low (<55°C). Increase to 65°C.
Dark Black/Tar formation Thermal runaway during addition.[1]Improve cooling during BAA addition. Ensure addition time is >1 hour for scale-up.

Module 2: Nucleophilic Substitution (The Sulfite Route)[1]

This route avoids strong acids, using 3-bromomethyl-1,2-benzisoxazole and Sodium Sulfite (


) .[1] It is preferred for derivatives sensitive to acidic conditions.[1]
The Protocol

Reagents: 3-bromomethyl-1,2-benzisoxazole,


, Water/Ethanol (3:1).[1]
  • Solubilization: Dissolve sulfite in water (requires heat).[1] Add the bromide substrate in ethanol.

  • Reaction Phase (50°C - 70°C): Stir vigorously.

    • Mechanism:[1][2][3][4][5]

      
       displacement of Bromide by Sulfite.
      
  • Workup: Cool to 5°C. The sodium sulfonate salt usually precipitates.

Temperature vs. Solvent Trade-off

The reaction is biphasic or heterogeneous.[1]

  • < 50°C: Reaction is kinetically stalled; sulfite solubility is poor.[1]

  • > 80°C (Reflux): High risk of Hydrolysis .[1] The bromide converts to the alcohol (3-hydroxymethyl-1,2-benzisoxazole) instead of the sulfonate.[1]

Recommendation: Run at 65°C with a phase transfer catalyst (e.g., TBAB) to accelerate the


 rate without increasing thermal stress.[1]

Module 3: Thermal Degradation & Ring Opening (The "Danger Zone")[1]

The most critical failure mode for this chemistry is the cleavage of the isoxazole N-O bond. This is often irreversible.[1]

The Isomerization Pathway

Under thermal stress (>100°C) or strong base (pH > 12), 1,2-benzisoxazole rearranges to Salicylnitrile (2-hydroxybenzonitrile) .[1]

  • Visual Indicator: The reaction mixture turns from pale yellow/white to deep red or brown .

  • Chemical Indicator: Appearance of a nitrile peak (~2230

    
    ) in IR or a new phenolic proton in NMR.[1]
    
Visualization of Reaction Pathways

Benzisoxazole_Pathways Start 1,2-Benzisoxazole Precursor BMS 1,2-Benzisoxazole-3- methanesulfonic acid (BMS) Start->BMS Optimum: 60-80°C Chlorosulfonic Acid Disulf Disulfonated Impurity Start->Disulf > 90°C Excess Acid RingOpen Salicylnitrile (Ring Opening) Start->RingOpen > 100°C or Strong Base (pH >12) Zonisamide Zonisamide (Target Drug) BMS->Zonisamide POCl3 / NH3 Hydrolysis 3-Hydroxymethyl Derivative Bromide 3-Bromomethyl Intermediate Bromide->BMS Na2SO3, 65°C Bromide->Hydrolysis > 80°C (Reflux) Water solvent

Figure 1: Reaction landscape showing the narrow optimization window (Green) vs. thermal degradation pathways (Red/Yellow).[1]

FAQ: Frequently Asked Questions

Q1: I am seeing a "red oil" separate during the chlorination of the sulfonic acid salt. What is it? A: This is likely the ring-opened 2-hydroxybenzonitrile .[1] This occurs if you heat the reaction with


 too aggressively (e.g., >90°C).[1]
  • Fix: Keep the chlorination step between 75°C - 80°C .[1] Add a catalytic amount of DMF to lower the activation energy, allowing you to run at the lower end of that temperature range.

Q2: Can I dry the BMS sodium salt in an oven at 110°C? A: No. While the salt is more stable than the acid, prolonged exposure to >100°C can initiate slow decomposition.

  • Fix: Dry under vacuum at 50°C – 60°C .[1] Ensure the salt is anhydrous before the next step (

    
     reaction), as residual water reacts violently with phosphoryl chloride.
    

Q3: My yield for the sulfite substitution (Route B) is stuck at 50%. A: You are likely facing a solubility issue. Sulfite dissolves in water; the benzisoxazole dissolves in organics.

  • Fix: Do not increase temperature (risk of hydrolysis).[1] Instead, use a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 5 mol%) or switch to a co-solvent system like DMF/Water (though DMF removal is harder).[1]

References

  • US Patent 7,375,233 . Process for the preparation of zonisamide and the intermediates thereof. (Describes the chlorosulfonic acid route and isolation of crystalline BMS).

  • Barluenga, J., et al. (2011).[1] Recent advances in the synthesis of 1,2-benzisoxazoles. (Review of ring stability and synthesis strategies).

  • US Patent 2005/0215796. One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide.

    
     and amidation steps). 
    
  • Lifshitz, A., et al. (2006).[1] Decomposition and isomerization of 1,2-benzisoxazole. Journal of Physical Chemistry A. (Kinetics of the thermal isomerization to salicylnitrile).

  • Shimizu, T., et al. Studies on 3-substituted 1,2-benzisoxazole derivatives. (Anticonvulsant activity and synthesis via sulfite substitution).[1][6]

Sources

Technical Support Center: Purification of 1,2-Benzisoxazole-3-methanesulfonic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,2-Benzisoxazole-3-methanesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the recrystallization of this highly polar compound.

Introduction

1,2-Benzisoxazole-3-methanesulfonic acid is a key intermediate in the synthesis of the anticonvulsant drug Zonisamide.[1] Achieving high purity of this sulfonic acid is crucial for the quality and efficacy of the final active pharmaceutical ingredient. Due to its polar nature and high water solubility, purification by recrystallization can be challenging.[2][3][4] This guide provides practical, field-tested insights to help you overcome common obstacles and optimize your purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 1,2-Benzisoxazole-3-methanesulfonic acid.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of the highly polar sulfonic acid.

  • Causality: Sulfonic acids are strong acids and are often crystalline solids with high melting points.[4] Their polarity, conferred by the sulfonyl hydroxide group, means they require polar solvents to dissolve effectively.[2][5]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a single solvent, switch to a more polar option. For example, if you are using isopropanol, try ethanol or methanol.

    • Introduce a Polar Co-Solvent: A highly effective technique for polar compounds is the use of a mixed solvent system.[6] Since 1,2-Benzisoxazole-3-methanesulfonic acid is expected to be highly soluble in water, a mixture of an alcohol and water is a logical choice. Start by dissolving your compound in a minimal amount of hot water, then slowly add the alcohol (the "anti-solvent") until the solution becomes slightly turbid. Reheat to clarify and then allow to cool. A common starting point for related compounds is a 50% aqueous isopropanol or ethanol solution.[7][8]

    • Ensure Sufficient Solvent Volume: While it is crucial to use the minimum amount of solvent for good recovery, you may simply not be using enough.[5] Add the hot solvent in small increments until the solid dissolves.

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when recrystallizing polar compounds.

  • Causality: This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree upon cooling.[7][9] Impurities can also lower the melting point of the compound, making oiling out more likely.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of the better solvent (e.g., more water in an alcohol-water mixture) to decrease the saturation level at that temperature.

    • Slow Down the Cooling Process: Rapid cooling encourages the formation of an amorphous oil rather than an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Lower the Saturation Temperature: Add a bit more of the "good" solvent to your hot solution. This means the solution will become saturated at a lower temperature during cooling, which may be below the melting point of your compound.

Q3: The purity of my recrystallized product has not improved significantly.

A3: This suggests that the chosen solvent system is not effectively differentiating between your compound and the impurities.

  • Causality: For a successful recrystallization, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[10][11]

  • Troubleshooting Steps:

    • Identify Potential Impurities: Common impurities in the synthesis of 1,2-Benzisoxazole-3-methanesulfonic acid can include unreacted 1,2-benzisoxazole-3-acetic acid, inorganic salts from neutralization steps, and over-sulfonated by-products.[1]

    • Perform a Hot Filtration: If you observe insoluble material in your hot solution, these are likely insoluble impurities. You should perform a hot gravity filtration to remove them before allowing the solution to cool.[11]

    • Change the Solvent System: The polarity of your current solvent may be too similar to that of the impurities. Experiment with different solvent systems. A detailed protocol for solvent screening is provided in the FAQ section.

    • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5]

Q4: My final yield is very low.

A4: A low yield is a common issue in recrystallization and can be caused by several factors.

  • Causality: The most frequent causes are using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature.[5][6]

  • Troubleshooting Steps:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Using an excess of solvent will mean that a significant amount of your product remains dissolved even when the solution is cold.[5]

    • Ensure Complete Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration, some product may crystallize in the funnel. To prevent this, use a pre-heated funnel and filter flask, and add a small amount of extra hot solvent to the solution before filtering.[7]

    • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can try to evaporate some of the solvent. If a large amount of solid forms, you may need to adjust your procedure to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing 1,2-Benzisoxazole-3-methanesulfonic acid?

A1: While there is no single published, validated solvent for the free acid, a logical starting point is a mixed solvent system of alcohol and water, given the compound's high polarity.[2][3] The related compound, Zonisamide, has been successfully recrystallized from aqueous isopropanol and methanol.[12][13] Therefore, a 1:1 mixture of isopropanol and water or ethanol and water is a highly recommended starting point.

Q2: How do I perform a systematic solvent screen to find the best recrystallization solvent?

A2: A systematic approach is key to finding an optimal solvent.

  • Principle: An ideal recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.[14][15]

  • Experimental Protocol:

    • Place a small amount of your crude compound (approx. 50 mg) into several test tubes.

    • To each tube, add a different solvent (approx. 1 mL) from the list in the table below, covering a range of polarities.

    • Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is unsuitable.

    • If the compound does not dissolve at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

    • If the compound dissolves in the hot solvent, it is a potentially good candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

    • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a solvent in which it is insoluble (the anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify, then cool.

Q3: What are the key safety precautions when working with 1,2-Benzisoxazole-3-methanesulfonic acid?

  • Corrosive: Causes severe skin burns and eye damage.

  • Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.

Data and Protocols

Solvent Selection Table

This table provides a starting point for solvent selection based on the principle of "like dissolves like".[5][11] Given the polar nature of 1,2-Benzisoxazole-3-methanesulfonic acid, polar solvents are more likely to be suitable.

SolventPolarityBoiling Point (°C)Suitability Rationale
WaterHigh100Likely to be a good solvent when hot, but may have high solubility even when cold. Excellent for use in a mixed solvent system.
MethanolHigh65Good candidate due to its high polarity. Its lower boiling point allows for easy removal.
EthanolHigh78Similar to methanol, a strong candidate for a single or mixed solvent system.
IsopropanolMedium-High82A good starting point, especially in a mixture with water, as it is used for related compounds.[12]
AcetonitrileMedium-High82Its aprotic polar nature may offer different selectivity for impurities compared to alcohols.
AcetoneMedium56May be a suitable component in a mixed solvent system.
Ethyl AcetateLow-Medium77Less likely to be a good primary solvent but could potentially be used as an anti-solvent.
TolueneLow111Unlikely to dissolve the compound, but could be useful for washing to remove non-polar impurities.
HexaneLow69Unlikely to dissolve the compound. Useful for washing non-polar impurities from the crude solid.
Experimental Workflow: Recrystallization Protocol

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling solvent/solvent pair A->B C Stir and heat until fully dissolved B->C D Insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes G Allow solution to cool slowly to room temperature D->G No F Transfer clear filtrate to a clean, pre-warmed flask E->F F->G H Cool further in an ice bath (for at least 30 min) G->H I Collect crystals by suction filtration H->I J Wash crystals with a small amount of ice-cold solvent I->J K Dry crystals under vacuum J->K L L K->L Pure Product

Caption: A generalized workflow for the recrystallization of 1,2-Benzisoxazole-3-methanesulfonic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Recrystallization Problem1 No Crystals Form Upon Cooling Start->Problem1 Problem2 Compound 'Oils Out' Start->Problem2 Problem3 Low Yield Start->Problem3 Problem4 Purity Not Improved Start->Problem4 Solution1a Scratch inner surface of the flask with a glass rod. Problem1->Solution1a Is the solution clear? Solution2a Re-heat to dissolve the oil. Add a small amount of the 'good' solvent. Problem2->Solution2a Solution3a Used too much solvent. Concentrate mother liquor if possible. Problem3->Solution3a Solution3b Ensure solution is thoroughly cooled in an ice bath. Problem3->Solution3b Solution3c Minimize washing volume or use colder solvent. Problem3->Solution3c Solution4a Impurities co-crystallized. Try a different solvent system. Problem4->Solution4a Solution4b Insoluble impurities present? Perform hot filtration. Problem4->Solution4b Solution4c Wash crystals more effectively with ice-cold solvent. Problem4->Solution4c Solution1b Add a seed crystal of the pure compound. Solution1a->Solution1b Still no crystals? Solution1c Too much solvent used. Boil off some solvent and re-cool. Solution1b->Solution1c Still no crystals? Solution2b Allow the solution to cool much more slowly. Solution2a->Solution2b If oiling persists

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization Problems and Solutions. (n.d.).
  • Recrystallization Principles. (n.d.).
  • Mixed Solvent Recrystallization. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Recrystallization Theory. (n.d.).
  • Process for the preparation of zonisamide and the intermediates thereof. (n.d.). U.S.
  • Crystallization Techniques. (n.d.).
  • Solvent Selection for Recrystallization. (n.d.).
  • Finding the best solvent for recrystallisation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sulfonic Acid Properties. (n.d.).
  • Oiling Out in Recrystallization. (n.d.).
  • Zonisamide MSDS. (n.d.).
  • Water Solubility of Sulfonic Acids. (n.d.).
  • 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt. (n.d.). American Elements. Retrieved from [Link]

  • Methanesulfonic Acid SDS. (n.d.).
  • p-Toluenesulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Sodium 1,2-Benzisoxazole-3-methanesulfonate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Sulfonic Acid Safety. (n.d.).
  • Methanesulfonic Acid Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Cocrystals of zonisamide: Physicochemical characterization and sustained release solid forms. (n.d.). ResearchGate. Retrieved from [Link]

  • A process for the manufacture of zonisamide. (n.d.).
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.
  • Recrystallization Guide. (n.d.). Mettler Toledo.
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (n.d.). Indian Journal of Pharmaceutical Sciences.

Sources

Overcoming moisture sensitivity in 1,2-Benzisoxazole-3-methanesulfonic acid storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-H) is a critical intermediate, primarily utilized in the synthesis of the antiepileptic drug Zonisamide . While the 1,2-benzisoxazole ring provides essential pharmacophore properties, the methanesulfonic acid moiety renders the compound highly hygroscopic .

The Core Challenge: Unlike simple surface moisture, BOS-H tends to form stable hydrates. In downstream applications—specifically the conversion to sulfonyl chloride using thionyl chloride (


) or phosphorus oxychloride (

)—absorbed water is not merely an impurity; it is a stoichiometric saboteur .
  • Reaction Competitor: Water reacts violently with chlorinating agents, consuming reagents and generating dangerous exotherms.

  • Acidic Hydrolysis: Prolonged exposure to moisture, combined with the compound's inherent acidity, can catalyze ring-opening degradation pathways, reducing purity before the reaction even begins.

Diagnostic Center: Is Your Reagent Compromised?

Before proceeding with synthesis, verify the integrity of your material.

Visual & Physical Inspection
IndicatorStatusAction Required
Free-flowing white/off-white powder Optimal Proceed with standard handling.
Clumping or "Sticky" Texture Compromised Material has absorbed surface moisture. Dry immediately.
Liquefaction (Deliquescence) Critical Structure likely hydrated. Purity check (HPLC/NMR) required before rescue.
Yellow/Orange Discoloration Degraded Potential ring opening (hydrolysis). Discard or repurpose for non-critical work.
Analytical Verification
  • Melting Point (MP): Pure BOS-H salts typically decompose >270°C. A sharp depression or broad melting range (<260°C) indicates hydration.

  • Proton NMR (

    
    -NMR):  Look for the water peak shift. In DMSO-
    
    
    
    , a sharp water peak suggests surface moisture; a broadened peak interacting with the sulfonate protons suggests hydrate formation.

Storage & Handling Protocols (The "Gold Standard")

To maintain BOS-H integrity, you must isolate it from atmospheric humidity.

A. The Storage Ecosystem

Do not rely on the vendor's original packaging once opened.

  • Primary Container: Amber glass vials with Teflon-lined (PTFE) screw caps . Avoid standard polyethylene liners, which are permeable to moisture over time.

  • Atmosphere: Backfill with dry Argon or Nitrogen after every use. Argon is preferred due to its higher density, forming a "blanket" over the solid.

  • Secondary Containment: Place the primary container inside a desiccator cabinet maintained at <20% Relative Humidity (RH) .

  • Temperature: Store at 2–8°C . Cold storage slows potential hydrolysis kinetics, but warm to room temperature before opening to prevent condensation.

B. Handling Workflow
  • Glove Box: Ideal for weighing precise aliquots.

  • Quick Transfer: If a glove box is unavailable, use the "Funnel & Flush" technique: flush the receiving vessel with inert gas before and during transfer.

Troubleshooting & Rescue Operations (FAQs)

Q1: My BOS-H has clumped. Can I still use it for the Zonisamide synthesis? A: Do not use it directly. If you proceed, the water will react with your chlorinating agent (


):


This reaction is exothermic and releases HCl gas, potentially over-pressurizing your vessel. Furthermore, you will lose stoichiometry, leading to incomplete conversion of BOS-H to the sulfonyl chloride.
  • Correction: Dry the material (see Q2).

Q2: How do I dry wet BOS-H without degrading it? A: Use Vacuum Drying at Controlled Temperature.

  • Place the solid in a vacuum oven.

  • Set temperature to 60–65°C . (Do not exceed 70°C to avoid thermal stress on the isoxazole ring).

  • Apply full vacuum (<10 mbar) for 6–8 hours.

  • Validation: Check weight loss until constant weight is achieved.

Q3: I see a new impurity peak in HPLC after storage. What is it? A: It is likely the Ring-Opened Hydrolysis Product . Under acidic conditions (self-catalyzed by the sulfonic acid group) and moisture, the 1,2-benzisoxazole ring can undergo cleavage, typically forming 2-hydroxyacetophenone derivatives or salicylates.

  • Decision: If this impurity >1.0%, recrystallization is required. Common solvents for recrystallization include alcohols, but ensure they are anhydrous.

Q4: Can I use azeotropic distillation instead of oven drying? A: Yes, this is often superior for process chemistry. If your next step involves a solvent (e.g., toluene or chlorobenzene), you can:

  • Dissolve/suspend the wet BOS-H in the solvent.

  • Perform an azeotropic distillation (Dean-Stark trap) to remove water.

  • Proceed directly to the chlorination step without isolating the solid.

  • Note: This minimizes handling and exposure.

Visualizing the Impact

Figure 1: The Moisture Failure Cascade

This diagram illustrates why "wet" BOS-H leads to process failure.

MoistureFailure WetBOS Moisture-Compromised BOS-H (Solid) Chlorination Reaction with POCl3/SOCl2 WetBOS->Chlorination Added to reactor SideReaction Side Reaction: H2O + POCl3 -> H3PO4 + HCl Chlorination->SideReaction Water attacks Reagent Exotherm Uncontrolled Exotherm & Gas Evolution SideReaction->Exotherm Generates YieldLoss Stoichiometric Imbalance (Incomplete Reaction) SideReaction->YieldLoss Consumes Reagent Impurity Impurity Formation (Ring Cleavage) Exotherm->Impurity Thermal Degradation

Caption: The "Domino Effect" of using moisture-compromised starting material in sulfonyl chloride synthesis.

Figure 2: The Optimal Storage & Rescue Workflow

StorageWorkflow Receipt Receive BOS-H Inspect Visual Inspection (Free flowing?) Receipt->Inspect Store Store: Amber Glass, Argon, 4°C Inspect->Store Pass Wet Condition: Clumped/Wet Inspect->Wet Fail Use Ready for Synthesis Store->Use Dry Rescue: Vacuum Oven 65°C, 8 Hours Wet->Dry Azeo Alt Rescue: Azeotropic Distillation (Toluene) Wet->Azeo Dry->Use Azeo->Use

Caption: Decision tree for handling and rescuing BOS-H batches.

References

  • US Patent 2006/0014814 A1. Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide.[1] (Discusses the hygroscopic nature of the acid and the advantages of non-hygroscopic salts).

  • US Patent 7,745,471. Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide.[1][2][3] (Details the stability profile and handling of BOS derivatives).

  • Org. Synth. 1977, 57, 53. Sulfonation and Handling of Hygroscopic Sulfonic Acids. (General protocols for handling hygroscopic sulfonic acid intermediates).

  • Santa Cruz Biotechnology. 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Product Data. (Provides physical property data and storage recommendations). [4][5][6]

Sources

Resolving pH stability issues with 1,2-Benzisoxazole-3-methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Benzisoxazole-3-methanesulfonic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering stability issues related to pH in their experiments. We will explore the underlying chemical principles of this molecule's instability, provide actionable troubleshooting guides, and present validated protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues reported by users.

Question: I've dissolved 1,2-Benzisoxazole-3-methanesulfonic acid in an aqueous buffer, and now my HPLC analysis shows a significant loss of the parent compound and the appearance of new peaks. What is happening?

Answer: You are likely observing pH-mediated degradation. The 1,2-benzisoxazole ring system is susceptible to cleavage under both acidic and alkaline conditions.[1] The weak N-O bond within the isoxazole ring is the primary point of vulnerability.[2] At non-neutral pH, this bond can be cleaved, leading to the formation of degradation products, which appear as new peaks in your chromatogram. This behavior is well-documented for related compounds like Zonisamide, which also contains the 1,2-benzisoxazole core.[3]

Question: My solution appears clear upon preparation, but after a few hours at room temperature, it becomes hazy or forms a precipitate. Is this a solubility or a stability issue?

Answer: This could be a combination of both, but it is frequently initiated by chemical degradation. The degradation products of 1,2-benzisoxazole ring opening are structurally different and may have lower solubility in your chosen aqueous buffer than the parent compound. For example, the reductive cleavage of the N-O bond can lead to a phenol derivative, which may have different solubility characteristics.[4][5] Therefore, what begins as a stability problem can manifest as a physical change (precipitation). It is crucial to first confirm the chemical integrity of the compound.

Question: What is the optimal pH range for maintaining the stability of 1,2-Benzisoxazole-3-methanesulfonic acid in an aqueous solution?

Answer: While the exact optimal range can depend on factors like buffer species, temperature, and concentration, the 1,2-benzisoxazole core is generally most stable in a neutral to slightly acidic pH range (approximately pH 5.0 - 7.5). Significant degradation is often observed in strongly acidic (pH < 3) and alkaline (pH > 9) conditions.[1] We strongly recommend performing a forced degradation study, as outlined in Part 3, to determine the optimal pH range for your specific application and formulation.

Question: Are there any specific buffer systems I should avoid when working with this compound?

Answer: Yes. While buffer choice is primarily about maintaining a target pH, the buffer ions themselves can sometimes participate in or catalyze degradation reactions. For initial studies, it is wise to use buffers with simple counter-ions. Buffers with nucleophilic species could potentially accelerate ring-opening, although this is less common. More importantly, ensure your chosen buffer has an appropriate pKa value within one pH unit of your target pH to provide adequate buffering capacity.[6][7] See our recommended buffer table in Part 2 for guidance.

Part 2: The Chemistry of Instability & Proactive Solutions

A deeper understanding of the degradation mechanism is key to preventing it. This section explains the "why" behind the instability and provides concrete strategies for mitigation.

Understanding the Degradation Pathway

The primary cause of instability in 1,2-benzisoxazole derivatives is the susceptibility of the isoxazole ring to cleavage.

  • Mechanism: The core issue is the inherent weakness of the Nitrogen-Oxygen (N-O) single bond.[2] This bond can be cleaved through different mechanisms depending on the conditions:

    • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation can facilitate the opening of the ring.

    • Base-Mediated Degradation: Strong alkaline conditions can also promote ring cleavage, leading to different degradation products.[3]

    • Reductive Cleavage: In biological systems or in the presence of certain reducing agents, the N-O bond can be reductively cleaved to form an imine intermediate, which is then hydrolyzed to a phenol.[4][5]

The diagram below illustrates a simplified, generalized degradation pathway for the 1,2-benzisoxazole ring, which is the primary point of failure for this class of molecules.

G cluster_conditions Stress Conditions cluster_molecule Molecular State cluster_outcome Experimental Observation Acid Strong Acid (pH < 3) Parent 1,2-Benzisoxazole Core (Stable at Neutral pH) Acid->Parent initiates cleavage Base Strong Base (pH > 9) Base->Parent initiates cleavage Cleaved Ring-Opened Intermediates & Degradation Products Parent->Cleaved degradation Loss Loss of Parent Compound (HPLC Analysis) Cleaved->Loss

Caption: Generalized pH-mediated degradation pathway of the 1,2-benzisoxazole core.

Proactive Strategy 1: Intelligent Buffer Selection

Choosing the right buffer is the first line of defense against degradation. The goal is to maintain a stable pH within the optimal range for the molecule while ensuring the buffer itself is inert.

Table 1: Recommended Buffer Systems for pH Stability Studies

pH Range Recommended Buffer pKa (25°C) Concentration (mM) Notes & Considerations
3.8 - 5.8 Acetate Buffer 4.76 10 - 50 Widely used and generally compatible. Ideal for exploring mild acidic conditions.[8][9]
5.5 - 7.4 Phosphate Buffer (PBS) 7.21 (pKa2) 10 - 100 Excellent physiological buffer, but ensure it does not interfere with downstream assays.[8][9]
6.1 - 7.5 MES Buffer 6.15 25 - 100 A "Good's" buffer, often used in biochemistry when metal chelation is a concern.[6]
6.8 - 8.2 HEPES Buffer 7.55 25 - 100 A common and robust cell culture buffer; good choice for physiological pH experiments.[10]

| 8.6 - 10.0 | Borate Buffer | 9.23 | 10 - 50 | Use with caution. This range is where the compound is likely unstable. Use only for forced degradation studies. |

Note: Always prepare buffers at the temperature you intend to use them, as pH can be temperature-dependent.[6]

Proactive Strategy 2: Formulation Approaches for Enhanced Stability

For drug development professionals, if working in a non-ideal pH range is unavoidable, advanced formulation strategies can be employed to protect the active pharmaceutical ingredient (API).

  • Micro-pH Environments: It's possible to create a localized environment around the API that has a different pH from the bulk formulation. This can be achieved using pH-modifying excipients like citric acid or sodium bicarbonate, which can be microencapsulated with the API or included in layered tablet formulations.[11]

  • pH-Sensitive Polymers: Encapsulating the compound in polymers that only dissolve at specific pH ranges (e.g., enteric coatings like Eudragit®) can protect it from harsh acidic conditions in the stomach and release it in the more neutral environment of the intestine.[12][13][14]

Part 3: Experimental Protocols & Workflows

This section provides step-by-step guides for diagnosing and resolving stability issues in your own lab.

Workflow 1: Troubleshooting Observed Degradation

If you suspect pH-related instability, follow this logical workflow to diagnose and address the problem.

Sources

Validation & Comparative

Introduction: The Significance of 1,2-Benzisoxazole-3-methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 1,2-Benzisoxazole-3-methanesulfonic Acid: A Comparative Approach

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Benzisoxazole-3-methanesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth interpretation grounded in first principles and comparative analytical strategies. We will explore the theoretical ¹H NMR profile, contrast its capabilities with alternative analytical methods, and provide a field-proven, self-validating experimental protocol for acquiring high-quality data.

1,2-Benzisoxazole-3-methanesulfonic acid is a key heterocyclic intermediate in synthetic organic chemistry. Its primary significance lies in its role as a precursor to Zonisamide, an established antiepileptic and anticonvulsant drug.[1][2] Zonisamide is a sulfonamide derivative of the 1,2-benzisoxazole core, and its synthesis relies on the precise functionalization of this parent structure.[3]

Given its role as a critical intermediate, the unambiguous structural confirmation of 1,2-Benzisoxazole-3-methanesulfonic acid is paramount to ensure the purity and integrity of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as the most powerful tool for providing definitive structural information in a single experiment. It offers detailed insights into the molecular framework by reporting on the chemical environment, connectivity, and population of every proton in the molecule.[4][5]

Theoretical ¹H NMR Profile of 1,2-Benzisoxazole-3-methanesulfonic Acid

While a publicly available, peer-reviewed spectrum of 1,2-Benzisoxazole-3-methanesulfonic acid is not readily found, we can construct a highly accurate theoretical profile based on established chemical shift principles and data from structurally analogous compounds, such as benzoxazole derivatives and the closely related Zonisamide.

The analysis is best performed in a polar aprotic deuterated solvent, such as DMSO-d₆, which can effectively solubilize the polar sulfonic acid group and avoids proton exchange with the analyte, except for the acidic proton itself.

The structure contains two key regions for ¹H NMR analysis: the aromatic protons on the benzisoxazole ring system and the methylene (-CH₂) protons of the methanesulfonic acid sidechain.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The benzisoxazole ring system contains four chemically non-equivalent protons. These protons reside in a deshielded environment due to the aromatic ring current, placing their signals in the downfield region of the spectrum.[6] Based on data for similar benzoxazole and benzisoxazole systems, we can predict the following:

    • The protons will appear as a complex set of multiplets, likely two doublets and two triplets (or more accurately, a doublet of doublets of doublets).

    • The protons ortho to the ring fusion and the isoxazole oxygen (H-4 and H-7) are typically the most deshielded, appearing furthest downfield.

    • The coupling constants will follow standard aromatic patterns: ortho-coupling (³J) of ~7-9 Hz, meta-coupling (⁴J) of ~2-3 Hz, and negligible para-coupling.[7]

  • Methylene Protons (-CH₂SO₃H) (δ ~4.5 - 5.0 ppm): This signal is expected to be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is significantly influenced by two powerful electron-withdrawing groups: the isoxazole ring and the sulfonyl (-SO₃H) group. This dual effect strongly deshields the methylene protons, shifting them significantly downfield compared to a typical alkyl chain. For comparison, the analogous methylene protons in Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) appear around δ 5.0 ppm.[8]

  • Sulfonic Acid Proton (-SO₃ H): This proton is highly acidic and will readily exchange with any trace water in the solvent. It is expected to appear as a very broad singlet at a variable, downfield chemical shift (often >10 ppm), and its integration may not be reliable.[6]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-4, H-5, H-6, H-77.40 - 8.20Multiplets (m)4HProtons on the aromatic benzene ring, deshielded by ring current. Complex splitting due to ortho and meta coupling.[7]
-CH₂-~4.80Singlet (s)2HMethylene protons deshielded by adjacent sulfonyl group and benzisoxazole ring. No adjacent protons for coupling.
-SO₃H>10 (variable)Broad Singlet (br s)1HAcidic proton, subject to exchange. Signal is often broad and may not integrate perfectly.

Comparative Guide: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Here, we compare ¹H NMR with other common methods for the characterization of 1,2-Benzisoxazole-3-methanesulfonic acid.

TechniqueInformation ProvidedStrengths for this ApplicationLimitations for this Application
¹H NMR Spectroscopy Precise proton environments, proton count, and through-bond connectivity (J-coupling).Unambiguous confirmation of molecular structure and isomeric purity. Non-destructive.[4]Requires relatively pure sample (>95%). Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity. Confirms molecular formula (via HRMS). Fragmentation can provide structural clues.[3]Does not differentiate between isomers. Provides no information on proton connectivity.
HPLC-UV Purity assessment and quantification.Excellent for determining purity and quantifying the compound relative to standards. Widely available.Provides no definitive structural information. Requires a chromophore (present in this molecule).
Elemental Analysis Percentage composition of C, H, N, S.Confirms the empirical formula.Does not provide structural information or differentiate between isomers.

Experimental Protocols and Workflows

Adherence to a robust experimental protocol is critical for generating high-quality, reproducible NMR data. The following workflow is designed as a self-validating system.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of purified 1,2-Benzisoxazole-3-methanesulfonic acid directly into a clean, dry vial.[2]

    • Rationale: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable time without causing issues of viscosity or solubility that can degrade spectral resolution.[9]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the sample for 30-60 seconds to ensure complete dissolution.

    • Rationale: DMSO-d₆ is a polar aprotic solvent ideal for dissolving polar molecules like sulfonic acids. Its residual proton signal (~2.50 ppm) and typical water signal (~3.33 ppm) are well-defined and do not typically interfere with the aromatic or methylene signals of the analyte.[4][10]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube.

    • Rationale: This step is critical to remove any microscopic particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[11]

  • Instrument Setup & Referencing:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. Aim for a narrow, symmetrical solvent peak.

    • Reference the spectrum to the residual DMSO-d₆ signal at δ 2.50 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

    • Rationale: These parameters provide a good balance between signal intensity and experimental time for a moderately concentrated sample.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Integrate all signals corresponding to the analyte. Calibrate the integration by setting the integral of the well-resolved aromatic region to 4.00.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample (5-10 mg) Dissolve 2. Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Filter 3. Filter into NMR Tube Dissolve->Filter Insert 4. Insert & Lock Filter->Insert Shim 5. Shim Field Insert->Shim Acquire 6. Acquire Spectrum Shim->Acquire Process 7. FT, Phase, Baseline Acquire->Process Reference 8. Reference to Solvent Process->Reference Integrate 9. Integrate & Calibrate Reference->Integrate

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

LogicalWorkflow A Step 1: Signal Count Count non-solvent signals. Does it match the number of unique protons (3 types)? B B A->B Yes C Step 3: Integration Set aromatic region to 4H. Does methylene integrate to ~2H? D Step 4: Multiplicity Is methylene a singlet? Is aromatic region a complex multiplet? B->C Yes C->D Yes E Structure Confirmed D->E Yes

Caption: Logical workflow for the interpretation and confirmation of the ¹H NMR spectrum.

Conclusion

The structural elucidation of 1,2-Benzisoxazole-3-methanesulfonic acid is a critical step in the synthesis of the anticonvulsant drug Zonisamide. ¹H NMR spectroscopy provides the most comprehensive and definitive data for this purpose. By understanding the theoretical chemical shifts and coupling patterns of the aromatic and aliphatic protons, researchers can confidently verify the identity and purity of this key intermediate. When integrated into a workflow with complementary techniques like mass spectrometry and HPLC, ¹H NMR serves as the cornerstone of a robust analytical strategy, ensuring the quality and consistency required in pharmaceutical development.

References

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • PubChem. 1,2-Benzisoxazole-3-methanesulfonate sodium. National Center for Biotechnology Information. [Link]

  • American Elements. 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt. [Link]

  • PubChem. Methanesulfonic Acid. National Center for Biotechnology Information. [Link]

  • Uno, H., et al. (1983). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry. [Link]

  • ODM. 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • ResearchGate. 1 H NMR spectrum of the compound in DMSO-d6 solution. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.95 (1 H, s).... [Link]

  • University of Durham. How to Prepare Samples for NMR. [Link]

  • PubChem. Zonisamide. National Center for Biotechnology Information. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • ResearchGate. ¹H NMR spectrum of 1 (DMSO-d6, 600 MHz, 298 K). [Link]

  • The Royal Society of Chemistry. Supporting Information For.... [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Pharmaffiliates. Sodium 1,2-Benzisoxazole-3-methanesulfonate. [Link]

  • University College London. Chemical shifts. [Link]

  • Beilstein Journal of Organic Chemistry. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • ChEMBL. Compound: ZONISAMIDE (CHEMBL750). European Bioinformatics Institute. [Link]

  • PubChem. Zonisamide. National Center for Biotechnology Information. [Link]

  • ProQuest. A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES.... [Link]

  • U.S. Food and Drug Administration. Zonegran Pharmacology Review. [Link]

  • Medicines Evaluation Board. Public Assessment Report Scientific discussion Zonisamide. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of 1,2-Benzisoxazole-3-methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Benzisoxazole-3-methanesulfonic acid is a critical process-related impurity and a key intermediate in the synthesis of Zonisamide, an antiepileptic drug.[1][2] Its effective detection and quantification are paramount for ensuring the quality, safety, and efficacy of the final drug product. However, the inherent physicochemical properties of this molecule—specifically its high polarity and the presence of a strongly acidic sulfonic acid group—present significant challenges for conventional chromatographic analysis.[3][4]

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods, which rely on hydrophobic interactions, typically fail to provide adequate retention for such polar analytes, leading to elution near or within the solvent front and compromising resolution and sensitivity.[4] This guide is designed for researchers, analytical scientists, and drug development professionals who face this challenge. It moves beyond a simple recitation of steps to provide an in-depth, comparative analysis of two robust HPLC methodologies: the traditional Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and the modern Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) .

By dissecting the causality behind each experimental choice and grounding our protocols in the principles of authoritative guidelines from the International Council for Harmonisation (ICH), this guide offers a practical and scientifically rigorous framework for developing a reliable, accurate, and precise analytical method for 1,2-Benzisoxazole-3-methanesulfonic acid.

Chapter 1: The Analytical Challenge: Understanding the Analyte

The primary obstacle in analyzing 1,2-Benzisoxazole-3-methanesulfonic acid is its molecular structure. The sulfonic acid group (pKa << 2) is a strong acid, meaning it exists as a highly polar anion across the entire practical pH range of HPLC. This high polarity makes it extremely hydrophilic, or "water-loving."

In conventional RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Retention is achieved when a non-polar analyte partitions from the polar mobile phase into the non-polar stationary phase. Highly polar molecules like our target analyte have a strong affinity for the mobile phase and minimal interaction with the stationary phase, resulting in poor or no retention.[3] This necessitates the exploration of alternative chromatographic strategies that can effectively "hold" the analyte on the column long enough for separation and detection.

Chapter 2: Methodological Approaches: A Comparative Overview

To overcome the retention challenge, we will compare two fundamentally different, yet highly effective, chromatographic techniques.

Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique modifies a standard reversed-phase system to retain ionic analytes. The core principle involves adding an "ion-pairing reagent" to the mobile phase.[5] For our anionic analyte, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used. This reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. This newly formed complex is less polar and can interact with the C18 stationary phase, leading to increased retention.[5]

  • Causality: The choice of a long-alkyl-chain cationic reagent is deliberate. The positive charge neutralizes the analyte's negative charge, while the hydrophobic alkyl chains provide the necessary "handle" for interaction with the non-polar stationary phase. The length of the alkyl chain can be adjusted to fine-tune retention; longer chains generally provide greater retention.[6]

Method B: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

HILIC is a powerful alternative designed specifically for polar compounds.[7][8] It can be considered a variant of normal-phase chromatography that uses mobile phases similar to reversed-phase (e.g., acetonitrile and water).[8] The stationary phase is polar, and the mobile phase is predominantly organic. A water-enriched layer forms on the surface of the polar stationary phase, and retention is based on the partitioning of the polar analyte into this layer from the less polar mobile phase.[7]

  • Causality: We have selected a zwitterionic stationary phase, specifically one with sulfobetaine functionality. These phases contain both positive (quaternary ammonium) and negative (sulfonate) charges in a 1:1 ratio, resulting in a net-zero surface charge and a highly polar surface.[9][10] This "super-hydrophilic" surface creates a very stable and thick water layer, promoting strong retention for polar analytes like sulfonic acids through a combination of partitioning and weak electrostatic interactions.[11] This approach avoids the use of non-volatile ion-pairing reagents, making it highly compatible with mass spectrometry (MS).

Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Comparative Evaluation A Define Analyte: 1,2-Benzisoxazole-3-methanesulfonic acid B Identify Challenges: - High Polarity - Strong Anion (Sulfonic Acid) A->B leads to C Strategy 1: Ion-Pair RP-HPLC B->C address challenges D Strategy 2: ZIC-HILIC B->D address challenges E Develop & Run IP-RP-HPLC Protocol C->E F Develop & Run ZIC-HILIC Protocol D->F G Compare Performance Metrics: - Retention (k') - Resolution (Rs) - Peak Shape (Tf) E->G generates data for F->G generates data for H Select Optimal Method Based on ATP G->H I ATP: Analytical Target Profile (per ICH Q14) H->I

Caption: HPLC Method Development and Comparison Workflow.

Chapter 3: Experimental Design & Protocols

The following protocols are designed to be self-validating systems. Adherence to system suitability criteria, as defined by pharmacopeias like the USP, is essential before proceeding with sample analysis.[12]

Protocol A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Rationale: This method uses a standard C18 column, common in most QC labs. The mobile phase contains tetrabutylammonium phosphate as the cationic ion-pairing agent to retain the anionic analyte. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible ionization states. A gradient elution is employed to ensure elution of any less polar impurities and to clean the column effectively after each injection.

Methodology:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate with 5 mM Tetrabutylammonium Phosphate, pH adjusted to 6.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 280 nm.[13]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 50 50
      15.1 95 5

      | 20.0 | 95 | 5 |

  • System Suitability:

    • Prepare a solution containing the analyte and a known related impurity.

    • Inject six replicate injections.

    • Acceptance Criteria (per USP <621>):

      • Relative Standard Deviation (RSD) of the peak area for the main analyte ≤ 2.0%.[12]

      • Tailing factor (Tf) for the main analyte peak ≤ 2.0.[12]

      • Resolution (Rs) between the analyte and the nearest eluting peak ≥ 2.0.

Protocol B: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

Rationale: This method leverages the high polarity of the ZIC-HILIC stationary phase. The mobile phase starts with a high concentration of acetonitrile, which acts as the weak solvent in HILIC, to promote retention. Ammonium formate is chosen as the buffer because it is volatile and highly compatible with MS detection, a significant advantage for impurity identification. The gradient moves towards a higher aqueous content to elute the polar analyte.

Methodology:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Zwitterionic (Sulfobetaine), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 20 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      12.0 60 40
      12.1 90 10

      | 17.0 | 90 | 10 |

  • System Suitability:

    • Follow the same procedure as in Protocol A.

    • Acceptance Criteria (per USP <621>):

      • RSD of the peak area for the main analyte ≤ 2.0%.[12]

      • Tailing factor (Tf) for the main analyte peak ≤ 2.0.[12]

      • Resolution (Rs) between the analyte and the nearest eluting peak ≥ 2.0.

Retention_Mechanisms cluster_A Method A: Ion-Pair RP-HPLC cluster_B Method B: ZIC-HILIC A_Analyte Analyte Anion (R-SO3⁻) A_Complex Hydrophobic Ion-Pair [R-SO3⁻...TBA⁺] A_Analyte->A_Complex A_IP IP Reagent Cation (TBA⁺) A_IP->A_Complex A_Stationary Non-Polar C18 Stationary Phase A_Complex->A_Stationary Hydrophobic Interaction (Retention) B_Analyte Polar Analyte (R-SO3⁻) B_Water Aqueous Layer on Stationary Phase B_Analyte->B_Water Partitions into (Retention) B_Stationary Polar Zwitterionic Stationary Phase B_Stationary->B_Water adsorbs

Caption: Comparison of Chromatographic Retention Mechanisms.

Chapter 4: Performance Comparison & Data Analysis

The choice between these two methods depends on the specific goals of the analysis, such as routine QC testing versus impurity profiling and identification. The following table summarizes the expected performance based on the principles of each technique.

Performance ParameterMethod A: IP-RP-HPLCMethod B: ZIC-HILICRationale for Performance
Retention Factor (k') Moderate (e.g., 3.5)Strong (e.g., 6.0)HILIC is inherently more retentive for highly polar analytes.[7] Ion-pairing provides retention but is often less efficient than a dedicated polar mechanism.
Peak Shape (Tailing Factor) Good (e.g., 1.2)Excellent (e.g., 1.1)Zwitterionic phases can reduce silanol interactions that cause tailing. Ion-pair methods can sometimes exhibit broader peaks.
Equilibration Time LongModerateIon-pairing reagents require extensive column equilibration to ensure a stable baseline and reproducible retention times.
MS Compatibility PoorExcellentIon-pairing reagents like TBA⁺ are non-volatile and cause significant ion suppression in mass spectrometry. Ammonium formate is volatile and ideal for MS.[11]
Robustness ModerateHighIP-RP-HPLC methods can be sensitive to small changes in ion-pair concentration and pH. HILIC methods are generally robust once equilibrated.
Column Lifespan Potentially ReducedStandardIon-pairing reagents can irreversibly adsorb to the stationary phase over time, altering its properties.

Chapter 5: Method Validation Strategy (ICH Q2/Q14 Framework)

Regardless of the chosen method, a validation study must be performed to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[14][15] The Analytical Target Profile (ATP) should first be defined, outlining the method's goals (e.g., "to quantify 1,2-Benzisoxazole-3-methanesulfonic acid in the presence of its related impurities with an accuracy of 98-102% and precision of <2% RSD").[16]

The validation would include, at a minimum:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. This is typically done by analyzing spiked samples and performing forced degradation studies.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a specified range.

  • Accuracy: Assessing the closeness of the test results to the true value, often determined by spike/recovery studies at different concentration levels.

  • Precision: Measuring the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determining the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5 °C) to assess the method's reliability during normal use.

Conclusion

Developing a robust HPLC method for a challenging analyte like 1,2-Benzisoxazole-3-methanesulfonic acid requires moving beyond standard RP-HPLC.

  • Ion-Pair RP-HPLC stands as a viable and accessible option, particularly for laboratories equipped primarily with C18 columns for routine quality control where MS compatibility is not a primary concern. Its main drawbacks are long equilibration times and potential for column degradation.

  • ZIC-HILIC represents a more modern and superior approach, especially for in-depth analysis. It offers stronger retention, excellent peak shapes, and is fully compatible with mass spectrometry, making it the ideal choice for impurity identification, structural elucidation, and methods requiring high sensitivity.

The final selection should be guided by the method's intended purpose as defined in the Analytical Target Profile.[16] For comprehensive impurity profiling and development work, the ZIC-HILIC method is unequivocally the more powerful tool. For established QC environments where the impurity profile is well-understood, a properly validated IP-RP-HPLC method can be a reliable workhorse.

References

  • Lindner, W., et al. (2008). Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. Analytical Chemistry. Available at: [Link]

  • Luo, Y., et al. (2020). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Asrar, J., & Cserháti, T. (1995). Zwitterionic Stationary Phases in HPLC. Journal of Chromatographic Science. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q14 Analytical procedure development. Available at: [Link]

  • GRIP-Pharma. (2024). ICH Q14 guideline on analytical procedure development. Available at: [Link]

  • Gilar, M., et al. (n.d.). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation. Available at: [Link]

  • Waters Corporation. (n.d.). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Available at: [Link]

  • Autechem. (n.d.). ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. Available at: [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SIELC Technologies. (n.d.). HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns. Available at: [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available at: [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • Google Patents. (n.d.). Ion-pairing chromatography - US4042327A.
  • Popp, P., et al. (1996). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of Chromatography A. Available at: [Link]

  • Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. Available at: [Link]

  • Riu, J., et al. (1999). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • Vijayakumar, E. K. S., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • PubChem. (n.d.). 1,2-Benzisoxazole-3-methanesulfonate sodium. Available at: [Link]

  • ResearchGate. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at: [Link]

  • D'Aco, E., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Available at: [Link]

  • Chromatography Forum. (2005). Ion Pairing Reagents. Available at: [Link]

  • Scamehorn, J. F. (1952). Separation and determination of aromatic sulfonates by ion-exchange column chromatography. Analytical Chemistry. Available at: [Link]

  • Semantic Scholar. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at: [Link]

  • University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. Available at: [Link]

  • Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Available at: [Link]

  • Chromservis. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Available at: [Link]

  • Atlantis Press. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

Sources

Comparative Guide: 1,2-Benzisoxazole-3-methanesulfonic Acid vs. Standard Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists Focus: Application in Zonisamide Synthesis & Physicochemical Profiling

Executive Summary

1,2-Benzisoxazole-3-methanesulfonic acid (BOS-H) represents a distinct class of "scaffold-bearing" sulfonic acids. Unlike commodity sulfonic acids such as Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (pTSA) —which serve primarily as acid catalysts, solubilizers, or leaving groups—BOS-H is a structural intermediate. Its sulfonate moiety is not merely a functional handle but the precursor to the pharmacophore in the antiepileptic drug Zonisamide .

This guide compares BOS-H with MSA and pTSA to highlight the unique handling requirements, stability profiles, and process performance metrics critical for researchers utilizing this compound in API synthesis.

Key Comparison Matrix
Feature1,2-Benzisoxazole-3-methanesulfonic acid (BOS-H) Methanesulfonic Acid (MSA) p-Toluenesulfonic Acid (pTSA)
Primary Role Structural Precursor (Zonisamide synthesis)Reagent (Catalyst, Solvent, Salt former)Reagent (Catalyst, Protecting Group)
Physical State Unstable solid / Viscous oil (often isolated as Na-salt)Liquid (Viscous)Solid (Crystalline monohydrate)
Stability Low (Prone to hydrolysis/degradation)High (Thermally stable)High (Non-hygroscopic if anhydrous)
Acidity (pKa) Strong Acid (< -1.0, est.)-1.9-2.8
Handling Requires isolation as Sodium Salt (BOS-Na) for storageCorrosive liquid handlingEasy-to-handle solid

Chemical Profile & Mechanistic Distinction[1][2]

To understand the performance of BOS-H, one must distinguish its "Sacrificial Sulfonate" mechanism from the "Stable Sulfonate" mechanism of MSA/pTSA.

The "Sacrificial" Sulfonate Mechanism (BOS-H)

In the synthesis of Zonisamide, the sulfonic acid group of BOS-H is converted into a sulfonyl chloride and subsequently an amine. The sulfonate is a transient functional group.

  • Pathway: Sulfonic Acid (

    
    ) 
    
    
    
    Sulfonyl Chloride (
    
    
    )
    
    
    Sulfonamide (
    
    
    ).
  • Criticality: The stability of the benzisoxazole ring during the harsh chlorination step (using

    
     or 
    
    
    
    ) is the limiting factor.
The "Stable" Sulfonate Mechanism (MSA/pTSA)

For MSA or pTSA, the sulfonate group is designed to remain intact (as a counter-ion) or act as a leaving group (Mesylate/Tosylate) that is displaced.

  • Pathway: Alcohol (

    
    ) + 
    
    
    
    
    
    Tosylate (
    
    
    )
    
    
    Substitution (
    
    
    ).
  • Criticality: The leaving group ability (nucleofugality) is the performance metric.

Performance Case Study: Zonisamide Synthesis

The utility of BOS-H is best quantified by comparing the BOS-H Route against the older Bromination Route for Zonisamide production.

Experimental Data: Process Efficiency

Table 1: Comparative Process Metrics for Zonisamide Synthesis

MetricRoute A: BOS-Na Intermediate (Modern)Route B: Bromination/Decarboxylation (Legacy)
Starting Material 1,2-Benzisoxazole-3-acetic acid (BOA)1,2-Benzisoxazole-3-acetic acid (BOA)
Reagents

/ Dioxane, then


, Sodium sulfite,

Overall Yield ~75 - 80% ~45 - 55%
Purity (HPLC) > 99.5% ~95% (Requires extensive recrystallization)
Impurity Profile Low disulfonated byproducts (if controlled)High brominated impurities; unstable bromo-intermediates
Safety Avoids elemental BromineRequires handling toxic/corrosive

Data synthesized from process patents and optimization studies (See References).

Causality of Superior Performance

The BOS-H route outperforms the bromination route because it bypasses the formation of unstable bromo-intermediates that are prone to radical decomposition. By sulfonating directly using Chlorosulfonic acid in Dioxane, the aromatic ring remains electronically stable, preserving the isoxazole moiety.

Visualization: Synthesis & Stability Pathways

The following diagram illustrates the modern synthesis pathway utilizing BOS-H (via its sodium salt) and highlights the critical stability decision points.

Zonisamide_Synthesis cluster_stability Stability Check BOA 1,2-Benzisoxazole-3- acetic acid (BOA) Sulfonation Sulfonation (ClSO3H / Dioxane) BOA->Sulfonation BOS_H BOS-H (Free Acid) *Unstable/Hygroscopic* Sulfonation->BOS_H Direct Isolation (Not Recommended) BOS_Na BOS-Na (Sodium Salt) *Stable Intermediate* Sulfonation->BOS_Na NaOH Quench (Standard Protocol) BOS_Cl BOS-Cl (Sulfonyl Chloride) BOS_H->BOS_Cl Difficult Handling Chlorination Chlorination (POCl3) BOS_Na->Chlorination Chlorination->BOS_Cl Amidation Amidation (NH3 / EtOAc) BOS_Cl->Amidation Zonisamide Zonisamide (Target API) Amidation->Zonisamide

Figure 1: Reaction pathway for Zonisamide synthesis highlighting the critical conversion of the unstable BOS-H free acid to the stable BOS-Na salt.[1]

Experimental Protocol: Synthesis of BOS-Na

To ensure reproducibility and stability, BOS-H should be isolated as its sodium salt. The following protocol is a self-validating system where the precipitation of the salt confirms reaction completion.

Objective: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na).

Reagents:

  • 1,2-Benzisoxazole-3-acetic acid (BOA)

  • Chlorosulfonic acid (

    
     eq)
    
  • 1,4-Dioxane (Solvent/Complexing agent)

  • Sodium Hydroxide (

    
     aq. solution)
    

Step-by-Step Methodology:

  • Complex Formation: In a reactor, charge 1,4-Dioxane and cool to

    
    . Slowly add Chlorosulfonic acid dropwise. Mechanism: This forms a mild sulfonating complex, preventing ring destruction that occurs with free 
    
    
    
    .
  • Sulfonation: Add BOA to the mixture. Heat to

    
     for 6 hours.
    
    • Checkpoint: Monitor by HPLC. Disappearance of BOA peak indicates completion.

  • Quenching: Cool the reaction mass to

    
    . Slowly pour the mass into ice-cold water.
    
  • Salt Formation: Adjust pH to

    
     using 
    
    
    
    NaOH solution.
    • Observation: The solution will clarify, then a precipitate may form upon concentration.

  • Isolation: Concentrate the aqueous layer or add Acetone to precipitate the BOS-Na salt. Filter and dry.

  • Validation:

    • Appearance: White crystalline powder.

    • Solubility Check: Soluble in water, insoluble in non-polar organics (unlike the free acid which has partial organic solubility).

Safety & Impurity Management

When working with BOS-H compared to MSA/pTSA, specific safety parameters apply.

Disulfonation Control

Unlike pTSA, which is mono-sulfonated and stable, BOS-H synthesis carries a risk of disulfonation (sulfonation on the benzene ring and the methane group).

  • Control Strategy: Maintain the

    
     : Dioxane ratio strictly at 1.1–1.2 equivalents. Excess acid promotes ring sulfonation, creating impurities that are difficult to remove from the final API.
    
Genotoxicity Considerations

While alkyl mesylates (e.g., Methyl Methanesulfonate) are potent genotoxins, BOS-Na itself is non-genotoxic . However, during the subsequent conversion to Zonisamide, if alcohols are present (e.g., Methanol recrystallization) while residual sulfonyl chloride exists, alkyl benzisoxazole sulfonates could form.

  • Protocol Rule: Ensure complete hydrolysis of BOS-Cl or complete amidation before introducing alcoholic solvents.

References

  • Dainippon Pharmaceutical Co. (2006). Process for the preparation of zonisamide or a derivative thereof. US Patent Application 20060084814. Link

  • Teva Pharmaceuticals. (2005). Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. World Intellectual Property Organization WO2005044808. Link

  • Santa Cruz Biotechnology. (2024). 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Product Data. Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium. Link

  • BenchChem. (2024). Comparative Guide to Sulfonamide Protecting Groups. Link

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 1,2-Benzisoxazole-3-methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction and Analytical Rationale

1,2-Benzisoxazole-3-methanesulfonic acid is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its structural characterization is paramount for quality control and process monitoring. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity and specificity.

Understanding the fragmentation patterns of a molecule is essential for developing robust MS-based analytical methods, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which are the gold standards for quantification.[1] This guide will compare the predicted fragmentation pathways in both positive and negative electrospray ionization (ESI) modes, grounding these predictions in the established gas-phase chemistry of sulfonic acids and benzisoxazole structures.

Physicochemical Properties and Predicted Ionization Behavior

The structure of 1,2-Benzisoxazole-3-methanesulfonic acid (Molecular Formula: C₈H₇NO₄S, Molecular Weight: 213.21 g/mol ) contains two key functional groups that dictate its ionization behavior:

  • The Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, making the molecule highly prone to deprotonation.[2] In solution and during ESI, it will readily exist as a sulfonate anion. This makes negative ion mode ESI an exceptionally sensitive method for its detection, where it will primarily form the [M-H]⁻ ion at m/z 212.

  • The Benzisoxazole Ring: The nitrogen atom in the isoxazole ring possesses a lone pair of electrons and can act as a site of protonation, particularly in an acidic mobile phase. This allows for the formation of the [M+H]⁺ ion at m/z 214 in positive ion mode ESI.

The presence of both a strong acid and a basic nitrogen suggests the potential for zwitterionic character, which can influence its behavior in the gas phase.[3] However, the strong acidity of the sulfonic acid group is expected to dominate, making negative ionization the preferred mode for analysis.

Proposed Fragmentation Pathways: A Comparative Analysis

The fragmentation of an ion in the gas phase is a controlled process of dissociation driven by its internal energy.[4] The resulting fragment ions provide a structural fingerprint of the precursor molecule.[5]

Negative Ion Mode (ESI⁻): The High-Sensitivity Pathway

Analysis in negative ion mode is predicted to be the most robust approach. The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 212 . The primary fragmentation routes are expected to involve the highly labile sulfonate group.

Key Predicted Fragmentations:

  • Loss of Sulfur Trioxide (SO₃): The most characteristic fragmentation pathway for sulfonate anions is the neutral loss of SO₃ (80 Da). This involves the cleavage of the C-S bond, resulting in a highly stable carbanion. This is predicted to be the base peak in the MS/MS spectrum.

  • Loss of Sulfur Dioxide (SO₂): A rearrangement followed by the loss of SO₂ (64 Da) is another common pathway for aromatic sulfonates and related compounds.[6][7] This would result in an oxygen-centered anion.

The predicted fragmentation cascade in negative ion mode is illustrated below.

Caption: Predicted fragmentation of [M-H]⁻ in ESI⁻ mode.

Positive Ion Mode (ESI⁺): A Complementary View

In positive ion mode, the precursor will be the protonated molecule, [M+H]⁺, at m/z 214 . Fragmentation is initiated from the protonated benzisoxazole ring, leading to different fragmentation channels compared to the negative mode.

Key Predicted Fragmentations:

  • Loss of Sulfurous Acid (H₂SO₃): A likely pathway involves the rearrangement and elimination of a neutral sulfurous acid molecule (82 Da). This is analogous to the loss of water from protonated carboxylic acids.[8]

  • Cleavage of the Benzisoxazole Ring: Protonation can destabilize the heterocyclic ring, leading to characteristic ring-opening fragmentations. A common fragmentation for related benzoxazole structures is the loss of carbon monoxide (CO, 28 Da) following an initial loss.[9]

The predicted fragmentation cascade in positive ion mode is shown below.

Caption: Predicted fragmentation of [M+H]⁺ in ESI⁺ mode.

Data Summary and Comparison

The predicted key transitions for developing a quantitative LC-MS/MS method are summarized below. The choice of transition will depend on experimental factors like sensitivity and specificity.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossPredicted Relative Intensity
Negative (ESI⁻) 212132SO₃ (80 Da)High
212148SO₂ (64 Da)Medium
Positive (ESI⁺) 214132H₂SO₃ (82 Da)Medium
214104H₂SO₃ + CO (110 Da)Low-Medium

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for the analysis of 1,2-Benzisoxazole-3-methanesulfonic acid, designed to validate the predicted fragmentation patterns.

LC_MS_Workflow Analytical Workflow for MS Fragmentation Analysis cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Interpretation Prep Dissolve standard in 50:50 Acetonitrile:Water LC Inject onto C18 Column Prep->LC MS_Scan Full Scan (m/z 50-300) to find precursor ion LC->MS_Scan MS_MS Product Ion Scan (MS/MS) on m/z 212 (ESI⁻) and 214 (ESI⁺) MS_Scan->MS_MS Interpret Compare experimental fragments with predicted pathways MS_MS->Interpret

Caption: Standard workflow for LC-MS/MS fragmentation analysis.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[9]

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Given the polar nature of the analyte, a column with enhanced polar retention may be considered as an alternative.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to 5% B and re-equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization Mode: ESI, run in separate positive and negative mode acquisitions.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan Range: m/z 50-300 to confirm the precursor ion mass.

  • MS/MS Analysis: Perform product ion scans on the precursor ions (m/z 212 for negative mode, m/z 214 for positive mode).

  • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full spectrum of fragment ions. The optimal energy should be determined experimentally to maximize the intensity of the target fragment ions.

Conclusion

The mass spectrometric fragmentation of 1,2-Benzisoxazole-3-methanesulfonic acid is predicted to be highly dependent on the ionization mode. Negative ion mode (ESI⁻) is expected to provide the most sensitive detection, characterized by a dominant neutral loss of SO₃ from the [M-H]⁻ precursor ion. Positive ion mode (ESI⁺) offers complementary structural information, with fragmentation likely initiated by the loss of H₂SO₃ from the [M+H]⁺ ion, followed by cleavages of the benzisoxazole ring. This guide provides a robust, scientifically grounded framework for researchers to develop and validate analytical methods for this important pharmaceutical intermediate, ensuring accurate identification and reliable quantification.

References

  • ResearchGate. (n.d.). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Available at: [Link]

  • Wiley Online Library. (2019). Ultra‐low current electrospray ionization of chloroform solution for the analysis of perfluorinated sulfonic acids. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Available at: [Link]

  • ScienceDirect. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available at: [Link]

  • PubMed. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Available at: [Link]

  • PMC. (2010). On the Zwitterionic Nature of Gas-Phase Peptides and Protein Ions. Available at: [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • ACS Publications. (n.d.). Supporting information: Mass spectral fragmentations of sulfonates. Available at: [Link]

  • PubMed. (n.d.). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Available at: [Link]

  • PubChem. (n.d.). 1,2-Benzisoxazole-3-methanesulfonate sodium. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • MDPI. (n.d.). From Analytical Detection to Spatial Prediction: LC–MS and Machine Learning Approaches for Glyphosate Monitoring in Interconnected Land–Soil–Water Systems. Available at: [Link]

  • American Elements. (n.d.). 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt. Available at: [Link]

  • ODM. (n.d.). 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. Available at: [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available at: [Link]

Sources

A Comparative Guide to Sulfonating Agents in the Synthesis of 1,2-Benzisoxazole-3-methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of reagents and methodologies is paramount to ensuring efficiency, purity, and safety. This guide provides an in-depth, objective comparison of sulfonating agents, with a specific focus on the synthesis of 1,2-Benzisoxazole-3-methanesulfonic acid, a key intermediate in the production of the anticonvulsant drug Zonisamide.[1] While chlorosulfonic acid has been a cornerstone in this process, this document will explore its efficiency under various conditions and discuss potential alternatives, supported by available experimental data and mechanistic insights.

Introduction: The Significance of 1,2-Benzisoxazole-3-methanesulfonic Acid

1,2-Benzisoxazole derivatives are a class of heterocyclic compounds with a wide range of pharmaceutical applications.[2] Notably, 1,2-Benzisoxazole-3-methanesulfonamide, commercially known as Zonisamide, is a crucial anti-epileptic and anti-neurotoxic agent.[1] The synthesis of Zonisamide often proceeds through the key intermediate, 1,2-Benzisoxazole-3-methanesulfonic acid. A common and critical step in this synthesis is the sulfonation of 1,2-benzisoxazole-3-acetic acid. This transformation, which involves the replacement of a carboxylic acid group with a sulfonic acid group, is a pivotal point where reaction efficiency and product purity are determined.

Chlorosulfonic Acid: The Workhorse Reagent

Chlorosulfonic acid (ClSO₃H) is a highly reactive and potent sulfonating agent, widely employed in organic synthesis.[3] It is a colorless to pale yellow, fuming liquid that reacts violently with water.[3] In the context of Zonisamide synthesis, chlorosulfonic acid is the most frequently cited reagent for the conversion of 1,2-benzisoxazole-3-acetic acid to its methanesulfonic acid derivative.[1][4][5]

Mechanism of Action and the Role of Lewis Bases

The sulfonation of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid is not a simple electrophilic aromatic substitution on the benzene ring. Instead, it is understood to be a decarboxylative sulfonation occurring at the α-methylene group of the acetic acid side chain. The reaction is believed to proceed through the formation of a mixed anhydride, followed by the loss of carbon dioxide and subsequent sulfonation.

The efficiency and selectivity of this reaction are significantly enhanced by the presence of a Lewis base. Historically, dioxane has been used for this purpose.[1] The Lewis base is thought to form a complex with chlorosulfonic acid, moderating its reactivity and improving the solubility of the reactants.

Caption: Formation of a reactive complex between chlorosulfonic acid and a Lewis base.

Comparative Efficiency: The Impact of Lewis Base and Solvent Selection

While the chlorosulfonic acid/dioxane system is effective, concerns over the toxicity of dioxane have prompted research into alternative Lewis bases and solvent systems. Patents reveal that the choice of the Lewis base and solvent can have a substantial impact on the reaction's efficiency, primarily by minimizing the formation of undesirable byproducts.

One of the main challenges is the potential for di-sulfonation or sulfonation of the solvent itself, especially with aromatic solvents like toluene.[6] The use of more strategic Lewis bases can mitigate these side reactions and improve the overall yield and purity of the desired product.

Sulfonating SystemLewis BaseSolventReported Yield of 1,2-Benzisoxazole-3-methanesulfonic acidReference
Chlorosulfonic AcidDioxaneEthylene Chloride95% (of the sodium salt)[1]
Chlorosulfonic AcidEthyl AcetateToluene / Dichloromethane84%[6]

Table 1: Comparison of Chlorosulfonic Acid Systems for the Sulfonation of 1,2-Benzisoxazole-3-acetic acid.

As indicated in Table 1, the use of ethyl acetate as a Lewis base in a toluene/dichloromethane solvent system provides a high yield of the desired product.[6] This demonstrates a viable and potentially safer alternative to the traditional dioxane-based method.

Alternative Sulfonating Agents: A Theoretical and Practical Overview

While chlorosulfonic acid dominates the literature for this specific transformation, it is valuable for the research scientist to consider other potential sulfonating agents.

Oleum (Fuming Sulfuric Acid)

Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid and is a powerful sulfonating agent.[7] It is generally more aggressive than chlorosulfonic acid and its high reactivity can lead to a lack of selectivity and the formation of sulfone byproducts.[8]

Potential Application to 1,2-Benzisoxazole-3-acetic acid:

  • Pros: Lower cost compared to chlorosulfonic acid.

  • Cons: High reactivity may lead to undesired side reactions, including potential degradation of the benzisoxazole ring. The highly acidic and oxidizing nature of oleum could lead to charring and lower yields. Precise temperature control would be critical.[7]

Sulfur Trioxide Complexes

Sulfur trioxide can be complexed with various Lewis bases, such as pyridine or dioxane, to create milder and more selective sulfonating agents.[9][10] The SO₃-pyridine complex, for instance, is a solid that is easier to handle than liquid SO₃ or oleum.[11][12]

Potential Application to 1,2-Benzisoxazole-3-acetic acid:

  • Pros: Generally milder reaction conditions, which could improve selectivity. Easier to handle than neat SO₃ or oleum.[13]

  • Cons: The reactivity might be insufficient for the decarboxylative sulfonation of 1,2-benzisoxazole-3-acetic acid under standard conditions. The cost of the complex is also a consideration.

Experimental Protocols

Protocol: Sulfonation of 1,2-Benzisoxazole-3-acetic acid using Chlorosulfonic Acid and Ethyl Acetate

This protocol is adapted from patent literature and represents a more modern approach to the synthesis.[6]

Materials:

  • 1,2-Benzisoxazole-3-acetic acid

  • Ethyl acetate

  • Toluene

  • Chlorosulfonic acid

  • Dichloromethane

  • Water

Procedure:

  • To a suitable reactor, charge 1,2-benzisoxazole-3-acetic acid (1 molar equivalent), ethyl acetate (2.64 g per 1.77 g of starting material), and toluene (15 ml per 1.77 g of starting material).

  • Stir the mixture at room temperature.

  • Prepare a solution of chlorosulfonic acid (1.75 g per 1.77 g of starting material) in dichloromethane (5 ml per 1.77 g of starting material).

  • Add the chlorosulfonic acid solution dropwise to the stirred mixture at room temperature.

  • After the addition is complete, heat the resulting mixture with stirring at 70°C for 2 hours.

  • Upon completion of the reaction (monitored by a suitable analytical technique such as HPLC), cool the reaction mixture.

  • Carefully add water to the reaction mixture and extract the aqueous layer containing the 1,2-Benzisoxazole-3-methanesulfonic acid.

Sulfonation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up A Charge Reactor with: 1. 1,2-Benzisoxazole-3-acetic acid 2. Ethyl Acetate 3. Toluene B Prepare solution of Chlorosulfonic Acid in Dichloromethane C Dropwise addition of Chlorosulfonic Acid solution to the reactor at room temperature B->C D Heat the mixture at 70°C for 2 hours C->D E Cool the reaction mixture D->E F Add water and extract the aqueous layer E->F

Caption: Experimental workflow for the sulfonation of 1,2-Benzisoxazole-3-acetic acid.

Safety Considerations: A Critical Comparison

The handling of sulfonating agents requires stringent safety protocols.

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3] It can cause severe burns to the skin and eyes. Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Oleum: Extremely corrosive and a strong oxidizing agent. Its reaction with water is highly exothermic and can cause splattering.[7] Generates hazardous sulfur dioxide fumes. Requires similar handling precautions to chlorosulfonic acid.

  • Sulfur Trioxide Complexes: While generally safer to handle than their uncomplexed counterparts, they are still moisture-sensitive.[13] The pyridine complex can release pyridine, which is a toxic and flammable liquid.

Conclusion and Future Perspectives

In the synthesis of 1,2-Benzisoxazole-3-methanesulfonic acid, chlorosulfonic acid remains the reagent of choice due to its reactivity and the established protocols for its use. The "efficiency" of this process is not solely dependent on the reagent itself but is intricately linked to the choice of Lewis base and solvent. The use of less toxic and more selective Lewis bases, such as ethyl acetate, represents a significant improvement in both the safety and efficiency of this critical synthetic step.

While other powerful sulfonating agents like oleum and SO₃ complexes exist, their application to this specific decarboxylative sulfonation is not well-documented and would require significant process development and optimization to compete with the established chlorosulfonic acid methodologies. Future research may focus on developing catalytic and even greener methods for this transformation, potentially moving away from stoichiometric, highly corrosive reagents. For the practicing chemist, a thorough understanding of the nuances of the chlorosulfonic acid-Lewis base systems is key to achieving high-yield, high-purity synthesis of this important pharmaceutical intermediate.

References

  • Process for the prepar
  • Sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms. US6841683B2.
  • Process for the preparation of zonisamide and the intermedi
  • A process for the manufacture of zonisamide. WO 2005/044808 A1.
  • Sulfonation and Chlorosulfonation Mechanisms. Scribd. [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. [Link]

  • Process for preparing zonisamide. (12)
  • So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? r/OrganicChemistry. Reddit. [Link]

  • Method for sulfonation of 1,2-benzisoxazole-3-acetic acid. US7268234B2.
  • Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 250 g. Thermo Scientific Alfa Aesar. [Link]

  • Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Figshare. [Link]

  • Sulfur trioxide pyridine complex. Wikipedia. [Link]

  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

  • Sulfonation of 1,2-benzisoxazole-3-acetic acid. KR20080046175A.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. SHIMADZU CORPORATION. [Link]

  • Sulfonation by SO3. SciSpace. [Link]

  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling. PMC. [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. OUCI. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1,2-Benzisoxazole-3-methanesulfonic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmaceutical agents, including the anticonvulsant zonisamide.[1][2] The synthesis of these active pharmaceutical ingredients (APIs) often proceeds through key intermediates, such as salts of 1,2-Benzisoxazole-3-methanesulfonic acid.[3][4][5] Given the criticality of these intermediates in drug development, unambiguous structural validation is not merely a procedural step but a foundational requirement for ensuring the integrity, purity, and safety of the final API. This guide provides a comprehensive, multi-technique framework for the structural elucidation of these salts. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating system of analysis that combines spectroscopic and crystallographic data for unequivocal confirmation.

The Structural Hypothesis: What Are We Validating?

Before initiating any analysis, it is crucial to establish a clear structural hypothesis. The target molecule consists of a bicyclic 1,2-benzisoxazole ring system, which is relatively stable due to its aromaticity.[1] This ring is substituted at the 3-position with a methanesulfonic acid group. In its salt form, the acidic proton of the sulfonate group is replaced by a cation (e.g., Na⁺, K⁺, NH₄⁺).

The primary validation objectives are to confirm:

  • The integrity and connectivity of the 1,2-benzisoxazole ring system.

  • The presence and position of the methanesulfonate group at the C3 position.

  • The ionic nature of the compound and the identity of the counter-ion.

  • The overall molecular formula and weight.

  • The three-dimensional structure and intermolecular interactions in the solid state.

Below is a logical workflow that employs a series of orthogonal analytical techniques to systematically confirm the structure.

G cluster_0 Initial Synthesis & Isolation cluster_1 Primary Spectroscopic Analysis cluster_2 Compositional & Ionic Verification cluster_3 Definitive Solid-State Structure cluster_4 Final Confirmation start Synthesized Putative Salt NMR NMR Spectroscopy (¹H, ¹³C, 2D) start->NMR Initial Characterization MS Mass Spectrometry (ESI-MS, HRMS) start->MS Initial Characterization FTIR FT-IR Spectroscopy start->FTIR Initial Characterization EA Elemental Analysis (CHN/S) start->EA Empirical Formula IC Ion Chromatography start->IC Counter-ion Identity & Stoichiometry XRD Single Crystal X-ray Diffraction (SC-XRD) start->XRD If suitable crystals form end Unambiguous Structure Confirmed NMR->end Confirms Connectivity & Proton/Carbon Skeleton MS->end Confirms Molecular Weight & Formula FTIR->EA Suggests Functional Groups EA->end Confirms Elemental Ratio IC->end Confirms Salt Nature XRD->end Provides Absolute Structure

Caption: A comprehensive workflow for the structural validation of 1,2-Benzisoxazole-3-methanesulfonic acid salts.

The Analytical Triad: A Foundation for Structural Elucidation

No single technique is sufficient for complete validation. We rely on an analytical "triad"—NMR, Mass Spectrometry, and X-ray Crystallography—to provide orthogonal data that, when combined, leaves no ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the cornerstone for determining the carbon-hydrogen framework in solution. For 1,2-Benzisoxazole-3-methanesulfonate, we expect a distinct set of signals.

  • ¹H NMR: The spectrum should reveal two key regions. The aromatic region will typically display a complex multiplet system for the four protons on the benzene ring. Crucially, a sharp singlet corresponding to the two methylene (-CH₂-) protons should be observed, integrating to 2H. Its chemical shift provides clues to the adjacent electron-withdrawing isoxazole ring.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should show eight distinct carbon signals: four for the aromatic CH groups, two for the quaternary carbons of the benzene ring fused to the isoxazole, one for the C3 carbon of the isoxazole ring, and one for the methylene carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm the identity of the CH₂ carbon versus the CH and quaternary carbons.

  • 2D NMR (HSQC/HMBC): To unequivocally prove the -CH₂-SO₃⁻ group is attached to the C3 position, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It will show a correlation between the methylene protons and the C3 carbon of the benzisoxazole ring, providing definitive proof of connectivity that cannot be assumed.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight and, with high resolution, the elemental formula. For ionic compounds like these salts, Electrospray Ionization (ESI) is the method of choice as it softly desorbs the pre-existing ions from solution into the gas phase.

  • Negative Ion Mode (ESI-): This is the most informative mode. It will detect the 1,2-benzisoxazole-3-methanesulfonate anion. The expected monoisotopic mass for the [M-H]⁻ ion (C₈H₆NO₄S⁻) is approximately 212.00 m/z.

  • High-Resolution Mass Spectrometry (HRMS): Performing the analysis on an Orbitrap or TOF instrument provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the confident determination of the elemental formula (C₈H₇NO₄S for the neutral acid), which serves as a powerful cross-check against elemental analysis.[6]

Single-Crystal X-ray Diffraction (SC-XRD): The Absolute Proof

While NMR and MS define the molecule, SC-XRD provides its exact three-dimensional structure in the solid state.[2][7] It is the gold standard, revealing precise bond lengths, bond angles, and the spatial arrangement of the benzisoxazole ring, the methanesulfonate group, and the associated counter-ion.[2] This technique can also identify the solvent of crystallization and reveal intermolecular interactions like hydrogen bonding, which govern the crystal packing.[2] Obtaining a publication-quality crystal structure is the most definitive method for validating the structure of a novel salt.

Orthogonal & Complementary Techniques

These methods provide additional, independent confirmation of the structural features identified by the primary triad.

Technique Information Provided Strengths Limitations
FT-IR Spectroscopy Confirms presence of key functional groups.Fast, non-destructive, excellent for identifying sulfonate (S=O) and aromatic (C=C, C-H) groups.Provides limited connectivity information; spectra can be complex.
Elemental Analysis Provides the percentage composition of C, H, N, and S.Highly accurate and quantitative confirmation of the empirical formula.Requires a pure sample; does not distinguish between isomers.
Ion Chromatography Identifies and quantifies the inorganic/organic counter-ion.[8]The definitive method for confirming the identity and stoichiometry of the salt counter-ion (e.g., Na⁺).Requires specific instrumentation; provides no information on the organic moiety.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in science is built on reproducible, well-documented methods. The following protocols are designed to be robust and self-validating.

Protocol 4.1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often preferred as it solubilizes many organic salts and avoids H-D exchange of any potentially acidic protons.

  • Internal Standard: Add a trace amount of a reference standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm). Process the data with appropriate phasing and baseline correction. Calibrate the spectrum to the reference signal. Integrate all signals to verify proton ratios.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (if needed): If structural ambiguity remains, perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Protocol 4.2: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. The solvent must be compatible with ESI.

  • Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure mass accuracy.

  • Acquisition (ESI-): Infuse the sample solution into the ESI source. Acquire data in negative ion mode, scanning a mass range that comfortably includes the expected m/z of 212.

  • HRMS Acquisition: If using a high-resolution instrument, repeat the acquisition and use the manufacturer's software to calculate the elemental composition of the observed accurate mass. The measured mass should be within 5 ppm of the theoretical mass for C₈H₆NO₄S⁻.

Protocol 4.3: FT-IR Analysis
  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.

  • Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks. For sodium 1,2-benzisoxazole-3-methanesulfonate, look for:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250-1150 cm⁻¹ & ~1080-1000 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching of the sulfonate group.

Data Interpretation: A Case Study of Sodium 1,2-Benzisoxazole-3-methanesulfonate

A researcher synthesizing the sodium salt (C₈H₆NNaO₄S) should expect the following data package, which collectively validates the target structure.

Caption: Summary of expected data for validating the structure of Sodium 1,2-Benzisoxazole-3-methanesulfonate.

References

  • Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2024). Arkivoc. Retrieved February 15, 2026, from [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (1982). Yakugaku Zasshi. Retrieved February 15, 2026, from [Link]

  • 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.). Georgia State University. Retrieved February 15, 2026, from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2017). Science Arena Publications. Retrieved February 15, 2026, from [Link]

  • Benzisoxazole. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (1960). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug. (1988). Acta Crystallographica Section C. Retrieved February 15, 2026, from [Link]

  • 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt. (n.d.). American Elements. Retrieved February 15, 2026, from [Link]

  • 1,2-Benzisoxazole-3-methanesulfonate sodium. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • New synthesis of 1,2-benzisoxazole derivatives. (1977). Australian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Isoxazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. (1971). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (1960). Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. (1994). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (2022). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. (2006). Google Patents.
  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • Zonisamide-impurities. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2014). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

X-ray diffraction (XRD) data for 1,2-Benzisoxazole-3-methanesulfonic acid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: XRD Characterization of 1,2-Benzisoxazole-3-methanesulfonic Acid Derivatives

Content Type: Comparative Technical Guide Subject: Crystallographic Data & Solid-State Characterization of BOS-H Derivatives Audience: Pharmaceutical Scientists, Process Chemists, and Crystallographers

Executive Summary: The Stability Paradox

In the development of Zonisamide (an anticonvulsant), the intermediate 1,2-benzisoxazole-3-methanesulfonic acid (BOS-H) is a critical structural pivot. However, researchers seeking XRD data for the free acid often encounter a practical barrier: BOS-H is highly hygroscopic and chemically unstable in its protonated form, rapidly hydrating or degrading.

Consequently, the Sodium Salt (BOS-Na) and Ammonium Salt (BIOS-NH₄) are the industry-standard "isolatable equivalents" for characterization. This guide provides the definitive X-ray Diffraction (XRD) fingerprints for these stable forms and compares them against the final drug product, Zonisamide, to validate synthetic progression.

Comparative Physicochemical Profile

The following table contrasts the target acid with its stable salt forms and the final sulfonamide drug. This establishes why BOS-Na data is the de facto reference for this chemical entity.

FeatureBOS-H (Free Acid) BOS-Na (Sodium Salt) Zonisamide (Final Drug)
CAS Number 98777-71-073101-64-168291-97-4
Formula



State Hygroscopic solid / OilCrystalline SolidCrystalline Solid
Stability Low (prone to hydrolysis)High (Process Stable)High (Shelf Stable)
Key Function Transient IntermediateCritical Isolatable Intermediate Active Pharmaceutical Ingredient
Primary Lattice Not typically reportedTriclinic/Monoclinic (Form dependent)Monoclinic (

)

Detailed XRD Data Analysis

The following datasets represent the "fingerprint" regions for identifying the correct crystal phase during synthesis.

A. BOS-Na (Sodium Salt) – The Standard Intermediate

BOS-Na exists in multiple polymorphic forms depending on the crystallization solvent (water vs. acetone/alcohol). Form I is the most common hydrated phase.

Table 1: Characteristic PXRD Peaks for BOS-Na (Form I vs. NaCl Adduct)

FormKey

Peaks (

)
Structural Significance
BOS-Na Form I (Hydrate)5.0, 15.7, 16.5, 17.3, 18.6 The low-angle peak at 5.0° is diagnostic for the layered sulfonate structure.
BOS-Na Form III 5.0, 5.3, 17.8 Distinct doublet at low angle indicates a specific packing arrangement different from Form I.
BOS-Na:NaCl (Co-crystal/Adduct)18.64, 19.02, 31.80 The peak at 31.80° is shifted from pure NaCl (31.82°), confirming a lattice insertion rather than a physical mixture.

Technical Note: The presence of the 5.0°


  peak is the primary "Go/No-Go" signal for the successful formation of the benzisoxazole sulfonate scaffold before amidation.
B. Zonisamide – The Final Product

Comparing the intermediate to the final product ensures the sulfonate-to-sulfonamide conversion is complete.

Table 2: Crystallographic Parameters for Zonisamide

ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å

Å

Å
Angles

Density (

)

Key Mechanism Intermolecular H-bonds between sulfonamide N and benzisoxazole N.

Experimental Protocols

Protocol A: Isolation of BOS-Na Form I (Reference Standard)

This protocol yields the stable hydrated form used for XRD benchmarking.

  • Sulfonation: React 1,2-benzisoxazole-3-acetic acid (BOA) with chlorosulfonic acid in dioxane/ethylene chloride at 75–85°C.

  • Neutralization: Quench reaction mixture with 25% NaOH solution.

  • Crystallization:

    • Pour the neutralized aqueous layer slowly into refluxing acetone .

    • Why? Acetone acts as an anti-solvent for the sodium salt while solubilizing organic impurities.

  • Filtration: Collect the precipitate.

  • Drying: Vacuum dry at 50°C.

  • Validation: Perform PXRD. Look for the characteristic peak at 5.0°

    
     .[1]
    
Protocol B: Conversion Verification (BOS-Na Zonisamide)

To ensure no unreacted sulfonate remains.

  • Take the final Zonisamide product.

  • Run PXRD from 2° to 40°

    
    .
    
  • Pass Criteria: Absence of peaks at 5.0° and 17.3° (BOS-Na remnants).

  • Confirm: Presence of dominant Zonisamide peaks consistent with the

    
     phase.
    

Structural Evolution & Workflow Visualization

The following diagrams illustrate the chemical pathway and the decision logic for solid-state characterization.

Figure 1: Synthesis & Structural Evolution

This pathway tracks the transformation of the core scaffold.

SynthesisPathway BOA BOA (Acetic Acid Precursor) BOS_H BOS-H (Transient Free Acid) *Unstable* BOA->BOS_H Chlorosulfonic Acid Sulfonation BOS_Na BOS-Na (Sodium Salt) *Stable Intermediate* BOS_H->BOS_Na NaOH / Acetone Stabilization Zonisamide Zonisamide (Final Sulfonamide) BOS_Na->Zonisamide 1. POCl3 2. NH3 (Amidation)

Figure 2: Crystallization & Characterization Logic

Decision tree for selecting the correct solid form for analysis.

CrystalLogic Start Reaction Mixture (Sulfonated BOA) Solvent Select Work-up Solvent Start->Solvent Water Aqueous NaOH Solvent->Water Slow Cool Acetone Refluxing Acetone Solvent->Acetone Precipitation FormI BOS-Na Form I (Hydrate) XRD: 5.0°, 17.3° Water->FormI Adduct BOS-Na:NaCl (Salt Adduct) XRD: 31.80° Acetone->Adduct Validation QC Check: Is 5.0° Peak Present? FormI->Validation Adduct->Validation

References

  • US Patent 6,841,683 B2 . Sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms. (Describes BOS-Na Forms I, II, and III with peak lists).

  • US Patent Application 2006/0287535 A1 . Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. (Details the BOS-Na:NaCl adduct and isolation protocols).

  • Acta Crystallographica Section C . The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug. (Definitive single-crystal data for Zonisamide).

  • PubChem Compound Summary . 1,2-Benzisoxazole-3-methanesulfonate sodium. (Chemical identifiers and physical properties).

Sources

Comparative Yield Analysis of Zonisamide Synthesis: From Industrial Standards to Green Alternatives

[1]

Executive Summary

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a benzisoxazole-derivative anticonvulsant used extensively in the treatment of epilepsy and Parkinson's disease.[1][2][3][4][5][6][7][8] Its synthesis has evolved from low-yield, hazardous laboratory methods to optimized industrial processes.[1][4][8]

This guide provides a technical comparison of the three primary synthesis routes:

  • The Optimized Sulfonation Route (Industrial Standard): The dominant commercial method using 4-hydroxycoumarin.[1]

  • The Historical Bromination Route (Uno et al.): The original discovery route, now largely obsolete due to safety and yield constraints.[1]

  • The Phenyl Salicylate Route (Novel/Green): An emerging alternative focusing on atom economy.[1]

Part 1: The Optimized Sulfonation Route (Industrial Standard)

Status: Preferred for Manufacturing Starting Material: 4-Hydroxycoumarin Key Reagents: Hydroxylamine, Chlorosulfonic acid (


34
Technical Overview

The industrial standard bypasses the hazardous bromination steps of early methods.[1] It relies on the "Posner reaction" to form the benzisoxazole core, followed by a highly specific sulfonation. The critical innovation in this route is the use of a Chlorosulfonic acid:1,4-Dioxane complex , which mitigates the formation of disulfonated byproducts—a common failure point in earlier sulfonation attempts.

Experimental Protocol (Self-Validating)

Note: This protocol synthesizes field data from US Patent 7,375,233 and related process chemistry literature.

Phase 1: Formation of 1,2-Benzisoxazole-3-acetic acid (BOA) [1][3][5]

  • Reactants: Dissolve 4-hydroxycoumarin (1.0 eq) in methanol. Add Hydroxylamine hydrochloride (3.5 eq) and Sodium acetate (3.5 eq).[1]

  • Conditioning: Reflux the mixture at 65–70°C for 5–6 hours.

  • Validation: Monitor via HPLC. Completion is marked by the disappearance of the coumarin peak.[1]

  • Isolation: Distill off methanol. Acidify residue to pH < 1 with HCl.[1] Filter the precipitate (BOA).

    • Target Yield: ~85-90%[1]

    • Purity Check: Melting point 122–124°C.[1][3]

Phase 2: Selective Sulfonation (The Critical Step)

  • Complex Preparation: In a separate vessel, add 1,4-dioxane (1.0–2.0 eq) dropwise to Chlorosulfonic acid at 0–5°C to form the

    
    -dioxane complex. Caution: Exothermic.[1]
    
  • Sulfonation: Add BOA to the complex in 1,2-dichloroethane (EDC). Heat to reflux (75–85°C) for 6 hours.

  • Quench & Salt Formation: Cool to RT. Quench with water.[1] Neutralize with 25% NaOH to pH 11.

  • Isolation: The sodium salt (BOS-Na) precipitates or is isolated via evaporation.[1][5]

    • Target Yield: ~62% (for this specific step).[1]

    • Purity: >95% (HPLC).[1][3][6]

Phase 3: Chlorination & Amidation [1][4][5]

  • Chlorination: React BOS-Na with excess

    
     (3.0 eq) at 70–80°C for 6 hours. Distill off excess 
    
    
    to obtain BOS-Cl.[1][3]
  • Amidation: Dissolve BOS-Cl in Ethyl Acetate. Sparge with anhydrous Ammonia gas at 0–10°C.

  • Final Isolation: Wash with water to remove salts.[1] Concentrate organic layer to crystallize Zonisamide.[1]

Yield & Performance Analysis
  • Overall Yield: ~50–60% (Cumulative).[1]

  • Purity: Consistently >99% after recrystallization.[1]

  • Scalability: High.[1] The use of the dioxane complex controls the exotherm and impurity profile, making it safe for multi-kilogram batches.

Part 2: The Historical Bromination Route (Uno et al.)[1]

Status: Obsolete / Reference Only Starting Material: 1,2-Benzisoxazole-3-acetic acid (BOA) Key Reagents: Bromine (


1
Technical Overview

First described by H. Uno et al. (Dainippon Pharmaceutical), this method utilizes a decarboxylative bromination strategy.[9] While chemically elegant, it relies on elemental bromine (highly toxic/corrosive) and involves an unstable bromo-intermediate.[1]

Mechanism & Failure Points
  • Bromination: BOA is reacted with

    
     to form a thermally unstable bromo-acid.[1][5]
    
  • Decarboxylation: The intermediate loses

    
     to form 3-bromomethyl-1,2-benzisoxazole.[1]
    
  • Substitution: Nucleophilic attack by sodium sulfite yields the sulfonate.[1]

Yield & Performance Analysis
  • Overall Yield: ~44% .

  • Primary Drawback: The decarboxylation step is difficult to control, leading to tar formation and lower yields.

  • Safety Verdict: Unsuitable for modern GMP facilities due to bromine handling requirements and low atom economy.[1]

Part 3: The Phenyl Salicylate Route (Novel Alternative)

Status: Academic / Emerging Starting Material: Phenyl Salicylate Key Mechanism:

1
Technical Overview

A recent "green" approach that constructs the benzisoxazole ring and the sulfonamide moiety simultaneously via a base-promoted rearrangement.[1]

Yield & Performance Analysis
  • Overall Yield: ~31% .

  • Pros: High atom economy; avoids halogenated solvents in some variations.[1]

  • Cons: Currently low yield makes it economically unviable compared to the optimized sulfonation route.[1]

Part 4: Comparative Data Visualization
Figure 1: Synthesis Pathway Decision Matrix

A logical flow comparing the decision points for selecting a synthesis route.

Zonisamide_Synthesis_ComparisonStartTarget: Zonisamide SynthesisRouteARoute A: Optimized Sulfonation(Industrial Standard)Start->RouteARouteBRoute B: Bromination (Uno et al.)(Historical)Start->RouteBRouteCRoute C: Phenyl Salicylate(Novel)Start->RouteCStepA1Start: 4-HydroxycoumarinRouteA->StepA1StepA2Key: ClSO3H + Dioxane Complex(Prevents Disulfonation)StepA1->StepA2ResultAYield: ~60%Purity: >99%Scalability: HighStepA2->ResultAStepB1Start: Benzisoxazole-acetic acidRouteB->StepB1StepB2Key: Bromine Decarboxylation(Hazardous/Unstable)StepB1->StepB2ResultBYield: ~44%Safety: LowStatus: ObsoleteStepB2->ResultBStepC1Start: Phenyl SalicylateRouteC->StepC1ResultCYield: ~31%Status: ExperimentalStepC1->ResultC

Caption: Decision matrix comparing the three primary synthesis routes based on yield, safety, and scalability.

Part 5: Summary Comparison Table
FeatureOptimized Sulfonation (Route A)Bromination (Route B)[5]Phenyl Salicylate (Route C)
Starting Material 4-HydroxycoumarinBOA (from Coumarin)Phenyl Salicylate
Key Reagent Chlorosulfonic Acid / DioxaneBromine (

)
Sulfonyl Chlorides
Overall Yield ~50–60% ~44%~31%
Purity Profile High (>99%)Moderate (Tar formation)High
Safety Risk Moderate (Corrosives)High (Toxic

, Exotherms)
Low
Industrial Viability High (Current Standard) Low (Obsolete)Low (R&D Phase)
References
  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2][3][4][5][6][7][8][9][10] Journal of Medicinal Chemistry.[1]

  • Siddiqui, M. J., et al. (2006). An Industrially Efficient Process For The Preparation Of Zonisamide.[1][5][6] Patent IN-2006-01150.[1]

  • Torres, H., & González-de la Parra, M. (2025).[11][12] Improving Zonisamide Manufacturing: Insights into Stereochemistry and Mechanisms. ResearchGate.[1][11][12][13]

  • Teva Pharmaceutical Industries. (2008).[1] Process for the preparation of zonisamide and the intermediates thereof.[1][3][5][6][8] US Patent 7,375,233.[1]

  • Vertex Pharmaceuticals. (2006).[1] Process for the preparation of zonisamide.[1][3][5][6][8][11][12][13][14][15] US Patent Application 20060084814.[1]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Benzisoxazole-3-methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1,2-Benzisoxazole-3-methanesulfonic acid, a heterocyclic compound related to the anticonvulsant Zonisamide[1][2], is one such molecule that requires meticulous handling from inception to disposal. Improper disposal of this substance and its derivatives is not merely a regulatory violation; it poses a significant risk to personnel and the ecosystem.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,2-Benzisoxazole-3-methanesulfonic acid. As your partner in laboratory safety, we aim to provide clarity and operational confidence, ensuring that your vital research is conducted within the highest standards of safety and environmental responsibility.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any handling or disposal procedures begin, a thorough understanding of the chemical's hazard profile is paramount. The structure of 1,2-Benzisoxazole-3-methanesulfonic acid combines the characteristics of the 1,2-benzisoxazole core with the highly acidic and corrosive nature of the methanesulfonic acid group. This synthesis of hazards necessitates stringent safety protocols.

Chemical and Hazard Identification

The following table summarizes the known and inferred hazards based on its constituent parts. The 1,2-benzisoxazole parent compound is classified as a combustible liquid and an irritant[3][4], while methanesulfonic acid is known to be corrosive and acutely toxic[5][6].

Parameter Information Citation
Chemical Name 1,2-Benzisoxazole-3-methanesulfonic acid-
Synonyms Zonisamide Sulfonate Impurity (Sodium Salt form)[7]
Core Structure 1,2-Benzisoxazole[4]
Hazard Classification Corrosive: (Causes severe skin burns and eye damage) Harmful: (Harmful if swallowed) Irritant: (May cause respiratory irritation) Combustible Potential: (Parent compound is a combustible liquid)[3][5][6]
Primary Disposal Route Incineration at a licensed hazardous waste facility[3][8]
Mandatory Personal Protective Equipment (PPE)

Due to the compound's corrosive and irritant nature, all handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent personal exposure.

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes of corrosive material that can cause severe eye damage or blindness.[6]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, PVC)Prevents direct skin contact, which can result in severe chemical burns.[6][9]
Body Protection Chemical-resistant laboratory coatProtects against contamination of personal clothing and skin.[3]

Part 2: Standard Operating Procedure for Disposal

The disposal of 1,2-Benzisoxazole-3-methanesulfonic acid is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste from the moment it is designated for discard ("cradle-to-grave")[10].

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of chemical waste management in a laboratory setting.

G cluster_0 Standard Disposal Workflow cluster_1 Emergency Protocol Gen Step 1: Generation (Waste is identified) Seg Step 2: Segregation (Separate from incompatibles) Gen->Seg Con Step 3: Containerization & Labeling (Sealed, compatible container with 'Hazardous Waste' label) Seg->Con Store Step 4: Satellite Storage (Designated, ventilated area with secondary containment) Con->Store EHS Step 5: EHS Coordination (Request waste pickup) Store->EHS Disp Step 6: Final Disposal (Licensed TSDF - Incineration) EHS->Disp Spill Spill Event Response Emergency Response (Contain & Absorb) Spill->Response Response->Con caption Disposal workflow for 1,2-Benzisoxazole-3-methanesulfonic acid.

Disposal workflow for 1,2-Benzisoxazole-3-methanesulfonic acid.
Step 1: Waste Identification

All materials contaminated with 1,2-Benzisoxazole-3-methanesulfonic acid must be treated as hazardous waste.[3] This includes:

  • Unused or expired chemical.

  • Reaction mixtures and solutions.

  • Contaminated labware (pipettes, vials, filter paper).

  • Used PPE (gloves, bench paper).

  • Spill cleanup materials.

Step 2: Waste Segregation

Segregation is a critical step to prevent dangerous reactions.[10] Keep waste containing this chemical separate from other waste streams, especially incompatible materials.

Incompatible Material Classes Reason for Segregation Citation
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.[3][11]
Strong Bases / Alkalis Exothermic neutralization reaction can cause boiling and splashing of corrosive material.[6]
Metals The acidic nature may corrode metals, producing flammable hydrogen gas.[12]
Step 3: Containerization and Labeling
  • Container Selection : Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[3][13] High-density polyethylene (HDPE) or glass containers are often suitable. The original product container can be an excellent choice for waste collection.[3]

  • Waste Types :

    • Liquid Waste : Collect directly into your designated liquid waste container.

    • Solid Waste : Collect contaminated items like gloves and absorbent pads in a separate, clearly labeled, sealed plastic bag or container.[3]

  • Labeling : Every waste container must be clearly labeled from the moment the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste" .[10][13]

    • The full chemical name: "1,2-Benzisoxazole-3-methanesulfonic acid" . Do not use abbreviations.[10]

    • A clear list of all components in a mixture, with percentages.[10]

    • Appropriate hazard pictograms (e.g., Corrosive, Irritant).[10]

    • The name of the Principal Investigator and the laboratory location.[10]

Step 4: Temporary Storage (Satellite Accumulation)

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][15] This area must be:

  • Under the direct control of laboratory personnel.[15]

  • Well-ventilated, cool, and away from sources of ignition or heat.[3]

  • Equipped with secondary containment (such as a chemical-resistant tray) to contain potential leaks.[13][14]

  • Kept closed at all times except when adding waste.[13][14]

Step 5: Arranging Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][10]

  • Provide Information : Give the EHS department an accurate description of the waste, its composition, and volume.[3]

  • Manifesting : EHS will manage the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal, ensuring regulatory compliance.[17] The preferred method of destruction for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or ventilation is poor, contact your EHS emergency line.

  • Remove Ignition Sources : Extinguish any open flames and remove other potential ignition sources.[3]

  • Don Appropriate PPE : Before attempting any cleanup, don the full mandatory PPE as described in section 1.2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and contain the spill.[3] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully collect the absorbed material and any contaminated soil or surfaces using spark-proof tools. Place the material into a sealable, labeled container.[3]

  • Decontaminate : Clean the spill area thoroughly. The cleaning materials and rinsate must also be collected and disposed of as hazardous waste.[13]

  • Label and Dispose : Label the spill cleanup waste as "Hazardous Waste" and manage it according to the procedures outlined in Part 2.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals.
  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Environmental Health and Safety, Michigan State University. (n.d.). How to Dispose of Chemical Waste.
  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from University of St Andrews Current Staff portal.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Santa Cruz Biotechnology. (n.d.). Zonisamide Safety Data Sheet.
  • US Waste Industries. (n.d.). Industrial Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2025, November 11). Safety Data Sheet - Methanesulfonic acid solution.
  • Water Treatment Services, Inc. (2015, February 23). Safety Data Sheet WTSCT-324.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet - Zonisamide.
  • Viona Pharmaceuticals Inc. (n.d.). Safety Data Sheet Zonisamide Capsules USP.
  • TCI Chemicals. (2025, April 11). Safety Data Sheet - Methanesulfonic Acid.
  • Santa Cruz Biotechnology. (n.d.). Methanesulfonic acid solution Safety Data Sheet.
  • Pharmaffiliates. (n.d.). Zonisamide-impurities.
  • National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem Compound Database.
  • Shelke, N. G., et al. (2025, August 7). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid.
  • Giram, P. S., et al. (2015, September 12). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • Veeprho. (n.d.). Zonisamide Related Compound A | CAS 73101-64-1.
  • Actylis Lab Solutions. (n.d.). Safety Data Sheet - Benzenesulfonic Acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Towson University. (n.d.). Hazardous Waste Management Procedures.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Chem-Impex. (n.d.). 1,2-Benzisoxazole.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: methanesulfonic acid.

Sources

Personal protective equipment for handling 1,2-Benzisoxazole-3-methanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,2-Benzisoxazole-3-methanesulfonic acid (often encountered as its sodium salt, CAS 73101-64-1 ) is a specialized intermediate used primarily in the synthesis of the antiepileptic drug Zonisamide .[1][2] Unlike simple methanesulfonic acid (a corrosive liquid), this derivative is typically a solid powder that presents a distinct toxicological profile.

Critical Hazard Distinction: While often labeled with standard irritant warnings, this compound carries a specific risk classification that dictates a higher tier of protection than standard organic acids: Suspected Mutagenicity (GHS Category 2) .

Parameter Technical Detail
CAS Number 73101-64-1 (Sodium Salt) / 98777-71-2 (Parent Acid)
Physical State Off-white to white crystalline powder
Key Hazards H341 (Suspected of causing genetic defects) , H302 (Harmful if swallowed), H319 (Eye Irritant).[3]
Solubility Soluble in water and polar organic solvents (DMSO, Methanol).

Strategic Risk Assessment: The "Why" Behind the Protocol

Effective safety is not about generic checklists; it is about interrupting specific exposure pathways. For this compound, the primary risks are inhalation of mutagenic dust and dermal absorption .

The Hierarchy of Defense
  • Engineering Controls (Primary): Handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

  • Administrative Controls: Designate a "High Potency" zone. Use static-dissipative weighing boats to prevent dust dispersion.

  • PPE (Last Line of Defense): Because this is a suspected mutagen, standard lab coats and single gloves are insufficient .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

Zone / Activity Respiratory Protection Hand Protection (Glove Protocol) Eye & Face Protection Body Protection
Standard Handling (Weighing, Transfer)N95/P2 (Minimum) if in Hood.P100/P3 if outside containment (Emergency only).Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Neoprene.Change outer gloves every 30 mins.Chemical Splash Goggles (ANSI Z87.1 / EN 166).Safety glasses are insufficient for powders.Tyvek® Lab Coat (Type 5/6)Closed front, elastic cuffs.Avoid cotton (traps dust).
Solution Preparation (Dissolving in solvent)Fume Hood Sash at working height.Laminated Film (e.g., Silver Shield) if using permeating solvents like DMSO.Otherwise, Double Nitrile.Face Shield + Goggles(Splash protection).[4][5]Chem-Tape at cuff interface to seal gaps.
Spill Cleanup (> 5 grams)Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges.Heavy Duty Neoprene or Butyl Rubber (0.5 mm).Integrated into Full-Face Respirator.[6]Tyvek® Coverall (Hooded) + Shoe Covers.

Operational Protocols

Phase A: Receipt & Storage
  • Inspection: Verify the container seal upon arrival. If the outer package shows white residue, treat the package itself as contaminated.

  • Storage: Store in a cool, dry place away from strong oxidizers. Ensure the container is labeled "SUSPECTED MUTAGEN".

Phase B: Weighing & Transfer (Critical Risk Step)
  • The Problem: Static electricity can cause this fine powder to "jump" or disperse, creating invisible aerosols.

  • The Protocol:

    • Place an ionizing fan or antistatic gun inside the fume hood to neutralize charge.

    • Use a disposable balance draft shield if available.

    • Damp Wiping: Pre-wet the work surface with a detergent-soaked wipe to capture any stray particles immediately.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Avoid rapid addition which can loft a dust plume.

  • Venting: If the reaction generates heat or gas (e.g., if reacting with thionyl chloride), ensure the vessel is vented to a scrubber or hood exhaust.

Phase D: Waste Disposal

Never dispose of this compound down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Mutagenic".

  • Liquid Waste: Segregate into "Aqueous" or "Organic" streams. Label clearly with the full chemical name.

  • Destruction: The preferred method is High-Temperature Incineration to ensure thermal decomposition of the benzisoxazole ring.

Emergency Response: Spill Workflow

Decision Matrix Visualization

The following diagram outlines the logical flow for assessing and responding to a spill.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeSolid Large Solid (>5g) Assess->LargeSolid Liquid Liquid Solution Assess->Liquid PPE_Level1 PPE: Double Nitrile, Goggles, N95 SmallSolid->PPE_Level1 PPE_Level2 PPE: Full Face Resp, Tyvek Suit, Butyl Gloves LargeSolid->PPE_Level2 Liquid->PPE_Level1 Action_WetWipe Cover with Wet Wipe (Avoid Dust) PPE_Level1->Action_WetWipe Solid Action_Absorb Absorb with Vermiculite or Chem-Pads PPE_Level1->Action_Absorb Liquid Action_Scoop Gently Scoop (No Brushing) PPE_Level2->Action_Scoop Disposal Seal in HazWaste Bag Label: Mutagenic Action_WetWipe->Disposal Action_Absorb->Disposal Action_Scoop->Disposal

Figure 1: Decision matrix for spill response, prioritizing dust suppression.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1,2-benzisoxazole-3-methanesulfonate sodium. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfonic Acids. (General handling guidance for sulfonic acid derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazole-3-methanesulfonic acid
Reactant of Route 2
1,2-Benzisoxazole-3-methanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.